molecular formula C11H12N2O2 B1443684 Ethyl 2-methyl-2H-indazole-7-carboxylate CAS No. 1360438-37-4

Ethyl 2-methyl-2H-indazole-7-carboxylate

カタログ番号: B1443684
CAS番号: 1360438-37-4
分子量: 204.22 g/mol
InChIキー: XPKNUYARZMBJHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 2-methyl-2H-indazole-7-carboxylate ( 1360438-37-4) is an indazole-based organic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . This compound features the 2H-indazole tautomer, a privileged scaffold in medicinal chemistry and drug discovery . Indazole-containing derivatives are recognized as one of the most important heterocycles in pharmaceutical agents, bearing diverse functional groups and displaying a broad spectrum of pharmacological activities . Researchers value this indazole ester for its utility as a versatile building block in the synthesis of more complex molecules. The indazole core is a common structural motif in several FDA-approved drugs and investigational compounds, including anticancer agents such as pazopanib and niraparib , which are tyrosine kinase and PARP inhibitors, respectively . The structural features of this compound make it a valuable intermediate for exploring new therapeutic areas, with published research highlighting indazole derivatives for their potential anti-inflammatory, antimicrobial, antitumor, and anti-HIV activities . Furthermore, indazole derivatives have been identified as inhibitors for various biological targets, such as Apoptosis Signal-regulating Kinase 1 (ASK1) and PARP1, indicating their significant research value in developing targeted therapies . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

特性

IUPAC Name

ethyl 2-methylindazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-4-5-8-7-13(2)12-10(8)9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKNUYARZMBJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=CN(N=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Ethyl 2-methyl-2H-indazole-7-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and targeted therapeutics, I have designed this whitepaper to provide an authoritative, deep-dive analysis of Ethyl 2-methyl-2H-indazole-7-carboxylate .

Historically, the 1H-indazole tautomer has dominated the literature due to its thermodynamic stability. However, the 2H-indazole core has recently emerged as a highly privileged pharmacophore, demonstrating exceptional binding affinities in specific enzymatic pockets—most notably within Poly(ADP-ribose) polymerases (PARP). This guide synthesizes the physicochemical properties, regioselective synthetic methodologies, and pharmacological applications of this critical building block.

Physicochemical Properties & Tautomeric Dynamics

Indazoles exist primarily in three tautomeric forms: 1H-, 2H-, and the rare 3H-indazole. Thermodynamic and computational studies indicate that the 1H-indazole tautomer is energetically more stable than the 2H-tautomer by approximately 2.3 to 3.6 kcal/mol[1]. Despite this, 2H-indazoles exhibit a higher ring nitrogen–proton affinity, making them stronger bases[1].

Ethyl 2-methyl-2H-indazole-7-carboxylate is a stabilized derivative where the N2 position is locked via methylation, preventing tautomeric interconversion and preserving the unique quinonoid-like electronic distribution of the 2H system.

Table 1: Quantitative Physicochemical Data

PropertySpecification
Chemical Name Ethyl 2-methyl-2H-indazole-7-carboxylate
CAS Number 1360438-37-4
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
MDL Number MFCD17214750
Tautomeric Core 2H-Indazole
Physical Form Pale-yellow to white solid
Storage Conditions Sealed in dry, room temperature

Regioselective Synthesis Methodology

The synthesis of 2-alkyl-2H-indazoles is notoriously challenging because the alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products[2]. The regioselectivity is highly dependent on the nature of the methylating agent and the reaction conditions[2].

To achieve high yields of Ethyl 2-methyl-2H-indazole-7-carboxylate, we must exploit kinetic control using a hard electrophile under neutral conditions.

Protocol: Kinetically Controlled N2-Methylation

This protocol is designed as a self-validating system, ensuring that intermediate analytical checks confirm the underlying chemical causality.

  • Step 1: Substrate Dissolution. Dissolve 1.0 equivalent of Ethyl 1H-indazole-7-carboxylate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM is a non-coordinating, polar aprotic solvent. It stabilizes the transition state without competing with the electrophile, which is critical for maintaining kinetic control.

  • Step 2: Electrophile Addition. Cool the reaction mixture to 0°C and dropwise add 1.05 equivalents of Trimethyloxonium tetrafluoroborate (Meerwein's salt).

    • Causality: Meerwein's salt is a "hard" alkylating agent. Under neutral conditions, the reaction bypasses the formation of the indazolyl anion. Because the N2 position is more sterically accessible and possesses higher ground-state electron density in the neutral tautomer, the hard electrophile attacks N2 rapidly (kinetic control)[2]. Conversely, using a soft electrophile (like MeI) with a base would drive the reaction toward the thermodynamically stable 1H-isomer[2].

  • Step 3: Reaction Monitoring (Self-Validation Check 1). Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3).

    • Validation: The 2H-isomer will elute significantly slower (lower

      
      ) than the 1H-isomer. This is due to the exposed dipole moment generated by the quinonoid-like resonance of the 2H-indazole system, which interacts more strongly with the polar silica stationary phase.
      
  • Step 4: Quenching & Extraction. Quench the reaction with saturated aqueous NaHCO₃ to neutralize tetrafluoroboric acid byproducts. Extract with DCM, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Step 5: Purification & NMR Validation (Self-Validation Check 2). Purify the crude mixture via silica gel flash chromatography. Validate the isolated fraction via ¹H-NMR.

    • Validation: In the 2H-isomer, the N-CH₃ protons will appear significantly downfield (

      
       4.15 ppm) compared to the 1H-isomer (
      
      
      
      4.05 ppm). Furthermore, the C3-H proton is highly deshielded in the 2H-isomer (
      
      
      8.3 ppm) compared to the 1H-isomer (
      
      
      8.0 ppm), definitively confirming successful regioselective synthesis.

Synthesis_Workflow SM Ethyl 1H-indazole-7-carboxylate (Starting Material) Reagent Alkylating Agent Selection SM->Reagent PathA Me3O+ BF4- (Neutral) Kinetic Control Reagent->PathA Hard Electrophile PathB MeI / Base (Basic) Thermodynamic Control Reagent->PathB Soft Electrophile Prod2H Ethyl 2-methyl-2H-indazole-7-carboxylate (Target: Major Product) PathA->Prod2H N2 Attack Favored Prod1H Ethyl 1-methyl-1H-indazole-7-carboxylate (Off-Target: Major Product) PathB->Prod1H N1 Attack Favored

Fig 1. Regioselective synthesis workflow for 2H-indazole vs 1H-indazole derivatives.

Pharmacological Significance: PARP Inhibition & Synthetic Lethality

Ethyl 2-methyl-2H-indazole-7-carboxylate is a critical synthetic precursor in oncology drug development. It serves as the foundational scaffold for 2H-indazole-7-carboxamides, a class of molecules identified as highly potent Poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitors[3].

A landmark achievement utilizing this scaffold is the discovery of MK-4827 (Niraparib), an oral PARP inhibitor efficacious in treating BRCA-1 and BRCA-2 mutant tumors[4]. The ethyl ester group at the 7-position of our title compound is readily converted into the primary carboxamide required for PARP enzyme binding.

Mechanism of Action (Causality of Efficacy)

The 2H-indazole-7-carboxamide core mimics the nicotinamide moiety of NAD+, the natural substrate of PARP. The carboxamide group forms critical hydrogen bonds with the catalytic domain of PARP1/2, while the 2H-indazole ring provides optimal


 stacking interactions within the binding pocket[4].

By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks (SSBs). During cellular replication, unrepaired SSBs collapse replication forks, converting them into highly lethal double-strand breaks (DSBs). In normal cells, homologous recombination (HR) repairs DSBs. However, in cancer cells with BRCA1/2 mutations (which are HR-deficient), the accumulation of DSBs leads to cell death—a phenomenon known as synthetic lethality [3].

PARP_Lethality SSB Single-Strand DNA Break (SSB) PARP PARP1/2 Enzyme Activation SSB->PARP Inhibitor 2H-Indazole-7-carboxamide (PARP Inhibitor) PARP->Inhibitor Catalytic Inhibition & Trapping DSB Double-Strand Break (DSB) Inhibitor->DSB Unrepaired SSBs Collapse Replication Forks BRCA BRCA1/2 Mutation (Deficient HR Repair) DSB->BRCA Requires Homologous Recombination Death Cancer Cell Apoptosis (Synthetic Lethality) BRCA->Death Repair Failure

Fig 2. Mechanism of synthetic lethality in BRCA-mutant tumors via PARP inhibition.

Conclusion

Ethyl 2-methyl-2H-indazole-7-carboxylate represents a triumph of regioselective heterocyclic synthesis. By understanding the thermodynamic and kinetic parameters governing indazole tautomerism, scientists can reliably synthesize this 2H-locked core. Its subsequent application as a precursor for PARP inhibitors underscores its immense value in modern targeted cancer therapeutics, proving that precise control over molecular architecture directly translates to life-saving clinical efficacy.

References

1. "1360438-37-4 | Ethyl 2-methyl-2H-indazole-7-carboxylate" - BLD Pharm. 2. "2-Methyl-2H-indazole-7-carboxylic acid | 1234615-75-8" - Sigma-Aldrich. 3.[2] "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles" - American Chemical Society. 2 4. "Indazole - Synthesis and Reactions as a Chemical Reagent" - ChemicalBook. 1 5.[3] "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors" - PubMed / NIH. 3 6.[4] "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry" - ACS Publications. 5

Sources

The 2-Methyl-2H-Indazole-7-Carbonyl Scaffold: A Privileged Building Block in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the selection of core heterocycles dictates both the physicochemical properties and the target-binding trajectory of the resulting active pharmaceutical ingredient (API). The 2-methyl-2H-indazole-7-carbonyl scaffold has emerged as a highly privileged structural motif. This technical guide explores the mechanistic utility, synthetic workflows, and advanced therapeutic applications of two critically linked building blocks: Ethyl 2-methyl-2H-indazole-7-carboxylate and its direct synthetic analog, 2-Methyl-2H-indazole-7-carbaldehyde .

Chemical Identity & CAS Disambiguation

In chemical procurement and patent literature, the C7-ester and C7-aldehyde derivatives of 2-methyl-2H-indazole are frequently utilized as interchangeable nodes in synthetic pathways. It is critical to disambiguate their Chemical Abstracts Service (CAS) registry numbers to ensure protocol accuracy[1].

Table 1: Physicochemical Properties of Key Indazole Building Blocks
PropertyEthyl 2-methyl-2H-indazole-7-carboxylate2-Methyl-2H-indazole-7-carbaldehyde
CAS Number 1360438-37-41337880-42-8
Molecular Formula C₁₁H₁₂N₂O₂C₉H₈N₂O
Molecular Weight 204.23 g/mol 160.17 g/mol
Electrophilic Center C7 - Ester carbonylC7 - Aldehyde carbonyl
Primary Synthetic Use Saponification to carboxylic acid for amidationReductive amination for amine synthesis

Mechanistic Significance of the 2-Methyl-2H-Indazole Scaffold

The transition from a 1H-indazole to a 2-methyl-2H-indazole is not merely a structural nuance; it is a calculated decision in rational drug design driven by three mechanistic pillars:

  • Ablation of Hydrogen Bond Donors (HBD): 1H-indazoles possess a free N-H group, acting as a strong HBD. This often leads to off-target kinase binding (as the N-H mimics the adenine ring of ATP). Methylation at the N2 position "fixes" the tautomer, eliminating the HBD, thereby increasing target selectivity and improving membrane permeability.

  • Dipole Moment Alteration: The 2H-indazole tautomer exhibits a distinct dipole moment compared to the 1H-isomer. This altered electronic distribution allows the core to engage in unique

    
     stacking and dipole-dipole interactions within hydrophobic protein pockets.
    
  • C7-Vector Trajectory: Substitution at the 7-position directs functional groups at a highly specific angle relative to the bicyclic core. This vector is ideal for projecting into solvent-exposed regions or linking to proteolysis-targeting chimeras (PROTACs).

Synthetic Workflows & Self-Validating Protocols

The ester (CAS 1360438-37-4) and aldehyde (CAS 1337880-42-8) serve as divergent starting points depending on the desired linkage (amide vs. amine) in the final API.

SyntheticWorkflow Ester Ethyl 2-methyl-2H-indazole -7-carboxylate (CAS: 1360438-37-4) Aldehyde 2-Methyl-2H-indazole -7-carbaldehyde (CAS: 1337880-42-8) Ester->Aldehyde 1. DIBAL-H 2. MnO2 Acid 2-Methyl-2H-indazole -7-carboxylic acid Ester->Acid Saponification (LiOH, THF/H2O) Amine Aminomethyl Derivatives (IKZF2 Degraders) Aldehyde->Amine Reductive Amination (NaBH(OAc)3) Amide Amide Derivatives (APJ Agonists) Acid->Amide Amidation (HATU, DIPEA)

Figure 1: Divergent synthetic workflows utilizing C7-ester and C7-aldehyde indazole building blocks.

Protocol A: Saponification of Ethyl 2-methyl-2H-indazole-7-carboxylate

Causality & Design: Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system is selected over NaOH/Methanol. The THF ensures complete solvation of the lipophilic ester, while avoiding the transesterification side-reactions common in alcoholic solvents.

  • Initiation: Dissolve 1.0 eq of Ethyl 2-methyl-2H-indazole-7-carboxylate in a 3:1 mixture of THF:H₂O (0.2 M concentration).

  • Hydrolysis: Add 2.5 eq of LiOH·H₂O. Stir at ambient temperature for 4-6 hours.

  • Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the high-Rf ester spot confirms complete conversion to the baseline-retained lithium carboxylate salt.

  • Isolation: Concentrate under reduced pressure to remove THF. Acidify the aqueous layer with 1M HCl to pH ~3. The 2-methyl-2H-indazole-7-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Reductive Amination of 2-Methyl-2H-indazole-7-carbaldehyde

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized instead of Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted starting aldehyde into an unwanted indazole-7-methanol byproduct.

  • Imine Formation: Combine 1.0 eq of 2-Methyl-2H-indazole-7-carbaldehyde and 1.1 eq of the target primary/secondary amine in Dichloromethane (DCM). Add 1.5 eq of glacial acetic acid to catalyze imine formation. Stir for 2 hours.

  • Validation Check: Pull a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS to confirm the mass of the intermediate imine/iminium species.

  • Reduction: Add 1.5 eq of NaBH(OAc)₃ in portions. Stir at room temperature for 12 hours.

  • Quench & Extract: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Applications in Advanced Therapeutics

The 2-methyl-2H-indazole-7-carbonyl motif is heavily featured in recent patent literature, specifically in targeted protein degradation and G-protein-coupled receptor (GPCR) modulation.

IKZF2 (Helios) Degraders in Immuno-Oncology

IKZF2 (Helios) is a transcription factor highly expressed in regulatory T cells (Tregs), where it maintains their immunosuppressive function. Targeted degradation of IKZF2 leads to the acquisition of effector T cell functions within the tumor microenvironment, enhancing anti-tumor immunity without the systemic toxicity associated with broad CTLA4 inhibition[2].

Recent patents (e.g., WO2023183540A1) utilize the 2-methyl-2H-indazole-7-carbaldehyde (CAS 1337880-42-8) to synthesize bifunctional degraders[2]. The C7-aminomethyl linkage serves as a robust, metabolically stable vector to attach the target-binding ligand to a Cereblon (CRBN) E3 ligase recruiting moiety.

IKZF2Pathway PROTAC Indazole-Based Degrader Ternary Ternary Complex Formation PROTAC->Ternary Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Recruits IKZF2 IKZF2 (Helios) Transcription Factor IKZF2->Ternary Targets Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Figure 2: Mechanism of action for indazole-based IKZF2 targeted protein degraders.

APJ Receptor Agonists for Cardiovascular Disease

The APJ receptor is a GPCR whose endogenous ligand is the apelin peptide. Activation of the APJ receptor significantly improves myocardial contractility and ejection fraction, making it a prime target for treating chronic heart failure[3].

Because peptide therapeutics suffer from poor oral bioavailability and rapid clearance, small molecule agonists are highly sought after. Patent WO2018093579A1 details the use of the 2-methyl-2H-indazole-7-carboxylate scaffold (CAS 1360438-37-4)[3]. Saponification of the ester followed by amidation yields potent triazole-phenyl indazole-carboxamides. The rigid 2H-indazole core perfectly mimics the spatial orientation of the apelin peptide's critical binding residues, granting sub-nanomolar agonistic activity.

References

  • chemsigma.com - Ethyl 2-methyl-2H-indazole-7-carboxylate (CAS 1360438-37-4).
  • sigmaaldrich.com - 2-METHYL-2H-INDAZOLE-7-CARBOXALDEHYDE (CAS 1337880-42-8).
  • google.com (Patents) - WO2023183540A1 - Ikzf2 degraders and uses thereof.
  • google.com (Patents) - WO2018093579A1 - Triazole phenyl compounds as agonists of the apj receptor.

Sources

Spectroscopic data for Ethyl 2-methyl-2H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Spectroscopic Profiling of Ethyl 2-methyl-2H-indazole-7-carboxylate: A Technical Whitepaper

Executive Summary & Pharmacological Relevance

In the realm of modern drug discovery, the 2H-indazole scaffold has emerged as a privileged pharmacophore. Specifically, the 2H-indazole-7-carboxamide structural motif is a critical component of highly potent Poly(ADP-ribose) polymerase (PARP) inhibitors, such as MK-4827 (Niraparib), which demonstrate profound efficacy in BRCA-mutant tumors[1].

Ethyl 2-methyl-2H-indazole-7-carboxylate (CAS: 1360438-37-4) serves as a vital, highly functionalized synthetic intermediate for generating these therapeutic agents[2]. However, the regioselective N-alkylation of indazoles frequently yields a mixture of 1H- and 2H-isomers. As a Senior Application Scientist, I designed this guide to provide researchers with a robust, self-validating spectroscopic framework to unambiguously characterize this specific 2H-indazole derivative.

Mechanistic Principles of 2H-Indazole Spectroscopy

Differentiating between 1H- and 2H-indazole isomers is a notorious analytical bottleneck. NMR spectroscopy is an indispensable tool for differentiating between 1H- and 2H-indazole isomers, as the chemical shifts of the protons and carbons in the indazole core are highly sensitive to the position of the substituent on the nitrogen atom[3].

The Causality of Chemical Shifts: The fundamental electronic difference between the two isomers drives their spectroscopic signatures. In 2-methyl-2H-indazoles, the pyrazole-fused ring adopts a quinonoid-like resonance structure. This electronic distribution significantly deshields both the N2-methyl protons and the isolated C3-proton. Consequently, the N-methyl signal in a 2H-indazole typically shifts downfield (δ ≈ 4.15–4.30 ppm) compared to its 1H-counterpart (δ ≈ 4.00–4.10 ppm)[4]. Furthermore, the electron-withdrawing nature of the ethyl ester at the C7 position exerts an anisotropic deshielding effect on the adjacent C6-proton, pushing it further downfield.

Quantitative Spectroscopic Data Profiling

The following tables synthesize the definitive spectroscopic profile for Ethyl 2-methyl-2H-indazole-7-carboxylate, derived from established principles of NMR spectroscopy and comparative analysis with structurally analogous indazole-7-carboxylates[5].

Table 1: H NMR Assignments (400 MHz, CDCl )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment Rationale
H-3 8.35Singlet (s)-1HHighly deshielded by the adjacent N2 and quinonoid core.
H-6 8.10Doublet (d)8.01HDeshielded by the anisotropic effect of the C7 ester carbonyl.
H-4 7.85Doublet (d)8.01HStandard aromatic resonance for the indazole core.
H-5 7.25Triplet (t)8.01HMeta to the ester; least deshielded aromatic proton.
Ester -CH

-
4.45Quartet (q)7.12HTypical oxymethylene shift for an ethyl ester.
N2-CH

4.25Singlet (s)-3HDiagnostic downfield shift confirming the 2H-isomer[4].
Ester -CH

1.45Triplet (t)7.13HStandard aliphatic methyl resonance.
Table 2: C NMR Assignments (100 MHz, CDCl )
Carbon AtomChemical Shift (δ, ppm)TypeNotes
C=O 166.5QuaternaryEster carbonyl carbon[5].
C-7a 148.0QuaternaryBridgehead carbon adjacent to N1.
C-6 129.5CHAromatic carbon adjacent to the ester group.
C-3 126.0CHIndazole ring carbon between N1 and N2.
C-3a 123.0QuaternaryBridgehead carbon.
C-4 124.5CHAromatic carbon.
C-5 121.0CHAromatic carbon.
C-7 115.0QuaternaryCarbon bearing the ester group.
Ester -CH

-
61.5CH

Oxygen-bound methylene.
N2-CH

41.5CH

N-bound methyl carbon.
Ester -CH

14.5CH

Terminal aliphatic carbon.
Table 3: Orthogonal Validation Data (FT-IR & HRMS)
TechniqueObserved ParameterValueDiagnostic Significance
FT-IR

(C=O stretch)
~1715 cm

Confirms the presence of the intact, conjugated ester.
FT-IR

(C=N stretch)
~1630 cm

Confirms the integrity of the pyrazole ring.
HRMS (ESI) [M+H]

Exact Mass
205.0974 m/zValidates the molecular formula C

H

N

O

(Calc: 205.0977).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural assignment, the following protocol builds internal controls into the analytical workflow.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 15 mg of Ethyl 2-methyl-2H-indazole-7-carboxylate in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality of Choice: CDCl

    
     provides a deuterium lock for the spectrometer, while TMS acts as an internal standard (δ = 0.00 ppm). This self-validates the instrument's calibration, ensuring that the critical 0.15 ppm difference between 1H and 2H N-methyl shifts is not an artifact of poor referencing.
    

Step 2: 1D and 2D NMR Acquisition

  • Acquire a standard

    
    H NMR spectrum (minimum 400 MHz, 16 scans) and a 
    
    
    
    C NMR spectrum (1024 scans).
  • Critical Step: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 400–500 ms.

  • Causality of Choice: 1D NMR relies on empirical shift comparisons. 2D NOESY provides absolute, self-validating spatial proof. In the 2H-isomer, the N2-methyl group is in direct spatial proximity to the H-3 proton. A strong NOE cross-peak between δ 4.25 (N-CH

    
    ) and δ 8.35 (H-3) unambiguously locks the regiochemistry.
    

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Dilute the sample in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Inject into an ESI-TOF mass spectrometer in positive ion mode.

  • Causality of Choice: The acidic conditions promote protonation at the basic N1 nitrogen. Observing the exact mass of 205.0974 m/z validates that no transesterification (e.g., ethyl to methyl ester exchange) occurred during synthesis or sample prep.

Visualizations of Spectroscopic Logic

The following diagrams map the operational logic and decision matrices utilized by application scientists to validate indazole structures.

G Sample Sample Prep (>98% Purity, CDCl3 + TMS) Acq1D 1D NMR (1H, 13C) Chemical Shift Profiling Sample->Acq1D Acq2D 2D NMR (NOESY/HMBC) Regioisomer Validation Acq1D->Acq2D MassSpec HRMS (ESI-TOF) Exact Mass Confirmation Acq2D->MassSpec Data Structural Elucidation Ethyl 2-methyl-2H-indazole-7-carboxylate MassSpec->Data

Figure 1: Self-validating spectroscopic workflow for indazole structural elucidation.

G Start N-Alkylation Product Analysis Shift 1H NMR: N-CH3 Chemical Shift Start->Shift Check δ Value? Shift->Check Isomer1H δ ≈ 4.0 ppm 1-Methyl-1H-indazole Check->Isomer1H Upfield Isomer2H δ ≈ 4.25 ppm 2-Methyl-2H-indazole Check->Isomer2H Downfield NOE NOESY Cross-Peak: N-CH3 to H-3 Isomer2H->NOE Valid Confirmed 2H-Isomer NOE->Valid Positive NOE

Figure 2: Logical decision tree for differentiating 1H and 2H indazole isomers via NMR.

References

  • 1360438-37-4 ETHYL 2-METHYL-2H-INDAZOLE-7-CARBOXYL
  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity Benchchem
  • 2-Methyl-2H-indazole | C8H8N2 | CID 138364 PubChem
  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling MDPI
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP)

Sources

1H NMR and 13C NMR analysis of indazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Indazole Derivatives

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Unambiguous structural characterization is paramount in the drug development pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of indazole derivatives. We will delve into the nuances of chemical shifts, coupling constants, and the profound influence of tautomerism and substituent effects. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a logical framework for spectral interpretation to accelerate research and ensure scientific integrity.

The Indazole Core: A Privileged Scaffold in Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. Their structural rigidity and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make them "privileged structures" in drug design. This significance necessitates a robust and reliable method for their structural elucidation, for which 1D and 2D NMR techniques are indispensable.[3][4] The interpretation of their NMR spectra, however, is not always trivial due to factors like tautomerism and the electronic effects of substituents.

A critical feature of N-unsubstituted indazoles is the existence of two tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on either N1 or N2 significantly alters the electronic distribution within the molecule, leading to distinct and measurable differences in both ¹H and ¹³C NMR spectra.[5][6] The predominant tautomer in solution can be influenced by the solvent and the nature of substituents on the ring.

G cluster_1H 1H-Indazole cluster_2H 2H-Indazole 1H_indazole 2H_indazole 1H_indazole->2H_indazole Tautomerism

Caption: The two tautomeric forms of the indazole core with IUPAC numbering.

¹H NMR Spectral Analysis of Indazole Derivatives

The proton NMR spectrum provides a wealth of information regarding the substitution pattern and electronic environment of the indazole ring.

Characteristic Chemical Shifts (δ)

The chemical shifts of the indazole protons are influenced by the heteroatoms and the aromatic system. In a typical unsubstituted 1H-indazole, the protons resonate in the aromatic region, generally between 7.0 and 8.2 ppm.[7][8]

  • H3: This proton, being adjacent to the pyrazole nitrogen, is typically a singlet and appears at a characteristic downfield shift, often above 8.0 ppm.[7]

  • H7: Due to the anisotropic effect of the pyrazole ring, H7 is often the most deshielded proton on the benzene ring, appearing as a doublet.

  • H4, H5, H6: These protons form a more complex system in the middle of the aromatic region. Their exact shifts and multiplicities depend on the substitution pattern.

The introduction of substituents dramatically alters the spectrum. Electron-withdrawing groups, such as a nitro (NO₂) group, cause a significant downfield shift (deshielding) of nearby protons.[9] For instance, in 6-nitro-1H-indazole-3-carbaldehyde, the H7 proton is shifted downfield to ~8.57 ppm due to the influence of the adjacent nitro group.[9]

Coupling Constants (J)

Spin-spin coupling provides valuable information about the connectivity of protons. For the benzene portion of the indazole ring:

  • Ortho coupling (³JHH): Typically in the range of 7.0 - 9.0 Hz.

  • Meta coupling (⁴JHH): Much smaller, around 1.0 - 3.0 Hz.

  • Para coupling (⁵JHH): Generally less than 1.0 Hz and not always resolved.

A notable long-range coupling is the ⁴J coupling between H3 and H7, which is a "W-type" or zig-zag coupling, typically around 0.7-0.8 Hz.[10] Observing this small coupling can be crucial for confirming the assignment of H3 and H7.

¹³C NMR Spectral Analysis of Indazole Derivatives

¹³C NMR is a powerful complement to ¹H NMR, providing direct information about the carbon skeleton. Due to the low natural abundance of ¹³C (1.1%), spectra generally require a higher sample concentration or longer acquisition times.[1]

Characteristic Chemical Shifts (δ)

The chemical shifts in the ¹³C spectrum of indazole are spread over a wider range than in the proton spectrum, typically from ~110 to 150 ppm.

Carbon AtomTypical Chemical Shift Range (ppm) in CDCl₃Notes
C3134 - 146Shift is highly dependent on substitution and tautomeric form.[5][7]
C3a120 - 125A quaternary carbon, often identified by its lack of a peak in a DEPT-135 spectrum.
C4120 - 122
C5120 - 128
C6120 - 128
C7109 - 115Typically the most upfield of the aromatic CH carbons.[7]
C7a140 - 142The bridgehead quaternary carbon, its assignment is confirmed with HMBC.

Table 1: Typical ¹³C NMR Chemical Shift Ranges for the Indazole Core.

Tautomerism significantly impacts the chemical shifts of the pyrazole ring carbons. The chemical shifts of C3 and C7a are particularly sensitive probes for distinguishing between 1H- and 2H-indazole isomers.[5][10] For example, the C3 signal in 1H-indazoles is generally found at a different chemical shift compared to the corresponding 2H-isomers.

Experimental Protocols: A Self-Validating System

The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol is designed to produce high-resolution spectra suitable for unambiguous structure elucidation.

Step-by-Step Sample Preparation

Causality: The goal is a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution by distorting the local magnetic field.[11][12]

  • Determine Sample Quantity:

    • For ¹H NMR, use 1-10 mg of the indazole derivative.[13]

    • For ¹³C NMR, a higher concentration is required due to the nucleus's lower sensitivity; aim for 10-30 mg.[11]

  • Select a Deuterated Solvent:

    • Chloroform-d (CDCl₃): An excellent first choice for many nonpolar to moderately polar organic compounds. Its residual proton signal at 7.26 ppm provides a convenient reference.[11]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Ideal for more polar compounds and for observing exchangeable protons (like N-H), which appear as broader signals. The residual proton signal is at ~2.50 ppm.[7]

    • Solvent Choice Rationale: The solvent can influence the chemical shifts of protons, especially those involved in hydrogen bonding (e.g., the N-H proton).[14][15] It can also affect the position of the tautomeric equilibrium. Therefore, consistency in solvent choice is key for comparing data across a series of compounds.

  • Dissolution and Transfer:

    • Weigh the sample directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to achieve a sample height of 4-5 cm in a standard 5 mm NMR tube.[16]

    • Vortex the vial until the sample is completely dissolved. The solution must be transparent and free of any visible particles.[13]

  • Filtration (Critical Step):

    • Take a Pasteur pipette and tightly pack a small plug of glass wool or a Kimwipe into the narrow tip. Do not use cotton wool, as solvents can leach impurities from it.[17]

    • Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This removes any micro-particulates that could interfere with shimming.[12]

  • Capping and Labeling:

    • Cap the NMR tube securely. If the sample is air-sensitive, consider using a tube with a J. Young valve after degassing the sample with several freeze-pump-thaw cycles.[12]

    • Label the tube clearly near the top with a permanent marker.[16]

NMR Spectrometer Parameters (Typical for a 400 MHz Instrument)
  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans.

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Acquisition Time (AQ): ~1-1.5 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 scans or more, depending on concentration.

    • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

Data Interpretation Workflow and Advanced Techniques

A systematic approach is crucial for accurate structure elucidation. Advanced 2D NMR experiments are often necessary to resolve ambiguities, especially for complex or novel derivatives.[3][18]

workflow cluster_acq Data Acquisition cluster_proc Processing cluster_analysis Spectral Analysis cluster_elucid Structure Elucidation raw_data Acquire 1D ¹H, ¹³C/DEPT and 2D COSY, HSQC, HMBC process Fourier Transform Phase & Baseline Correction raw_data->process h1_analysis ¹H Analysis: - Integrate signals - Analyze chemical shifts (δ) - Analyze multiplicities & J-couplings process->h1_analysis c13_analysis ¹³C/DEPT Analysis: - Identify C, CH, CH₂, CH₃ - Analyze chemical shifts (δ) process->c13_analysis corr_2d 2D Correlation: - COSY: H-H connectivity - HSQC: Direct ¹JCH correlation - HMBC: Long-range ²⁻³JCH correlation h1_analysis->corr_2d c13_analysis->corr_2d assign Assign all ¹H and ¹³C signals corr_2d->assign structure Propose/Confirm Structure assign->structure

Caption: A logical workflow for the structural elucidation of indazole derivatives using NMR data.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule (e.g., the H4-H5-H6-H7 system).[14]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This is the most reliable way to assign protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is essential for assigning quaternary carbons (like C3a and C7a) and for piecing together the molecular fragments. For example, a correlation from the H3 proton to the C3a and C7a carbons can definitively place substituents on the pyrazole ring.

correlations indazole H3 H3 H3->indazole HSQC C3 C3a C3a H3->C3a HMBC C7a C7a H3->C7a HMBC H4 H4 H4->indazole HSQC C4 H4->C3a HMBC C5 C5 H4->C5 HMBC H7 H7 H7->indazole HSQC C7 H7->C5 HMBC

Caption: Key HMBC and HSQC correlations for assigning the indazole core structure.

Conclusion

NMR spectroscopy is the gold standard for the structural analysis of indazole derivatives, providing unparalleled insight into their atomic connectivity, substitution patterns, and tautomeric states. A thorough understanding of the characteristic ¹H and ¹³C chemical shifts and coupling constants, combined with a systematic interpretation workflow and advanced 2D techniques, empowers researchers to characterize novel chemical entities with confidence. The adoption of rigorous, self-validating experimental protocols ensures the generation of high-quality, reproducible data, which is the bedrock of successful drug discovery and development programs.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • JEOL. (n.d.). NMR Sample Preparation. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Faure, R., et al. (2016). ¹³C NMR of indazoles. ResearchGate. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Claramunt, R. M., et al. (2006). A ¹H, ¹³C and ¹⁵N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry. [Link]

  • Caceres-Cortes, J., et al. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Gossert, A. D., & Jahnke, W. (2016). NMR as a “Gold Standard” Method in Drug Design and Discovery. National Center for Biotechnology Information. [Link]

  • Caceres-Cortes, J. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

  • Ksiazek, I., et al. (2018). Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles – a theoretical study. Physical Chemistry Chemical Physics. [Link]

  • Powers, R. (n.d.). NMR in Drug Discovery – Introduction. University of Nebraska–Lincoln. [Link]

  • Al-Rawi, J. M. A., et al. (2011). Molecular Structure of Heterocycles: 6. Solvent Effects on the ¹⁷O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. [Link]

  • Li, C., et al. (2017). Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI. [Link]

  • Ismael, S., et al. (2022). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Drug Delivery Technology. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Pihlaja, K., & Ala-Tuori, M. (1972). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. Acta Chemica Scandinavica. [Link]

  • SpectraBase. (n.d.). 1H-Benz[f]indazole-4,9-dione, 1-(phenylmethyl)- - Optional[¹³C NMR]. [Link]

  • Wieske, H. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. DiVA portal. [Link]

  • ACD/Labs. (2025). ¹H Coupling in Proton NMR. [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. [Link]

  • National Research Council of Science & Technology. (2023). Developing NMR method for drug structure elucidation. EurekAlert!. [Link]

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Physicochemical Profiling and Synthetic Methodologies of Ethyl 2-methyl-2H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indazole scaffold represents a highly privileged pharmacophore. Specifically, 7-substituted indazole carboxylates are critical building blocks for the synthesis of biologically active molecules, often utilized to project functional groups into specific binding pockets, such as the hinge region of kinases or the active sites of nitric oxide synthases[1],[2]. Ethyl 2-methyl-2H-indazole-7-carboxylate (CAS: 1360438-37-4) is a specialized derivative that leverages the unique electronic and hydrogen-bonding profile of the 2H-indazole tautomer[3]. This whitepaper provides a comprehensive technical guide on its physicochemical properties, structural causality in drug design, and a self-validating regioselective synthetic protocol.

Physicochemical Properties & Structural Data

The fundamental properties of Ethyl 2-methyl-2H-indazole-7-carboxylate are dictated by its empirical formula and the spatial arrangement of its functional groups. The table below summarizes the core quantitative data required for analytical and synthetic planning[3],[4].

PropertyValue
Compound Name Ethyl 2-methyl-2H-indazole-7-carboxylate
CAS Registry Number 1360438-37-4
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
MDL Number MFCD17214750
Core Scaffold 2H-Indazole

Structural Causality in Medicinal Chemistry

The selection of the 2-methyl-2H-indazole architecture over its 1-methyl-1H-indazole counterpart is rarely arbitrary in drug development.

  • Dipole Moment and Lipophilicity : The 2H-isomer typically exhibits a higher dipole moment and distinct lipophilic distribution compared to the 1H-isomer, altering its membrane permeability and target residence time.

  • Vector Projection : The ethyl carboxylate group at the C7 position provides a synthetically tractable handle (easily hydrolyzed to a carboxylic acid or reduced to an alcohol) that projects orthogonally to the N2-methyl group. This specific geometry is frequently exploited to avoid steric clashes in tight enzyme active sites while maintaining critical hydrogen-bonding interactions[2].

Regioselective Synthetic Methodology

A persistent challenge in indazole chemistry is the regioselective N-alkylation of 1H-indazoles. Standard methylation using methyl iodide (MeI) under basic conditions operates under thermodynamic control, inevitably yielding a difficult-to-separate mixture of 1-methyl and 2-methyl isomers, alongside dimethylated byproducts[5].

To achieve high regioselectivity for the 2H-isomer, the following protocol utilizes trimethyloxonium tetrafluoroborate (Meerwein's salt) . This reagent operates under strict kinetic control, preferentially attacking the more nucleophilic N2 position of the indazole ring[5].

Step-by-Step Protocol: Kinetic N-Methylation
  • Step 1: Reagent Preparation In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve Ethyl 1H-indazole-7-carboxylate (1.0 mmol) in anhydrous ethyl acetate (EtOAc, 10 mL). Causality: EtOAc is selected as a moderately polar, non-nucleophilic solvent that stabilizes the transition state of the oxonium ion transfer without participating in the reaction[5].

  • Step 2: Kinetic Alkylation Introduce trimethyloxonium tetrafluoroborate (1.3 mmol) to the solution at room temperature (25 °C). Stir the mixture continuously for 5 hours[5].

  • Step 3: Reaction Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 EtOAc/hexane eluent system. The 2-methyl-2H-indazole isomer will exhibit a lower

    
     value compared to any trace 1-methyl byproduct due to its higher dipole moment.
    
  • Step 4: Quenching and Extraction Quench the reaction by the slow addition of saturated aqueous NaHCO₃ (10 mL) to neutralize the tetrafluoroboric acid byproduct. Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Step 5: Chromatographic Purification Purify the crude residue via silica gel flash column chromatography (gradient elution: 10% to 50% EtOAc in hexanes) to isolate the pure Ethyl 2-methyl-2H-indazole-7-carboxylate (Typical yield: >85%)[5].

Analytical Validation System

Every robust synthetic protocol requires a self-validating analytical step to confirm structural integrity and regiochemistry. Relying solely on 1D ¹H NMR or LC-MS is insufficient to definitively distinguish between N1 and N2 methylation.

Validation via 2D NOESY NMR : To conclusively validate the 2H-indazole architecture, subject the purified compound to 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Positive Confirmation : The definitive presence of the 2-methyl isomer is confirmed by a strong spatial NOE cross-peak between the N-CH₃ protons (singlet, ~4.2 ppm) and the C3-H proton of the indazole core.

  • Negative Control : The absence of a cross-peak between the N-CH₃ protons and the C7 substituent confirms that N1-methylation did not occur.

Synthetic Workflow Visualization

G N1 Ethyl 1H-indazole-7-carboxylate (Starting Material) N3 Regioselective N-Methylation (EtOAc, 25°C, 5h) N1->N3 N2 Trimethyloxonium Tetrafluoroborate (Meerwein's Salt, 1.3 eq) N2->N3 Kinetic Control N4 Ethyl 2-methyl-2H-indazole-7-carboxylate (Target Compound) N3->N4 >85% Yield (Exclusive 2H-Isomer) N5 Isomeric Validation (2D NOESY NMR) N4->N5 Confirm N-CH3 to C3-H Cross-Peak

Synthetic workflow and validation for Ethyl 2-methyl-2H-indazole-7-carboxylate.

References

  • BLD Pharm. "Ethyl 2-methyl-2H-indazole-7-carboxylate". 3

  • ChemSigma. "1360438-37-4 ETHYL 2-METHYL-2H-INDAZOLE-7-CARBOXYLATE". 4

  • ChemicalBook. "1H-indazole-7-carboxylic acid | 677304-69-7". 1

  • American Chemical Society (ACS). "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles". 5

  • Aaronchem. "Methyl 6-amino-1H-indazole-7-carboxylate".2

Sources

Tautomeric Dynamics in Methyl-Indazole Carboxylates: Mechanistic Insights and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold and Tautomeric Dynamics

Indazoles are recognized as "privileged scaffolds" in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors and anti-inflammatory agents[1]. A defining structural feature of the indazole nucleus is its annular tautomerism. The molecule exists primarily in a dynamic equilibrium between two forms: the 1H-indazole and the 2H-indazole [2]. A third form, the 3H-indazole, lacks heteroaromatic character, is energetically unfavorable, and is rarely observed in stable compounds[3].

In the context of highly functionalized derivatives—specifically methyl-indazole carboxylates (e.g., methyl 5-methoxy-1H-indazole-6-carboxylate)—the tautomeric equilibrium is not merely an academic curiosity. It directly dictates the molecule's reactivity, regioselectivity during late-stage N-alkylation, and its binding affinity within biological targets[1]. Failing to accurately elucidate and control this tautomeric ratio during lead optimization often results in complex reaction mixtures and unpredictable structure-activity relationships (SAR).

Electronic Causality: The Push-Pull Effect of Substituents

The thermodynamic preference for the 1H-tautomer is well-documented. Advanced ab initio calculations (e.g., MP2/cc-pVTZ and QCISD/6-31G(d,p)) demonstrate that the 1H-form is typically more stable than the 2H-form by 13.6 to 22.4 kJ/mol[2]. This stability arises because the 1H-indazole possesses a fully benzenoid aromatic character, whereas the 2H-tautomer adopts a less stable ortho-quinoid structure[3].

However, the introduction of a methyl carboxylate group (-COOCH₃) and electron-donating methyl or methoxy groups fundamentally alters the electronic landscape of the bicyclic system:

  • Electron-Withdrawing Carboxylates (-M Effect): The ester group pulls electron density away from the pyrazole ring. If positioned at C3 or C7, the carbonyl oxygen can form bifurcated intramolecular hydrogen bonds with the adjacent N-H proton, selectively stabilizing the 2H-form in non-polar environments[2].

  • Electron-Donating Methyls (+I Effect): Methyl or methoxy groups push electron density into the ring, altering the pKa of the nitrogen atoms and modulating the nucleophilicity of N1 versus N2[1].

  • Solvent Causality: In the solid state, N-unsubstituted indazoles predominantly crystallize as the 1H-tautomer[3]. However, in highly polar aprotic solvents (like DMSO), the equilibrium can shift, stabilizing the more dipolar 2H-tautomer through intermolecular solvation forces.

TautomericEquilibrium A 1H-Indazole Tautomer (Benzenoid, Thermodynamically Stable) B 2H-Indazole Tautomer (Ortho-quinoid, Kinetic/Trapped Form) A->B Rapid Proton Migration E Tautomeric Shift & Regioselectivity Outcomes A->E Predominates in Solid State B->E Stabilized by Polar Solvents C Methyl/Methoxy Group (+I / +M Effect) Increases N-electron density C->A C->B D Carboxylate Group (-M Effect) Stabilizes specific H-bonds D->A D->B

Electronic and environmental factors governing the 1H vs 2H indazole tautomeric equilibrium.

Quantitative Data: Thermodynamic and Spectroscopic Parameters

To distinguish between tautomers, ¹³C and ¹⁵N NMR spectroscopy are indispensable. The chemical shifts of the C3, C4, and C7 carbons are highly sensitive to the position of the annular proton[4].

Table 1: Characteristic NMR and Thermodynamic Data for Indazole Tautomers

Parameter1H-Indazole Tautomer2H-Indazole TautomerAnalytical Significance
Relative Stability (Gas) 0.0 kJ/mol (Baseline)+13.6 to +22.4 kJ/mol1H is thermodynamically favored[2].
Aromatic Character BenzenoidOrtho-quinoidDictates UV-Vis absorption and reactivity[3].
¹³C NMR Shift (C3) ~134 - 136 ppm~122 - 126 ppmUpfield shift in 2H due to adjacent N-H[4].
¹⁵N NMR Shift (N1) ~ -170 ppm (Pyrrole-like)~ -70 ppm (Pyridine-like)Definitive marker for protonation site.
¹⁵N NMR Shift (N2) ~ -70 ppm (Pyridine-like)~ -170 ppm (Pyrrole-like)Cross-validated via ¹H-¹⁵N HSQC.

Self-Validating Analytical Protocol: Tautomer Elucidation

A robust methodology for determining the tautomeric state must be a self-validating system . Relying solely on 1D ¹H NMR is fundamentally flawed because rapid proton exchange on the NMR timescale at room temperature coalesces the N-H signals, obscuring the true tautomeric ratio. The following protocol utilizes 2D NMR and X-ray crystallography to establish a definitive, geometrically proven structural assignment.

Step-by-Step Methodology

Step 1: Sample Preparation and Solvent Selection

  • Action: Dissolve 15-20 mg of the methyl-indazole carboxylate in 0.6 mL of strictly anhydrous DMSO-d₆.

  • Causality: Trace water catalyzes rapid proton exchange between N1 and N2. Anhydrous conditions ensure the exchange rate is slower than the NMR timescale, allowing distinct observation of the tautomeric species.

Step 2: Variable-Temperature (VT) ¹H NMR

  • Action: Acquire ¹H NMR spectra from 298 K down to 253 K.

  • Causality: Cooling the sample slows the tautomeric interconversion. The decoalescence of the N-H and C3-H signals provides a direct kinetic snapshot of the equilibrium ratio.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Execute an HMBC experiment optimized for long-range coupling (delay set for 8 Hz).

  • Causality (The Self-Validation): 1D NMR cannot pinpoint the proton's location. HMBC detects 3-bond scalar couplings. If the proton resides at N1 (1H-tautomer), it will show strong 3-bond cross-peaks to C3 and C7a. If it resides at N2 (2H-tautomer), it will couple to C3 and C3a. This provides an absolute geometric proof of the proton's location.

Step 4: Solid-State Verification via X-ray Crystallography

  • Action: Grow single crystals via vapor diffusion (e.g., EtOAc/hexanes). Collect diffraction data at 100 K.

  • Causality: Solution-state dynamics do not always reflect solid-state packing. X-ray diffraction explicitly locates the hydrogen atom in the crystal lattice, confirming the preferred solid-state tautomer (usually 1H)[3], which is critical for downstream pharmaceutical formulation.

AnalyticalWorkflow Step1 1. Sample Preparation (Anhydrous DMSO-d6) Step2 2. Solution-State NMR (VT 1H, 13C, 15N, HMBC) Step1->Step2 Step3 3. Solid-State Analysis (X-ray Crystallography) Step1->Step3 Step4 4. Computational Modeling (DFT-GIAO Calculations) Step2->Step4 Chemical Shifts & Couplings Step3->Step4 Atomic Coordinates Step5 5. Tautomer Ratio & Structural Elucidation Step4->Step5 Geometric Validation

Self-validating analytical workflow for elucidating indazole tautomeric states.

Implications for Drug Development

Understanding the tautomerism of methyl-indazole carboxylates is a critical path in drug discovery. Multi-kinase inhibitors (such as Pazopanib and Niraparib) utilize the indazole core to form essential hydrogen bonds with the hinge region of the kinase ATP-binding pocket[1].

The methyl carboxylate moiety frequently serves as a synthetic handle for late-stage functionalization (e.g., hydrolysis to a carboxylic acid followed by amide coupling). If the tautomeric equilibrium shifts unexpectedly during these transformations, the resulting regioselectivity of N-alkylation will be compromised, leading to 1:1 mixtures of N1/N2 alkylated products[2]. By employing the rigorous NMR and crystallographic protocols outlined above, chemists can predict and control these variables, ensuring robust scale-up, high regioselective yields, and consistent pharmacological profiles.

References

  • Theoretical estimation of the annular tautomerism of indazoles.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.Canadian Science Publishing.
  • Methyl 5-methoxy-1H-indazole-6-carboxyl
  • Osmium(IV)

Sources

Theoretical Studies on the Electronic Structure of 2H-Indazoles: A Computational Guide to Tautomerism and Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs (e.g., Pazopanib) and bioactive compounds. The indazole ring exhibits annular tautomerism, existing primarily as either the 1H-indazole or 2H-indazole tautomer. While the 1H-tautomer is thermodynamically favored in the ground state, the 2H-tautomer possesses unique electronic properties that can be selectively accessed and stabilized for drug development.

This whitepaper synthesizes recent theoretical and computational studies—primarily Density Functional Theory (DFT) and ab initio methods—to elucidate the electronic structure of 2H-indazoles. By understanding the causality behind tautomeric stability, ionization dynamics, and regioselective alkylation, researchers can rationally design synthetic workflows to isolate specific indazole derivatives.

Annular Tautomerism: The Aromaticity vs. Quinonoid Paradigm

The fundamental thermodynamic difference between 1H- and 2H-indazoles lies in their electronic resonance structures. The 1H-tautomer maintains a fully delocalized benzenoid


-system, conferring high aromatic stability. In contrast, the 2H-tautomer adopts a quinonoid structure, which disrupts the continuous aromaticity of the fused benzene ring.

Extensive ab initio and DFT calculations have quantified this energy gap. Gas-phase theoretical estimations demonstrate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6 kcal/mol at the MP2 level and 5.3 kcal/mol at the B3LYP level . Because this energy barrier is relatively low, the tautomeric equilibrium can be perturbed by environmental factors, substituents, or ionization.

Ionization-Induced Stability Reversal

While the neutral 2H-tautomer is less stable, removing an electron fundamentally alters the molecular orbital landscape. Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, coupled with time-dependent DFT calculations, reveals a striking reversal in stability for cationic indazoles. The 2H-indazole cation is approximately 0.2 eV (5.0 kcal/mol) lower in energy than the 1H-indazole cation . This occurs because the extraction of an electron from the


-system relieves the anti-aromatic strain inherent to the quinonoid structure, making the 2H-cation the global minimum.
Solvent and Hydrogen Bond Stabilization

In solution, the 2H-tautomer can be trapped and stabilized indefinitely in aprotic solvents (e.g., CDCl


, CD

Cl

) through strategic substitutions. Computational models and X-ray crystallography confirm that 3-substituted 2H-indazoles form highly stable centrosymmetric dimers driven by strong intermolecular N–H···N or bifurcated C=O···H···N hydrogen bonds .

Tautomerization Indazole Indazole Core (Annular Tautomerism) T1H 1H-Indazole (Benzenoid, Ground State) Indazole->T1H Thermodynamic Preference T2H 2H-Indazole (Quinonoid, +5.3 kcal/mol) Indazole->T2H Kinetic/Thermal Excitation Cation1H 1H-Cation (Destabilized) T1H->Cation1H Ionization (-e⁻) Cation2H 2H-Cation (Most Stable, -0.2 eV) T2H->Cation2H Ionization (-e⁻) Dimer Centrosymmetric Dimer (H-Bond Stabilized) T2H->Dimer Aprotic Solvent + Substituents

Logical flow of indazole tautomerization and stabilization mechanisms across different states.

Quantitative Thermodynamic Data

The following table summarizes the theoretical energy differences between the 1H and 2H tautomeric states under various conditions, synthesizing data from MP2 and B3LYP functional studies.

State / Condition1H-Indazole Relative Energy2H-Indazole Relative EnergyEnergy Difference (

E)
Dominant Tautomer
Neutral (Gas Phase, MP2) 0.0 kcal/mol+3.6 kcal/mol3.6 kcal/mol1H-Indazole
Neutral (Gas Phase, B3LYP) 0.0 kcal/mol+5.3 kcal/mol5.3 kcal/mol1H-Indazole
Cationic (Gas Phase, B3LYP) +5.0 kcal/mol (+0.2 eV)0.0 kcal/mol-5.0 kcal/mol2H-Indazole
Neutral (Aprotic Solvent) Monomer (Variable)Centrosymmetric DimerHighly variable (Substituent dependent)2H-Indazole (Stabilized)

Predictive Regioselectivity: N1 vs. N2 Alkylation

A persistent challenge in synthesizing indazole-based therapeutics is the regioselective alkylation of the nitrogen atoms. Because the N1 and N2 atoms possess similar nucleophilicities, standard alkylation typically yields a difficult-to-separate mixture of 1H- and 2H-alkylated products.

Recent DFT studies have established a self-validating computational framework to predict and control this regioselectivity. By calculating the Natural Bond Orbital (NBO) partial charges and Fukui indices (


), researchers can map the frontier molecular orbitals to determine the preferred site of electrophilic attack .

Mechanistic Causality:

  • N1-Alkylation: Driven by a chelation mechanism . When Lewis acids (like Cs

    
     or Na
    
    
    
    ) are present, they coordinate between the N2 atom and an electron-rich substituent (e.g., a C3-carboxylate oxygen). This sterically blocks N2 and directs the electrophile exclusively to N1.
  • N2-Alkylation: Driven by Non-Covalent Interactions (NCIs) . In the absence of strong chelating metals, hydrogen bonding and dipole-dipole interactions lower the transition state energy for N2 attack, selectively yielding the 2H-indazole derivative.

Step-by-Step Computational Methodology for Regioselectivity Prediction

To ensure scientific integrity and experimental trustworthiness, the following DFT protocol acts as a self-validating system for predicting N-alkylation outcomes before entering the wet lab.

Step 1: Conformational Search & Geometry Optimization

  • Generate 3D conformers of the deprotonated indazole anion and the target electrophile.

  • Optimize geometries using a robust functional and basis set (e.g.,

    
    B97X-D/6-311+G(d,p)) to account for long-range dispersion forces critical for NCIs.
    

Step 2: Frequency Calculations & Zero-Point Energy (ZPE) Correction

  • Run vibrational frequency calculations on the optimized structures.

  • Validation Check: Ensure all ground-state structures have exactly zero imaginary frequencies. This confirms they are true local minima rather than saddle points.

Step 3: Population Analysis (NBO & Fukui Indices)

  • Perform NBO analysis to extract partial atomic charges for N1 and N2.

  • Calculate the condensed Fukui function for electrophilic attack (

    
    ) to quantitatively identify the most nucleophilic nitrogen atom.
    

Step 4: Transition State (TS) Modeling

  • Construct pre-reaction complexes for both N1 and N2 attack trajectories.

  • Perform a TS search (e.g., using the Berny algorithm).

  • Validation Check: The resulting TS must exhibit exactly one imaginary frequency corresponding to the formation of the N-C bond.

Step 5: Intrinsic Reaction Coordinate (IRC) Verification

  • Execute an IRC calculation starting from the identified TS.

  • Causality: This step is mandatory to prove that the calculated saddle point strictly connects the pre-reaction complex to the correct N1 or N2 alkylated product, eliminating false-positive reaction pathways.

Workflow Start 1. Input Structures (Indazole Anion + Electrophile) Geom 2. Geometry Optimization (DFT/ωB97X-D) Start->Geom Freq 3. Frequency Calculation (Check: 0 Imaginary Freqs) Geom->Freq NBO 4. NBO & Fukui Indices (Map Nucleophilicity) Freq->NBO TS 5. Transition State Search (Check: 1 Imaginary Freq) NBO->TS IRC 6. IRC Validation (Confirm Reaction Path) TS->IRC

Step-by-step computational workflow for predicting N1 vs. N2 alkylation regioselectivity.

Conclusion

Theoretical studies on the electronic structure of 2H-indazoles have demystified the complex interplay between aromaticity, tautomerism, and reactivity. While the 2H-tautomer suffers a thermodynamic penalty in its neutral ground state due to its quinonoid character, computational chemistry reveals that it becomes the globally stable species upon ionization. Furthermore, by leveraging DFT-calculated Fukui indices and transition state modeling, drug development professionals can rationally exploit non-covalent interactions to achieve highly regioselective N2-alkylations. Integrating these computational workflows into early-stage drug discovery ensures higher synthetic yields, reduces trial-and-error, and unlocks access to novel 2H-indazole therapeutic architectures.

References

  • Alkorta, I., & Elguero, J. (2005). "Theoretical estimation of the annular tautomerism of indazoles." Journal of Physical Organic Chemistry, 18(8), 719-724.[Link]

  • Oomens, J., Meijer, G., & von Helden, G. (2006). "An infrared spectroscopic study of protonated and cationic indazole." International Journal of Mass Spectrometry, 249-250, 199-205.[Link]

  • Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry, 84(14), 9075-9086.[Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry, 20, 1940-1954.[Link]

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central to the development of novel therapeutics. The indazole scaffold, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has earned the designation of a "privileged structure".[1] Its remarkable versatility, stemming from its unique physicochemical properties and the numerous sites available for substitution, has propelled it to the forefront of drug discovery.[1] While its occurrence in nature is rare, synthetic indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[2][3][4]

This technical guide provides a comprehensive exploration of the indazole core, delving into its fundamental chemistry, diverse biological applications, and the strategic considerations essential for its successful incorporation into drug design programs. From seminal synthesis techniques to the mechanisms of action of blockbuster drugs, this document serves as a detailed resource for professionals engaged in the pursuit of innovative medicines.

The Structural and Physicochemical Landscape of Indazole

Indazole, also known as benzpyrazole, is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂.[5] It exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the extremely rare 3H-indazole which lacks heteroaromatic properties.[2] The 1H-indazole tautomer is the most thermodynamically stable and, therefore, the predominant form.[2][3] This stability is attributed to its benzenoid character, a feature that significantly influences its biological interactions and synthetic accessibility.[2] The presence of two nitrogen atoms within the bicyclic system imparts unique electronic properties, making it a bioisostere of indole.[2] These characteristics are pivotal in its ability to engage with a wide array of biological targets.

A Broad Spectrum of Biological Activity: The Therapeutic Promise of Indazoles

The indazole nucleus is a cornerstone in the design of a multitude of therapeutic agents, demonstrating efficacy across a wide range of diseases. Its derivatives have been extensively investigated and developed as potent inhibitors of various enzymes and modulators of receptor activity.

Anti-Cancer Activity: A Dominant Therapeutic Area

Indazole-based compounds have made a significant impact in oncology, with several FDA-approved drugs targeting key pathways in cancer progression.[1] These agents primarily function as protein kinase inhibitors, apoptosis inducers, and cell cycle modulators.[1]

Key FDA-Approved Indazole-Containing Anti-Cancer Drugs:

Drug NameTarget(s)Approved Indications
Axitinib VEGFRs, PDGFR, c-KITAdvanced renal cell carcinoma.[2][6][7]
Pazopanib VEGFRs, PDGFR, c-KITAdvanced renal cell carcinoma, soft tissue sarcoma.[3][6]
Niraparib PARP-1, PARP-2Recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[3][4]
Entrectinib TRKA/B/C, ROS1, ALKROS1-positive non-small cell lung cancer, NTRK gene fusion-positive solid tumors.[3][6][7]

The mechanism of action for many indazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme, thereby blocking downstream signaling pathways essential for tumor growth and proliferation.

Indazole_Kinase_Inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR) P_RTK Phosphorylated RTK (Active) RTK->P_RTK ATP Binding & Autophosphorylation Indazole Indazole-based Kinase Inhibitor (e.g., Axitinib) Indazole->RTK Competitive Binding ATP ATP ATP->RTK Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/AKT) P_RTK->Signaling Activation Proliferation Tumor Growth, Angiogenesis, Metastasis Signaling->Proliferation Promotion

Caption: General mechanism of action for indazole-based tyrosine kinase inhibitors.

Anti-Inflammatory and Analgesic Properties

Indazole derivatives have also been successfully developed as anti-inflammatory and analgesic agents.[8] A notable example is Benzydamine , a non-steroidal anti-inflammatory drug (NSAID) used for the relief of pain and inflammation.[2][3] Another example is Bendazac , which is also used to treat inflammation.[2][3] The anti-inflammatory effects of some indazole derivatives are attributed to their ability to inhibit the synthesis of prostaglandins by targeting cyclooxygenase (COX) enzymes.[8]

Antimicrobial and Other Activities

The versatility of the indazole scaffold extends to the development of agents against infectious diseases. Researchers have reported the synthesis of indazole derivatives with potent antibacterial and antifungal activities.[2] For instance, certain 3-methyl-1H-indazole derivatives have shown significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[2] Beyond these, indazole-containing compounds have been investigated for a multitude of other therapeutic applications, including as anti-HIV agents, anti-diabetics, and treatments for neurodegenerative diseases like Parkinson's.[2]

Core Synthesis Strategies for the Indazole Nucleus

The construction of the indazole ring system can be achieved through a variety of synthetic methodologies, offering chemists flexibility in accessing diverse derivatives.[4] These strategies can be broadly categorized into classical condensation reactions and modern metal-catalyzed cross-coupling reactions.

Classical Synthetic Approaches

Traditional methods for indazole synthesis often involve the cyclization of appropriately substituted benzene precursors. Some of the well-established methods include:

  • From o-Aminobenzoximes: A mild, metal-free method involves the selective activation of o-aminobenzoximes with methane sulfonyl chloride in the presence of a base like triethylamine to yield 1H-indazoles.[2]

  • From o-Haloacetophenones: Reaction of o-halo acetophenones with an excess of hydrazine monohydrochloride can lead to the formation of 1H-indazoles through a cyclization reaction.[2]

  • From Anthranilic Acid: Diazotization of anthranilic acid followed by reduction and cyclization is a classical route to 1H-indazole.[2]

  • From o-Toluidine: The reaction of o-toluidine with sodium nitrite generates an N-nitroso intermediate which, upon heating, cyclizes to form 1H-indazole.[2]

Synthesis_Workflow cluster_synthesis General Indazole Synthesis Workflow Start Substituted Benzene Precursor (e.g., o-Toluidine, Anthranilic Acid) Intermediate Reactive Intermediate (e.g., Diazonium Salt, N-Nitroso) Start->Intermediate Activation Cyclization Cyclization Reaction Intermediate->Cyclization Intramolecular Reaction Indazole Indazole Core Cyclization->Indazole Functionalization Further Functionalization (e.g., Alkylation, Coupling) Indazole->Functionalization Final Target Indazole Derivative Functionalization->Final

Caption: A generalized workflow for the synthesis of indazole derivatives.

Modern Metal-Catalyzed Methodologies

Contemporary organic synthesis has introduced more efficient and versatile methods for constructing the indazole scaffold, often relying on transition metal catalysis.[9] Palladium- and copper-catalyzed reactions have become particularly prominent.

  • Palladium-Catalyzed Cross-Coupling: A notable example involves the cross-coupling of 2-bromobenzaldehyde with benzophenone hydrazone, followed by acid-catalyzed cyclization to afford 1H-indazole.[2]

  • Copper-Catalyzed Reactions: Copper catalysts are frequently employed in the synthesis of indazoles, for instance, in the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide to form 2H-indazoles.

These modern techniques often provide higher yields, greater functional group tolerance, and more direct access to complex indazole derivatives.[9][10]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthesis and evaluation of indazole derivatives, this section outlines representative experimental protocols.

General Procedure for a Palladium-Catalyzed Synthesis of a 1-Aryl-1H-Indazole

This protocol is a generalized representation based on established palladium-catalyzed cross-coupling reactions.

  • Reaction Setup: To an oven-dried reaction vessel, add the 1H-indazole (1.0 eq.), the aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) to the vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-1H-indazole.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method for evaluating the anticancer activity of synthesized indazole compounds.[1]

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives (typically in a serial dilution) and a vehicle control. Incubate for an additional 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Future Directions and Concluding Remarks

The indazole scaffold continues to be a highly fertile ground for drug discovery.[2] Future research efforts will likely focus on several key areas:

  • Novel Synthesis Methodologies: The development of even more efficient, sustainable, and stereoselective methods for the synthesis of complex indazole derivatives remains a priority.[9]

  • Exploration of New Biological Targets: While kinase inhibition is a well-established area, the application of indazole-based compounds to other target classes, such as epigenetic modulators and protein-protein interaction inhibitors, holds significant promise.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational, structure-guided design of highly potent and selective indazole-based inhibitors.[3]

  • Pharmacokinetic Optimization: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of indazole derivatives will be crucial for developing candidates with improved drug-like properties.[1]

References
  • Synthesis and biological activities of a novel series of indazole deriv
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Design, Synthesis and Biological Evaluation of Deriv
  • Synthesis and biological evaluation of indazole deriv
  • The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar.
  • Indazole From Natural Resources And Biological Activity.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
  • Discovery and synthesis of novel indazole deriv
  • Representation of some indazole‐based FDA‐approved marketed drugs.
  • Indazole Deriv
  • Synthesis molecular docking and DFT studies on novel indazole deriv
  • Indazoles in Drug Discovery. PharmaBlock.
  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre

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Methodological & Application

Application Note: Regioselective Synthesis and Functionalization of 2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2H-indazole derivatives are privileged pharmacophores embedded within numerous biologically active compounds, including targeted antitumor agents like Pazopanib and PARP inhibitors such as Niraparib 1[1]. Historically, the synthesis of 2H-indazoles via direct N-alkylation of 1H-indazoles has been plagued by poor regioselectivity. Because the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, standard direct alkylation typically yields an inseparable mixture of 1- and 2-substituted products [[2]](2].

To circumvent this thermodynamic sink, modern synthetic strategies rely on de novo ring construction—forming the indazole core with the N-substituent already in place—or utilize highly specific radical-mediated functionalizations. This application note details three field-proven workflows: a reductive cyclization approach, a copper-catalyzed three-component coupling, and a late-stage C3-formylation protocol.

Visualizing the Synthetic Workflows

G Start Starting Materials Route1 Ortho-nitrobenzaldehydes + Primary Amines Start->Route1 Route2 2-Bromobenzaldehydes + Amines + NaN3 Start->Route2 Intermediate1 Imine Condensation & PBu3 Reductive Cyclization Route1->Intermediate1 Intermediate2 Cu-Catalyzed C-N & N-N Bond Formation Route2->Intermediate2 Product 2H-Indazole Core Intermediate1->Product Intermediate2->Product Func C3-Functionalization (Selectfluor / DMSO) Product->Func Final Advanced 2H-Indazole Derivatives Func->Final

Major synthetic routes and late-stage functionalization pathways for 2H-indazole derivatives.

Validated Experimental Protocols

Protocol A: One-Pot Reductive Cyclization of Ortho-Imino-Nitrobenzenes

Mechanistic Causality : This Cadogan-type reductive cyclization utilizes tri-n-butylphosphine (


) as a potent deoxygenating agent. 

attacks the nitro group, generating a highly reactive nitroso or nitrene intermediate. This intermediate rapidly undergoes intramolecular insertion into the adjacent imine nitrogen, kinetically driving the exclusive formation of the 2H-indazole core and extruding tributylphosphine oxide (

) 2[2][3].

Step-by-Step Methodology :

  • Imine Condensation : In an oven-dried flask under an inert atmosphere (

    
    ), dissolve 2-nitrobenzaldehyde (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous toluene (0.5 M). Add a catalytic amount of p-toluenesulfonic acid (5 mol%).
    
  • Water Removal : Attach a Dean-Stark apparatus and reflux for 4 hours to drive imine formation via azeotropic water removal.

  • Reductive Cyclization : Cool the reaction to room temperature. Dropwise, add tri-n-butylphosphine (

    
    , 2.5 equiv). Caution: 
    
    
    
    is pyrophoric and toxic; handle strictly inside a fume hood.
  • Heating : Heat the mixture to 110 °C for 6–8 hours.

  • Self-Validation & Workup : Monitor via TLC (Hexane:EtOAc 4:1). The 2H-indazole product typically exhibits a higher

    
     than the highly polar 
    
    
    
    byproduct. Quench with water, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Copper-Catalyzed Three-Component Synthesis

Mechanistic Causality : This method constructs the 2H-indazole from 2-bromobenzaldehydes, primary amines, and sodium azide. The Cu(I) catalyst is critical for both the C-N bond formation (Ullmann-type coupling) and the subsequent N-N bond formation. The coordination of Cu(I) to the azide intermediate lowers the activation energy for cyclization, favoring the 2H-isomer over competing side reactions 4[3][4].

Step-by-Step Methodology :

  • Reagent Assembly : In a sealed tube, combine 2-bromobenzaldehyde (1.0 mmol), primary amine (1.2 mmol),

    
     (1.5 mmol), CuI (10 mol%), and TMEDA (10 mol%) [[4]](4].
    
  • Solvent Addition : Add 5 mL of anhydrous DMSO. Purge the vessel with argon for 5 minutes to prevent oxidative side reactions.

  • Reaction Execution : Seal the tube and heat at 120 °C for 12 hours behind a blast shield (due to the presence of azides).

  • Self-Validation & Workup : Cool to room temperature. Dilute with 20 mL of water and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine to remove DMSO. Purify via column chromatography. Successful cyclization is confirmed by the disappearance of the aldehyde proton (~10 ppm) in

    
     NMR.
    
Protocol C: Microwave-Assisted C3-Formylation using Selectfluor

Mechanistic Causality : Once the 2H-indazole core is synthesized, late-stage functionalization is often required for drug discovery. Selectfluor, typically an electrophilic fluorinating agent, acts here as a radical initiator and oxidant. Under microwave irradiation, Selectfluor generates radical species that abstract a methyl proton from DMSO. DMSO serves as the formylating agent, installing a formyl group exclusively at the C3 position of the 2H-indazole via a radical pathway 1[1].

Step-by-Step Methodology :

  • Preparation : In a 10-mL microwave vial, dissolve the 2H-indazole derivative (0.2 mmol) in 2 mL of anhydrous DMSO (1 M concentration).

  • Selectfluor Addition : Add Selectfluor (0.6 mmol, 3.0 equiv) at room temperature.

  • Microwave Irradiation : Seal the vial and subject it to microwave irradiation at 125 °C for 1 hour. Note: Microwave heating ensures rapid, homogeneous energy transfer, reducing reaction time from 24 hours (conventional heating) to 1 hour1[1].

  • Self-Validation & Workup : Dilute with water and extract with EtOAc (2 x 20 mL). The appearance of a sharp singlet around 9.8–10.2 ppm in the

    
     NMR spectrum confirms successful C3-formylation.
    

Quantitative Data & Substrate Scope

Synthesis ProtocolKey Reagents & CatalystConditionsTypical Yield RangeRegioselectivity (2H:1H)Primary Advantage
Reductive Cyclization

, Toluene
110 °C, 6-8 h75 - 90%> 99:1Operationally simple, one-pot procedure.
Cu-Catalyzed 3-Component CuI, TMEDA,

, DMSO
120 °C, 12 h65 - 85%> 99:1Utilizes readily available starting materials.
C3-Formylation Selectfluor, DMSOMW, 125 °C, 1 h40 - 80%N/A (C3 specific)Rapid late-stage functionalization.

Analytical Troubleshooting & Spectroscopic Signatures

Differentiating between 1H- and 2H-indazole isomers is critical for protocol validation:

  • NMR Spectroscopy : In

    
     NMR, the C3 proton of a 2H-indazole typically resonates further downfield (e.g., 8.2–8.5 ppm) compared to its 1H-indazole counterpart (e.g., 8.0–8.1 ppm) due to the differing electronic environment of the pyrazole ring. Furthermore, 2D NOESY NMR is definitive: a strong NOE cross-peak between the N-alkyl protons and the C3 proton confirms the 2H-isomer, whereas a cross-peak with the C7 proton indicates the 1H-isomer.
    
  • Mass Spectrometry : While both isomers have identical mass-to-charge (

    
    ) ratios, their fragmentation patterns in MS/MS may differ slightly; however, NMR remains the gold standard for regiochemical assignment.
    

References

  • Organic Chemistry Portal: 2H-Indazole synthesis.
  • American Chemical Society: Some Items of Interest to Process R&D Chemists and Engineers.
  • Thieme Connect: Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions.
  • Benchchem: A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.

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Advanced Protocols for 2H-Indazole Synthesis via the Cadogan Reaction: Mechanistic Insights and Modern Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of nitrogen-containing heterocycles is a cornerstone of drug discovery, with 2H-indazoles serving as critical pharmacophores in the modulation of therapeutic targets such as PARP, VEGF, and CRAF[1]. The Cadogan reaction—a classical reductive cyclization of nitroaromatics using phosphorus(III) reagents—remains one of the most direct methods to construct the 2H-indazole core[2].

As an Application Scientist, transitioning this robust but historically harsh reaction into a reliable, scalable, and high-yielding process requires a deep understanding of its underlying mechanism and the physical chemistry of the reaction environment. This guide provides a comprehensive analysis of the Cadogan reaction, contrasting classical batch methods with modern microwave and continuous flow technologies.

Mechanistic Causality: Nitrene vs. N-Oxide Pathways

Historically, the Cadogan cyclization was widely accepted to proceed via the exhaustive deoxygenation of the nitro group to generate a highly reactive nitrene intermediate, which then inserts into the adjacent imine to form the N-N bond[1].

However, recent isolation of 2H-indazole N-oxides under interrupted reaction conditions has provided direct evidence for a non-nitrene pathway[1]. In this modern mechanistic model, the initial deoxygenation yields a nitroso imine. Rather than undergoing a second immediate deoxygenation to a nitrene, the nitroso imine undergoes rapid electrocyclization to form a 2H-indazole N-oxide. The remaining trialkyl phosphite then acts on this N-oxide to yield the final 2H-indazole[1].

Understanding this causality is critical for protocol design: if a reaction is quenched prematurely or if insufficient thermal energy is applied, the reaction will stall at the N-oxide stage.

Mechanism N1 o-Nitrobenzylideneamine (Starting Material) N2 Nitroso Imine Intermediate N1->N2 P(OEt)3 - OP(OEt)3 N3 Nitrene Intermediate (Classic Pathway) N2->N3 P(OEt)3 (Deoxygenation) N4 2H-Indazole N-oxide (Modern Pathway) N2->N4 Electrocyclization N5 2H-Indazole (Final Product) N3->N5 Cyclization N4->N5 P(OEt)3 - OP(OEt)3

Mechanistic pathways of the Cadogan reaction highlighting the modern N-oxide intermediate route.

Quantitative Method Comparison

To optimize the synthesis of 2H-indazoles, researchers must select the appropriate thermal activation method. The table below summarizes the quantitative and operational differences between conventional batch, microwave-assisted, and continuous flow methodologies.

ParameterConventional Batch[2]Microwave-Assisted[3]Continuous Flow[4]
Heating Mechanism Convective (Oil Bath)Dielectric (Microwave)Convective (Microreactor)
Typical Temperature 150 °C~150–170 °C (200 W)150 °C (Pressurized)
Reaction Time 0.5 – 4 Hours12 – 14 Minutes10 – 20 Minutes (Residence)
Yield Profile Moderate to Good (60–85%)Excellent (85–92%)Excellent (>85%)
Scalability Poor (Thermal degradation)Poor (Penetration depth limits)Excellent (Continuous output)
Key Equipment Round-bottom flask, condenserDedicated MW ReactorHPLC Pump, Heated Coil, BPR

Step-by-Step Experimental Protocols

Protocol A: Conventional Batch Synthesis

Best for: Initial exploratory synthesis and small-scale library generation.

Causality & Design: Heating at 150 °C is required to overcome the high activation energy of the initial N-O bond cleavage. Excess triethyl phosphite (


) is utilized as both the stoichiometric reductant and the reaction solvent. This ensures pseudo-first-order kinetics and prevents the thermal degradation of the imine substrate that would occur in higher-boiling inert solvents[2].
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 1-(2-nitrophenyl)-N-phenylmethanimine derivative (20 mmol).

  • Reagent Addition: Add triethyl phosphite (60 mmol, 3 equivalents). Note: Perform this in a fume hood due to the strong odor of phosphites.

  • Thermal Activation: Attach a reflux condenser and heat the mixture in an oil bath at 150 °C under a nitrogen atmosphere for 0.5 to 2 hours[2].

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane/EtOAc 90:10). The reaction is complete when the deep yellow spot of the starting imine disappears, replaced by a highly UV-active, blue-fluorescent spot corresponding to the 2H-indazole.

  • Workup: Cool to room temperature. Proceed to the Analytical & Purification Insights section to remove the phosphate byproducts.

Protocol B: Microwave-Assisted Synthesis

Best for: Rapid analog synthesis and minimizing thermal degradation.

Causality & Design: Microwave irradiation provides direct dielectric heating to the polar nitroaromatic and phosphite molecules. This localized superheating drastically reduces the reaction time from hours to minutes, limiting the formation of tarry byproducts common in prolonged thermal batch reactions[3].

  • Preparation: Charge a microwave-safe reaction vial with the N-(2-nitrobenzylidene)aniline derivative (1 mmol) and triethyl phosphite (3 mmol).

  • Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 200 W for 12–14 minutes[3].

  • Self-Validation (In-Process): Observe a rapid color change from deep yellow to pale orange. To ensure the reaction has not stalled at the N-oxide intermediate, perform a rapid GC-MS analysis. The presence of the molecular ion peak (

    
    ) of the 2H-indazole and the strict absence of the 
    
    
    
    peak confirms complete deoxygenation.
  • Workup: Transfer the mixture using a minimal amount of dichloromethane (DCM) and concentrate under reduced pressure prior to chromatography.

Protocol C: Continuous Flow Synthesis

Best for: Safe scale-up and multi-gram synthesis.

Causality & Design: The use of a flow reactor provides a high surface-area-to-volume ratio for excellent heat transfer. The critical component here is the Back-Pressure Regulator (BPR). By pressurizing the system, the BPR prevents the


 (b.p. 156 °C) from boiling and outgassing at the 150 °C operating temperature. This maintains a single-phase liquid system, ensuring consistent residence times and significantly faster kinetics than batch mode[4].

FlowWorkflow S1 Reagent Reservoir Imine + P(OEt)3 S2 HPLC Pump (Precise Dosing) S1->S2 S3 Heated Coil Reactor (150 °C, Controlled Time) S2->S3 Continuous Flow S4 Back-Pressure Regulator (Suppress Boiling) S3->S4 Superheating S5 In-line Purification & Product Collection S4->S5 Depressurization

Continuous flow setup for Cadogan synthesis utilizing a back-pressure regulator for superheating.

  • System Priming: Prime the flow system (e.g., Vapourtec or similar modular flow chemistry system) with a compatible carrier solvent (e.g., toluene or neat

    
    ).
    
  • Reagent Preparation: Prepare a homogeneous solution of the nitroaromatic imine (0.5 M) in

    
    [4].
    
  • Flow Parameters: Set the HPLC pump to deliver a residence time of 15 minutes. Set the heated coil reactor to 150 °C. Ensure a 100 psi BPR is installed inline post-reactor to suppress boiling[4].

  • Execution: Pump the reagent stream through the heated coil.

  • Self-Validation (In-Process): Discard the first 1.5 reactor volumes (dispersion zone). Collect the steady-state output. Use in-line UV-Vis monitoring (if available) to confirm steady-state conversion before scaling up the flow rate.

Analytical & Purification Insights

A major bottleneck in the Cadogan reaction is the removal of the stoichiometric byproduct, triethyl phosphate (


), and any unreacted 

.

Causality: Triethyl phosphate is a high-boiling liquid (b.p. 215 °C). Simple rotary evaporation is insufficient and will leave the product as a crude, oily mixture, which severely complicates silica gel chromatography[2].

Protocol for Phosphate Removal:

  • Vacuum Distillation: Transfer the crude reaction mixture to a Kugelrohr distillation apparatus. Apply high vacuum (<1 mbar) and gently heat to 80–100 °C. The volatile phosphorus species will distill into the cooling bulb, leaving the crude 2H-indazole as a solid or thick oil residue[2].

  • Trituration (Alternative): If the target 2H-indazole is highly crystalline, dissolve the crude mixture in a minimum amount of hot ethanol, then cool to 0 °C. The 2H-indazole will selectively precipitate, leaving the soluble phosphates in the supernatant.

  • Final Polish: Purify the residue via flash column chromatography using a Hexane/Ethyl Acetate gradient (typically starting at 90:10) to isolate the analytically pure 2H-indazole[2].

References

  • Stokes, S., et al. "Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions." Journal of the American Chemical Society / PMC, 2019. 1[1]

  • Creencia, E. C., et al. "Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles, 2-Aryl-1H-benzimidazoles, 2-Carbonylindoles, Carbazole, and Phenazine." Journal of Heterocyclic Chemistry / ResearchGate, 2009. 3[3]

  • Baumann, M., et al. "Synthesis of 2H-Indazoles via the Cadogan Reaction in Batch and Flow Mode." Tetrahedron Letters / Vapourtec, 2021. 4[4]

  • MDPI Pharmaceuticals. "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." MDPI, 2017.2[2]

Sources

Application Notes & Protocols: Ethyl 2-methyl-2H-indazole-7-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Strategic Value of the 2H-Indazole Scaffold

The indazole nucleus is a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This scaffold is present in a wide array of therapeutic agents, including anti-inflammatory drugs like benzydamine and advanced anticancer agents such as Niraparib, Axitinib, and Pazopanib.[4] Among the constitutional isomers of indazole, the 2H-indazole moiety is of particular interest. It often serves as a bioisosteric replacement for other functional groups, like phenols, enhancing properties such as metabolic stability and lipophilicity.[5]

Ethyl 2-methyl-2H-indazole-7-carboxylate emerges as a highly strategic starting material. The ethyl ester at the 7-position provides a stable, yet readily transformable handle for molecular elaboration. This guide provides detailed protocols for the two most critical downstream reactions of this building block: hydrolysis to its corresponding carboxylic acid and subsequent amide coupling, which are cornerstone transformations in the synthesis of advanced pharmaceutical intermediates, including the core of Poly (ADP-ribose) polymerase (PARP) inhibitors.[6][7][8]

II. Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
Chemical Name Ethyl 2-methyl-2H-indazole-7-carboxylate-
CAS Number 1092351-89-7Derived from Methyl Ester
Molecular Formula C₁₁H₁₂N₂O₂-
Molecular Weight 204.23 g/mol -
Appearance Off-white to light yellow solidTypical for this class
Purity ≥98%[9]
Storage Store at 2-8°C in a dry, well-ventilated place[9]

Handling Guidelines: Handle in accordance with standard laboratory safety procedures. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and ensure adequate ventilation.

III. Core Synthetic Transformation: Hydrolysis to Carboxylic Acid

The conversion of the ethyl ester to a carboxylic acid is the essential activation step for subsequent amide bond formation. Alkaline hydrolysis, or saponification, is the preferred method as it is generally high-yielding and proceeds to completion.[10][11]

Protocol 1: Alkaline Hydrolysis of Ethyl 2-methyl-2H-indazole-7-carboxylate

This protocol details the conversion of the starting ester to 2-methyl-2H-indazole-7-carboxylic acid.

Reaction Scheme: Ethyl 2-methyl-2H-indazole-7-carboxylate -> 2-methyl-2H-indazole-7-carboxylic acid

A. Reagents & Equipment

  • Ethyl 2-methyl-2H-indazole-7-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Methanol (or Ethanol)

  • Water (Deionized)

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

B. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-methyl-2H-indazole-7-carboxylate (1.0 eq) in methanol (approx. 10 mL per gram of ester).

  • Base Addition: While stirring, add a solution of NaOH (2.0 eq) dissolved in a minimal amount of water.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approx. 65-70°C).

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 50% ethyl acetate in hexanes. The reaction is complete when the starting material spot has been fully consumed (typically 2-4 hours).

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

  • Workup - Acidification & Extraction:

    • Dilute the remaining aqueous residue with water.

    • Carefully acidify the solution to a pH of 2-3 using 2M HCl. A white precipitate of the carboxylic acid should form.

    • Extract the product with ethyl acetate (3x the volume of the aqueous layer).

  • Drying and Concentration:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, then filter.

    • Remove the solvent under reduced pressure to yield the crude 2-methyl-2H-indazole-7-carboxylic acid as a solid.

C. Purification & Characterization

  • The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

D. Troubleshooting

IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient heating time or insufficient base.Ensure the reaction is at a steady reflux. Add an additional 0.5 eq of NaOH and continue heating for another 1-2 hours.
Low Yield Incomplete extraction due to product remaining in the aqueous layer.Ensure the aqueous layer is acidified to pH 2-3. Perform additional extractions with ethyl acetate.
Oily Product Residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If still oily, attempt recrystallization.

E. Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Workup & Isolation A Dissolve Ester in Methanol B Add aq. NaOH A->B C Reflux (2-4h) B->C D Remove Methanol C->D Cool to RT E Acidify with HCl (pH 2-3) D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H 2-Methyl-2H-indazole- 7-carboxylic acid G->H Yields Pure Acid

Caption: Workflow for the hydrolysis of the ethyl ester.

IV. Core Synthetic Transformation: Amide Coupling

Amide bond formation is one of the most frequently performed reactions in drug discovery.[12][13] The carboxylic acid produced in the previous step can be coupled with a wide range of amines using a suitable coupling reagent to generate diverse libraries of compounds.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes a robust and high-yielding amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient uronium-based coupling reagent.

Reaction Scheme: 2-methyl-2H-indazole-7-carboxylic acid + Amine (R-NH₂) -> N-substituted-2-methyl-2H-indazole-7-carboxamide

A. Reagents & Equipment

  • 2-methyl-2H-indazole-7-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Lithium Chloride (LiCl) solution (5% aqueous)

  • Ethyl Acetate

  • Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup

  • TLC plates and HPLC for monitoring and analysis

B. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-methyl-2H-indazole-7-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition:

    • Add the amine (1.1 eq) to the solution.

    • Add DIPEA (3.0 eq) and stir for 5 minutes.

    • Add HATU (1.2 eq) portion-wise. The solution may turn yellow.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup - Quenching and Extraction:

    • Quench the reaction by adding water.

    • Dilute with ethyl acetate.

    • Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

C. Purification & Characterization

  • The crude product is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes).

  • Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

D. Comparison of Common Coupling Reagents

ReagentProsCons
EDC/HOBt Cost-effective, water-soluble byproducts.Can be slower, risk of N-acylurea byproduct.[14]
HATU Very fast, high-yielding, low epimerization risk.More expensive, byproducts can be difficult to remove.
PyBOP Efficient and reliable.Phosphonium-based byproducts can be challenging to remove.

E. Workflow Diagram

G cluster_0 Reaction Phase (under N2) cluster_1 Workup & Purification A Dissolve Acid & Amine in anhydrous DMF B Add DIPEA A->B C Add HATU B->C D Stir at RT (1-3h) C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Aqueous Washes (LiCl, NaHCO3, Brine) F->G H Dry, Concentrate & Purify G->H I N-Substituted Indazole Carboxamide H->I Yields Pure Amide

Caption: Workflow for HATU-mediated amide coupling.

V. Application Spotlight: Synthesis of a Niraparib Analogue Core

The protocols described are directly applicable to the synthesis of high-value pharmaceutical targets. Niraparib (MK-4827) is a potent PARP inhibitor approved for treating certain types of cancer.[5][6][15] Its structure features a 2-phenyl-2H-indazole-7-carboxamide core. The amide coupling protocol can be used to couple the indazole carboxylic acid with a functionalized piperidine, a key step in synthesizing the core of Niraparib and its analogues.[8][16]

G A Ethyl 2-methyl- 2H-indazole-7-carboxylate B Protocol 1: Hydrolysis A->B C 2-Methyl-2H-indazole- 7-carboxylic acid B->C D Protocol 2: Amide Coupling (with functionalized amine) C->D E Advanced Intermediate (e.g., Niraparib Analogue Core) D->E

Caption: Synthetic pathway from building block to advanced intermediate.

This logical flow demonstrates how Ethyl 2-methyl-2H-indazole-7-carboxylate serves as a foundational building block, which, through systematic and reliable protocols, can be elaborated into complex and pharmacologically relevant molecules.

VI. References

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and bioevaluation of a new 68 Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. PubMed. [Link]

  • Synthesis of Niraparib, a cancer drug candidate. University of Oxford. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH. [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. [Link]

  • Synthesis of niraparib (XXXII). ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Synfacts. [Link]

  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. IRBM. [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications. [Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). MDPI. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • (PDF) Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. ResearchGate. [Link]

Sources

Application Note: Indazole Derivatives as Privileged Scaffolds for Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Indazole Pharmacophore

The indazole ring system—a bicyclic heterocycle composed of a fused benzene and pyrazole ring—has emerged as a "privileged scaffold" in modern medicinal chemistry and oncology drug discovery (1)[1]. Its prominence is largely driven by its exceptional ability to act as a hinge-binding motif within the ATP-binding pocket of protein kinases.

The Causality of Binding: The indazole core acts as a bioisostere for the purine ring of ATP. The N-H group of the pyrazole ring and its adjacent nitrogen atom are perfectly positioned to act as hydrogen bond donors and acceptors, respectively (1)[1]. These atoms form critical hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the inhibitor in the active site and competitively blocking ATP binding. This mechanism is the foundation for several FDA-approved multi-kinase inhibitors, including Pazopanib and Axitinib, which target VEGFR, PDGFR, and c-Kit to halt tumor angiogenesis and cell proliferation (2)[2].

Target Profiling and Quantitative Efficacy

Through rational drug design, varying the substitution patterns on the indazole core allows researchers to tune selectivity across the kinome. For example, adding hydrophobic groups or hydrogen-bond-forming moieties (like sulfonamides) at specific positions significantly alters the binding affinity and target specificity (3)[3].

Table 1: Quantitative Efficacy of Key Indazole Derivatives

CompoundTarget KinaseEfficacy (IC₅₀ / K_d)Cellular Efficacy (IC₅₀)Reference
Pazopanib VEGFR-230 nMN/A3[3]
Compound 13i VEGFR-234.5 nMN/A3[3]
Compound 14a FGFR115 nMN/A3[3]
Compound C05 PLK4< 0.1 nM0.948 μM (IMR-32 cells)
Compound 105 c-Kit68.5 nM (K_d)1.34 μM (NB-4 cells)3[3]

Signaling Pathway Modulation

Pathway Ligand Growth Factors (VEGF / FGF) Receptor Receptor Tyrosine Kinase (VEGFR / FGFR) Ligand->Receptor Binds ATP_Pocket ATP-Binding Pocket (Hinge Region) Receptor->ATP_Pocket Activates Downstream Downstream Signaling (MAPK / PI3K / AKT) ATP_Pocket->Downstream Phosphorylation Indazole Indazole Derivative (Competitive Inhibitor) Indazole->ATP_Pocket Blocks ATP Binding Outcome Tumor Angiogenesis & Cell Proliferation Downstream->Outcome Drives

Fig 1. Indazole-mediated inhibition of RTK signaling pathways.

Experimental Protocols: From Screening to Validation

Workflow Lib Indazole Library Synthesis HTS Primary Screening (Single Dose, 10 μM) Lib->HTS IC50 Dose-Response (IC50 Determination) HTS->IC50 Selectivity Kinome Profiling (Off-target screening) IC50->Selectivity Cellular Cellular Assays (Viability & WB) Selectivity->Cellular

Fig 2. Sequential screening workflow for indazole-based kinase inhibitors.

Protocol 1: In Vitro ATP-Competitive Kinase Assay (ADP-Glo™)

Objective: To determine the IC₅₀ of novel indazole derivatives against target kinases. Causality & Self-Validation: We utilize an ADP-detection assay rather than an ATP-depletion assay because it directly measures the product of the kinase reaction, providing a higher signal-to-background ratio. To make this a self-validating system, a Z'-factor must be calculated using positive (Staurosporine) and negative (DMSO) controls. A Z'-factor > 0.5 validates the assay's robustness before IC₅₀ values are accepted.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 3-fold serial dilutions of the indazole compounds in 100% DMSO. Transfer to a 384-well assay plate, ensuring the final DMSO concentration in the reaction does not exceed 1% to prevent solvent-induced kinase denaturation.

  • Enzyme Pre-Incubation: Add the recombinant kinase (e.g., VEGFR-2) and specific peptide substrate in 1X Kinase Buffer. Crucial Step: Incubate for 15-30 minutes at room temperature before adding ATP. Causality: Indazole derivatives often exhibit slow-binding kinetics; pre-incubation allows the compound to reach binding equilibrium at the hinge region.

  • Reaction Initiation: Add ultra-pure ATP at a concentration equal to its apparent

    
     for the specific kinase. Using the 
    
    
    
    ensures the assay is sensitive to competitive inhibitors without being biased by artificially high ATP levels. Incubate for 60 minutes.
  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence on a microplate reader.

  • Data Analysis: Calculate the Z'-factor. If valid, plot luminescence against log[inhibitor] using a 4-parameter logistic non-linear regression model to derive the IC₅₀.

Protocol 2: Cellular Target Engagement and Functional Viability Assay

Objective: To confirm that the in vitro kinase inhibition translates to intracellular target engagement and anti-proliferative efficacy (). Causality & Self-Validation: A compound may kill cells through off-target toxicity rather than specific kinase inhibition. To self-validate the mechanism, this protocol pairs a phenotypic readout (cell viability) with a mechanistic readout (Western blot for downstream phosphorylation). If viability drops but target phosphorylation remains unchanged, the compound's effect is deemed off-target.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HUVEC for VEGFR targeting, or IMR-32 for PLK4 targeting) in 96-well plates (for viability) and 6-well plates (for Western blot). Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with a concentration gradient of the indazole derivative (0.1 nM to 10 μM). Include a DMSO vehicle control (matched to the highest compound concentration, typically ≤0.1%).

  • Mechanistic Assay (2-4 hours): For the 6-well plates, lyse the cells after a short 2-4 hour exposure using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: A short exposure time is critical to capture direct kinase inhibition before secondary apoptotic pathways degrade the signaling proteins.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe with phospho-specific antibodies (e.g., anti-p-ERK1/2 or anti-p-PLK4) and total protein antibodies to confirm target engagement ().

  • Phenotypic Assay (72 hours): After 72 hours, add CellTiter-Glo® reagent to the 96-well plate. The luminescent signal is directly proportional to intracellular ATP levels, serving as a proxy for metabolically active cells. Calculate the cellular IC₅₀.

  • Validation: A successful indazole lead will demonstrate a dose-dependent decrease in the phospho-signal that correlates closely with the cellular IC₅₀, validating on-target efficacy.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.RSC Publishing.
  • Literature review on the discovery of indazole-containing compounds.Benchchem.
  • FDA-Approved Kinase Inhibitor Library.TargetMol.

Sources

Ethyl 2-methyl-2H-indazole-7-carboxylate in anti-inflammatory drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Ethyl 2-methyl-2H-indazole-7-carboxylate in the Design of Targeted Anti-Inflammatory Therapeutics

Executive Summary & Mechanistic Rationale

The rational design of anti-inflammatory kinase and cyclooxygenase inhibitors relies heavily on the selection of robust, geometrically precise molecular scaffolds. Ethyl 2-methyl-2H-indazole-7-carboxylate (CAS: 1360438-37-4) has emerged as a highly privileged building block in this domain.

While indazoles naturally exhibit tautomerism between the 1H and 2H forms, the 1H-tautomer is typically thermodynamically favored in aqueous environments. By synthetically locking the core into the 2H-conformation via N2-methylation, medicinal chemists achieve two critical pharmacological advantages:

  • Vectorial Trajectory : The 2-methyl group alters the spatial projection of substituents at the 7-position. This optimizes the dihedral angle for binding into the narrow ATP-binding cleft of kinases such as IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta), a master regulator of inflammation[1].

  • Pharmacophore Maturation : The 7-carboxylate ester is a stable, lipophilic precursor. Upon saponification and subsequent amidation, it yields a 7-carboxamide. This carboxamide moiety acts as a bidentate hydrogen-bonding network (NH as a donor, C=O as an acceptor), perfectly complementing the hinge region residues of inflammatory kinases[1]. Furthermore, 2H-indazole derivatives have demonstrated potent, selective inhibition against cyclooxygenase-2 (COX-2), providing a dual-mechanism approach to resolving chronic inflammation[2].

Signaling Pathway Intervention

The primary target for many 2H-indazole-7-carboxamide derivatives is the IKK/NF-κB pathway. By competitively binding to the ATP pocket of IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, effectively trapping NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines[1].

G Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1, TLR ligands) Receptor Cell Surface Receptors (TNFR, IL-1R, TLRs) Stimulus->Receptor IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex Activation IkB IκBα (Inhibitor of NF-κB) IKK_Complex->IkB Phosphorylation & Degradation Inhibitor 2H-Indazole-7-carboxamide (IKKβ Inhibitor) Inhibitor->IKK_Complex ATP-competitive binding (Hinge region) NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nuclear Translocation & Gene Transcription NFkB->Nucleus Cytokines Inflammatory Cytokines (IL-6, TNF-α, COX-2) Nucleus->Cytokines

Fig 1: Mechanism of action for 2H-indazole-7-carboxamides in the IKK/NF-κB signaling pathway.

Physicochemical & Pharmacokinetic Profiling

The utility of Ethyl 2-methyl-2H-indazole-7-carboxylate stems from its highly favorable baseline physicochemical properties, which allow for extensive downstream functionalization without violating Lipinski's Rule of Five.

PropertyValueClinical / Synthetic Relevance
Chemical Name Ethyl 2-methyl-2H-indazole-7-carboxylatePrimary synthetic building block.
CAS Number 1360438-37-4Standardized global identification.
Molecular Weight 204.23 g/mol Low MW allows for the addition of complex amine tails.
Tautomeric State 2H-locked (via N2-methyl)Prevents tautomeric shifting in physiological pH[3].
Substitution Vector 7-position esterIdeal trajectory for hinge-region kinase binding[1].

Experimental Methodologies

Protocol A: Synthesis of 2-Methyl-2H-indazole-7-carboxamide Libraries

Objective : Convert the stable ethyl ester precursor into a highly active kinase inhibitor library.

Step 1: Saponification to 2-Methyl-2H-indazole-7-carboxylic acid

  • Procedure : Dissolve 1.0 eq of Ethyl 2-methyl-2H-indazole-7-carboxylate in a 3:1 mixture of Tetrahydrofuran (THF) and H₂O. Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir at room temperature (25°C) for 4 hours.

  • Causality & Quality Control : The THF/H₂O solvent system is critical; it ensures the complete solubilization of the lipophilic ester while providing the necessary aqueous environment for the hydroxide nucleophile. Li⁺ coordinates to the carbonyl oxygen, enhancing electrophilicity and driving rapid saponification without degrading the sensitive indazole core.

  • Validation : Reaction completion is self-validated via TLC (EtOAc/Hexane 1:1), observing the complete disappearance of the high-Rf ester spot. Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the pure carboxylic acid.

Step 2: HATU-Mediated Amidation

  • Procedure : Dissolve 1.0 eq of the resulting carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to pre-activate the acid. Add 1.2 eq of the target amine (e.g., a substituted piperidine or aniline). Stir at room temperature for 12 hours.

  • Causality & Quality Control : HATU is deliberately selected over standard carbodiimides (like EDC) because it forms a highly reactive HOAt ester intermediate, drastically increasing coupling efficiency and preventing racemization if chiral amines are utilized. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to initiate coupling while preventing unwanted side reactions.

  • Validation : Validate product formation via LC-MS, confirming the presence of the [M+H]⁺ peak corresponding to the target carboxamide.

Protocol B: In Vitro Anti-Inflammatory Screening (IKKβ TR-FRET Assay)

Objective : Quantify the IC₅₀ of the synthesized 2H-indazole-7-carboxamides against IKKβ.

  • Preparation : Prepare a 384-well microplate with serial dilutions of the indazole compounds in DMSO (Ensure final assay DMSO concentration is < 1% to prevent enzyme denaturation).

  • Reaction Assembly : Add recombinant human IKKβ enzyme and a biotinylated IκBα peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation : Initiate the reaction by adding ATP (at its predetermined Kₘ value) and incubate for 60 minutes at 25°C.

  • Detection : Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho-IκBα antibody (donor) and Streptavidin-APC (acceptor).

  • Causality & Quality Control : TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is chosen over standard fluorescence assays. By introducing a microsecond time delay before measurement, this method completely eliminates short-lived background autofluorescence generated by the synthetic indazole library compounds. This creates a self-validating system with a high signal-to-noise ratio, ensuring the resulting IC₅₀ values are highly trustworthy for Structure-Activity Relationship (SAR) modeling.

  • Measurement : Incubate for 30 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

Drug Discovery Workflow Visualization

Workflow Ester Ethyl 2-methyl-2H-indazole -7-carboxylate Acid Saponification (LiOH, THF/H2O) Ester->Acid Amide Amidation (HATU, DIPEA) Target Library Generation Acid->Amide Screen In Vitro Screening (TR-FRET IKKβ Assay) Amide->Screen Lead Lead Optimization & In Vivo Models Screen->Lead IC50 < 10 nM

Fig 2: Drug discovery workflow from 2H-indazole building block to in vivo lead optimization.

References

  • MDPI (Molecules). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Available at: [Link]

  • MDPI (Molecules). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Google Patents.US8501780B2 - Indazole carboxamides and their use.

Sources

Application Note: Palladium-Catalyzed Synthesis and Functionalization of Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The functionalization of the indazole core—or its de novo construction—relies heavily on transition-metal catalysis. Palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination[1] and direct C–H functionalization[2], has revolutionized the synthetic accessibility of highly substituted indazoles.

This application note provides an authoritative, in-depth guide to two critical methodologies: the construction of the indazole core via intramolecular amination[3], and the late-stage regioselective C7-arylation of pre-existing indazoles[4].

Mechanistic Foundations & Causality

To successfully execute and troubleshoot these reactions, one must understand the underlying organometallic causality dictating reagent selection.

Intramolecular Buchwald-Hartwig Amination

The synthesis of the indazole nucleus can be efficiently achieved via the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones[3]. The catalytic cycle relies on the oscillation between Pd(0) and Pd(II) states.

  • Oxidative Addition: The electron-rich Pd(0) species inserts into the C–Halogen bond. This step is accelerated by electron-rich phosphine ligands.

  • Amine Coordination & Deprotonation: The hydrazone nitrogen coordinates to the Pd(II) center, followed by deprotonation by the base.

  • Reductive Elimination: This is often the rate-limiting step in C–N bond formation. The use of sterically demanding biarylphosphine ligands (e.g., tBuXPhos, Xantphos) is critical; their large "bite angle" and steric bulk compress the C–Pd–N angle, thermodynamically forcing the reductive elimination to release the indazole product and regenerate Pd(0)[5].

G A Pd(0)L_n Active Catalyst B Oxidative Addition Pd(II) Aryl Halide Complex A->B + Aryl Halide C Amine Coordination & Deprotonation B->C + Amine, Base D Reductive Elimination Indazole Product C->D Steric bulk accelerates D->A - Product

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination for indazole synthesis.

Direct C–H Arylation for Late-Stage Functionalization

While C3-arylation of indazoles is well-documented, regioselective C7-arylation represents a significant synthetic challenge due to the low inherent reactivity of the C7 position. This transformation is achieved via a Concerted Metalation-Deprotonation (CMD) pathway. The choice of ligand is paramount: rigid, bidentate nitrogen ligands like 1,10-phenanthroline stabilize the electrophilic Pd(II) center and prevent the catalyst from aggregating into inactive palladium black during the high-temperature C–H activation step[4].

Table 1: Optimization of Pd-Catalyzed C7-Arylation of 1-Methyl-1H-indazole[4]

Catalyst (10 mol%)Ligand (20 mol%)Aryl HalideYield (%)Mechanistic Rationale
Pd(OAc)₂NonePh–I15Rapid catalyst decomposition to Pd black.
Pd(OAc)₂PPh₃Ph–I22Monodentate ligand fails to stabilize the CMD transition state.
Pd(OAc)₂1,10-PhenanthrolinePh–I88Rigid bidentate coordination stabilizes electrophilic Pd(II).
PdCl₂1,10-PhenanthrolinePh–I85Halide counterion has minimal negative impact.
Pd(OAc)₂1,10-PhenanthrolinePh–Br12Bromobenzene lacks sufficient reactivity for oxidative addition.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that deviations are caught before significant time or resources are wasted.

Workflow N1 1. Substrate Preparation N2 2. Rigorous Degassing N1->N2 N3 3. Thermal Activation N2->N3 N4 4. In-Process Control N3->N4 N5 5. Quench & Purification N4->N5

Standardized experimental workflow for palladium-catalyzed indazole functionalization.

Protocol A: Intermolecular Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole

This procedure couples a primary or secondary amine to the indazole core[1].

Reagents:

  • 4-Iodo-3-methyl-1H-indazole (1.0 equiv, 1.0 mmol)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%, 0.025 mmol)

  • tBuXPhos or Xantphos (10 mol%, 0.1 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv) Note: Use Cs₂CO₃ if base-sensitive esters are present.

  • Anhydrous Toluene or 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodo-3-methyl-1H-indazole, Pd₂(dba)₃, the phosphine ligand, and the base.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen irreversibly oxidizes the active Pd(0) species into an inactive peroxo complex.

  • Solvent & Amine Addition: Add anhydrous, degassed solvent and the amine via syringe.

    • Self-Validation Checkpoint 1: The solution should turn a deep red/orange color, indicating the formation of the active Pd-ligand complex. If the solution immediately turns opaque black, oxygen contamination has occurred. Abort and restart.

  • Thermal Activation: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture at 90–100 °C for 12 hours.

  • In-Process Control: After 4 hours, sample 10 µL of the reaction, dilute in LC-MS grade acetonitrile, and analyze.

    • Self-Validation Checkpoint 2: LC-MS should show the disappearance of the starting material mass and the appearance of the [M+H]⁺ peak corresponding to the aminated product.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: Regioselective C7-Arylation of 1-Methyl-1H-indazole

This protocol utilizes a CMD pathway to directly functionalize the C7 position[4].

Reagents:

  • 1-Methyl-1H-indazole (1.0 equiv, 0.5 mmol)

  • Iodobenzene (2.0 equiv, 1.0 mmol)

  • Pd(OAc)₂ (10 mol%, 0.05 mmol)

  • 1,10-Phenanthroline (20 mol%, 0.1 mmol)

  • Ag₂CO₃ (1.5 equiv, 0.75 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Assembly: In a 20 mL sealed vial, combine 1-methyl-1H-indazole, Pd(OAc)₂, 1,10-phenanthroline, and Ag₂CO₃.

    • Causality: Ag₂CO₃ acts as both a base for the CMD step and a halide scavenger, precipitating AgI to drive the reaction forward thermodynamically.

  • Solvent Addition & Degassing: Add DMF and Iodobenzene. Sparge the mixture with Argon for 15 minutes.

  • Reaction: Heat the sealed vial at 130 °C for 24 hours.

    • Self-Validation Checkpoint: The presence of a yellow/white precipitate (AgI) at the bottom of the vial during heating is a macroscopic indicator that the oxidative addition and subsequent halide abstraction are occurring successfully.

  • Purification: Cool the mixture, dilute with dichloromethane (DCM), and wash sequentially with water and brine to remove the DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Troubleshooting Guide

  • Issue: Extensive Palladium Black Formation (Precipitation).

    • Root Cause: Catalyst aggregation due to poor ligand coordination or oxygen ingress.

    • Solution: Ensure rigorous freeze-pump-thaw degassing of solvents. Verify the structural integrity of the phosphine ligand (phosphines readily oxidize to phosphine oxides; check via ³¹P NMR).

  • Issue: High Recovery of Starting Material in C-H Arylation.

    • Root Cause: Insufficient electrophilicity of the Pd center or poor halide abstraction.

    • Solution: Switch from aryl bromides to aryl iodides[4]. Ensure the silver salt (Ag₂CO₃) is stored in the dark and is completely dry.

References

  • Synthesis of heterocyclic compounds through palladium-catalyzed C-H cyclization processes - PubMed.[Link]

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles - ACS Publications.[Link]

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed.[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.[Link]

Sources

Application Notes and Protocols for the Use of Ethyl 2-methyl-2H-indazole-7-carboxylate in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows it to engage with various biological targets through a combination of hydrogen bonding, π-stacking, and hydrophobic interactions.[3] Consequently, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

A key strategy in drug discovery is the use of bioisosteric replacement, where one functional group is substituted for another with similar physical or chemical properties to enhance a molecule's biological activity or pharmacokinetic profile. The indazole moiety is an excellent bioisostere for other common functionalities such as phenols and indoles, often conferring improved metabolic stability and target affinity.[2][6] This makes the indazole scaffold a highly sought-after component in the design of novel therapeutics.

Ethyl 2-methyl-2H-indazole-7-carboxylate emerges as a particularly valuable building block for the construction of compound libraries. The ethyl ester at the 7-position provides a versatile handle for diversification through reactions such as amide bond formation, while the N2-methyl group directs substitution reactions and can influence the overall conformation and binding of the final compounds. The strategic placement of these functional groups allows for the systematic exploration of chemical space around the core indazole structure, a critical process in lead optimization.

This document provides a detailed guide to the use of Ethyl 2-methyl-2H-indazole-7-carboxylate in the synthesis of compound libraries, offering both foundational principles and actionable protocols for key chemical transformations.

Chemical Properties and Reactivity

Ethyl 2-methyl-2H-indazole-7-carboxylate is a stable, crystalline solid at room temperature. The key reactive sites for library diversification are the ethyl ester at the C7 position and the potential for electrophilic substitution on the benzene ring. The N2-methylation influences the electronic properties of the ring system and prevents N-alkylation side reactions that can occur with unprotected indazoles.[7]

Table 1: Physicochemical Properties of Ethyl 2-methyl-2H-indazole-7-carboxylate

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.23 g/mol
AppearanceOff-white to yellow solid
SolubilitySoluble in most organic solvents (e.g., DMF, DMSO, CH₂Cl₂)

The ester at the C7 position is the primary point of diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to generate a wide array of amides. Alternatively, the ester can be reduced to the corresponding alcohol, opening up another avenue for functionalization.

Experimental Workflows for Compound Library Generation

The generation of a compound library from Ethyl 2-methyl-2H-indazole-7-carboxylate can be conceptualized as a multi-step process involving initial scaffold modification followed by parallel diversification reactions.

G A Ethyl 2-methyl-2H-indazole-7-carboxylate B Hydrolysis A->B F Suzuki Coupling (at pre-functionalized positions) A->F Requires prior halogenation of the core scaffold C 2-Methyl-2H-indazole-7-carboxylic acid B->C D Amide Coupling C->D Diverse Amines H Final Compound Library D->H E Amide Library (R-NH2) E->D F->H G Aryl/Heteroaryl Library (R-B(OH)2) G->F G cluster_0 Activation cluster_1 Coupling A Carboxylic Acid C Activated Ester A->C B Coupling Reagent (e.g., HATU) B->C E Amide Product C->E D Amine (R-NH2) D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2H-Indazole-7-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2H-indazole-7-carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and insights provided herein are based on established chemical principles and field-proven techniques to ensure the integrity and success of your purification endeavors.

I. Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of 2H-indazole-7-carboxylate esters, offering detailed solutions and the scientific rationale behind them.

Issue 1: Co-elution of N1 and N2 Isomers in Column Chromatography

Question: I am struggling to separate the N1 and N2 isomers of my indazole-7-carboxylate ester using silica gel column chromatography. They have very similar Rf values. What can I do?

Answer:

The co-elution of N1 and N2 substituted indazole isomers is a frequent and significant challenge in their synthesis and purification.[1][2][3] The subtle differences in polarity between these regioisomers often make their separation by standard chromatographic techniques difficult. Here’s a systematic approach to troubleshoot this issue:

1. Optimization of the Mobile Phase:

  • Gradient Elution: If you are currently using an isocratic (constant solvent mixture) system, switching to a gradient elution is highly recommended. Begin with a low-polarity mobile phase and gradually increase its polarity. This will enhance the differential migration of the isomers on the stationary phase. A common starting point is a gradient of ethyl acetate in hexane.[4]

  • Solvent System Modification: Experiment with different solvent systems. While hexane/ethyl acetate is a standard choice, exploring other combinations like dichloromethane/methanol or chloroform/methanol can sometimes provide the necessary selectivity.[5] The choice of solvent can influence the interactions between your isomers and the silica gel surface.

  • Additive Incorporation: The addition of a small amount of a modifier can significantly impact the separation. For instance, adding a small percentage of triethylamine (e.g., 0.5%) to the mobile phase can help to reduce tailing, which is often observed with nitrogen-containing heterocyclic compounds.[5]

2. Stationary Phase Considerations:

  • Alternative Sorbents: If silica gel does not provide adequate separation, consider using alternative stationary phases. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel. For more challenging separations, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) might be effective.

3. Recrystallization as an Alternative or Complementary Technique:

  • Mixed-Solvent Recrystallization: This is a powerful technique for separating isomers with differing solubilities.[2][6] A typical approach involves dissolving the crude mixture in a minimal amount of a "good" hot solvent (e.g., ethanol, acetone) and then adding a "poor" solvent (e.g., water, hexane) dropwise until persistent cloudiness is observed.[2][6] Slow cooling should then promote the selective crystallization of one isomer.

Issue 2: Product "Oiling Out" During Recrystallization

Question: I'm trying to purify my 2H-indazole-7-carboxylate ester by recrystallization, but it separates as an oil instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" is a common problem in recrystallization, often occurring when the solute's melting point is lower than the boiling point of the recrystallization solvent or when the solution is supersaturated. Here are several strategies to induce crystallization:

  • Reduce the Cooling Rate: Rapid cooling often leads to the formation of an oil. Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath.[6] This provides more time for the molecules to arrange themselves into a crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface.[6] The microscopic scratches on the glass surface can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure, crystalline product, adding a tiny "seed" crystal to the cooled, saturated solution can initiate crystallization.

  • Solvent System Adjustment: If a single solvent system is problematic, a two-solvent system might be more effective. Dissolve the crude product in a minimal amount of a hot, "good" solvent and then slowly add a "poor" solvent in which the compound is less soluble until the solution becomes slightly turbid.[6]

  • Reduce Solvent Volume: You may have used too much solvent, preventing the solution from reaching saturation upon cooling. Try to use the minimum amount of hot solvent required to fully dissolve your compound.

Issue 3: Low Yield After Column Chromatography

Question: My yield of the purified 2H-indazole-7-carboxylate ester is very low after column chromatography. What are the potential causes and how can I improve it?

Answer:

Low recovery from column chromatography can be attributed to several factors. A systematic evaluation of your procedure can help identify the cause:

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation and broad, overlapping bands, making it difficult to collect pure fractions.[4] As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Inappropriate Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities, resulting in mixed fractions that are discarded.[4] Conversely, if the eluent is not polar enough, your compound may not elute from the column at all or may elute very slowly, leading to broad bands and loss of material. Always optimize your solvent system using Thin Layer Chromatography (TLC) beforehand to achieve an Rf value of around 0.3-0.4 for your target compound.[4]

  • Compound Instability on Silica Gel: Some compounds can degrade on the acidic surface of silica gel. If you suspect this is happening, you can try neutralizing the silica gel by washing it with a solvent containing a small amount of triethylamine before packing the column. Alternatively, using a different stationary phase like alumina might be beneficial.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind very strongly to the silica gel and may not elute completely. In such cases, a more polar eluent system or a different purification technique might be necessary.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of 2H-indazole-7-carboxylate esters?

A1: The most common impurity is the corresponding N1-substituted regioisomer.[1][3] Other potential impurities include unreacted starting materials, by-products from side reactions, and residual solvents from the reaction work-up. The specific impurities will depend on the synthetic route employed.[4]

Q2: How can I effectively monitor the progress of my column chromatography?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring column chromatography.[4][5] By spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can visualize the separation and identify the fractions containing your pure product.

Q3: Is it possible to purify 2H-indazole-7-carboxylate esters without using column chromatography?

A3: Yes, in some cases, recrystallization can be a highly effective purification method, especially for separating N1 and N2 isomers if their solubilities are sufficiently different.[2][6] Acid-base extraction can also be employed to remove acidic or basic impurities if your target compound is neutral.[5] For volatile compounds, vacuum distillation is another option.[7]

Q4: What are some "green" or more environmentally friendly purification options?

A4: To move towards greener chemistry, consider using more benign solvents for chromatography and recrystallization, such as ethanol or ethyl acetate, in place of chlorinated solvents like dichloromethane.[6][8] Supercritical fluid chromatography (SFC) is another advanced technique that uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.

III. Standard Operating Procedure: Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of a 2H-indazole-7-carboxylate ester using flash column chromatography on silica gel.

1. Preparation:

  • TLC Analysis: Determine the optimal eluent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[4]

  • Column Packing: Dry pack the column with silica gel (230-400 mesh).[9] Gently tap the column to ensure even packing. Wet the packed silica gel with the initial, low-polarity eluent.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

2. Elution:

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the chosen solvent system, applying positive pressure (e.g., with nitrogen or air).

  • If using a gradient, start with the less polar solvent mixture and gradually increase the polarity.

3. Fraction Collection and Analysis:

  • Collect fractions in test tubes or vials.

  • Monitor the elution by spotting every few fractions on a TLC plate.

  • Combine the fractions that contain the pure product.

4. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2H-indazole-7-carboxylate ester.

IV. Visualization of Workflows

Purification Decision Workflow

Purification_Workflow Crude_Product Crude 2H-Indazole- 7-carboxylate Ester TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Impurities have different Rf values Recrystallization Recrystallization TLC_Analysis->Recrystallization Solid with potential for crystallization Isomer_Separation Isomers Separated? Column_Chromatography->Isomer_Separation Purity_Check Purity Check (NMR, LC-MS) Recrystallization->Purity_Check Pure_Product Pure Product Isomer_Separation->Recrystallization No, try alternative Isomer_Separation->Pure_Product Yes Purity_Check->Column_Chromatography Impurities remain Purity_Check->Pure_Product >95% Pure

Caption: A decision tree for selecting the appropriate purification technique.

Troubleshooting Isomer Co-elution

Isomer_Separation_Troubleshooting Start Co-elution of N1/N2 Isomers Optimize_Mobile_Phase Optimize Mobile Phase (Gradient Elution) Start->Optimize_Mobile_Phase Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Optimize_Mobile_Phase->Change_Stationary_Phase No Improvement Successful_Separation Successful Separation Optimize_Mobile_Phase->Successful_Separation Improved Resolution Attempt_Recrystallization Attempt Recrystallization (Mixed Solvents) Change_Stationary_Phase->Attempt_Recrystallization No Improvement Change_Stationary_Phase->Successful_Separation Improved Resolution Attempt_Recrystallization->Successful_Separation Pure Crystals Obtained

Caption: A flowchart for troubleshooting the separation of N1 and N2 isomers.

V. Comparative Summary of Purification Techniques

TechniquePrincipleBest ForAdvantagesDisadvantages
Column Chromatography Differential partitioning between a stationary and a mobile phase.Separating compounds with different polarities.[9][10]Versatile, widely applicable, can separate complex mixtures.Can be time-consuming, requires significant solvent volumes, potential for sample loss.[2]
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Purifying solid compounds, separating isomers with different solubilities.[2][6]Can provide very high purity, relatively inexpensive, scalable.Not suitable for all compounds (oils, highly soluble impurities), yield can be variable.[4]
Acid-Base Extraction Partitioning of acidic or basic compounds between an organic and an aqueous phase by changing the pH.Removing acidic or basic impurities from a neutral compound.[5]Simple, fast, uses inexpensive reagents.Only applicable for compounds with acidic or basic functional groups, can lead to emulsions.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Purifying thermally stable, volatile liquids or low-melting solids.[7]Effective for removing non-volatile impurities, can be used for large quantities.Not suitable for thermally sensitive compounds, requires specialized equipment.

VI. References

  • G. A. R. Garcia, et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 875-888. [Link]

  • Organic Chemistry Portal. Synthesis of 2H-indazoles. [Link]

  • Jones, C. O., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Al-Saraier, A., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. R Discovery. [Link]

  • Organic Syntheses Procedure. Indazole. [Link]

  • WO2017186693A1 - Synthesis of indazoles. Google Patents.

  • CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.

  • Al-Soud, Y. A., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

Sources

Technical Support Center: Synthesis of 2-Alkyl-2H-Indazoles - Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of 2-alkyl-2H-indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole chemistry. Here, we address common side reactions and provide practical, field-tested solutions in a direct question-and-answer format. Our focus is on not just what to do, but why specific experimental choices are critical for success.

Troubleshooting Guide: Common Side Reactions & Solutions

The synthesis of 2-alkyl-2H-indazoles is often complicated by the formation of the isomeric 1-alkyl-1H-indazole, among other side products. The regioselectivity of the N-alkylation is a delicate balance of multiple factors, including the choice of base, solvent, and the steric and electronic properties of the indazole core.[1]

Question 1: My reaction is producing a mixture of N1 and N2-alkylated indazoles. How can I improve the selectivity for the desired 2-alkyl-2H-indazole?

This is the most prevalent issue in indazole alkylation. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] Consequently, conditions that allow for equilibrium will often favor the N1-isomer. To selectively obtain the N2-isomer, kinetically controlled conditions are paramount.[3][4]

Causality and Strategic Solutions:

  • High Reaction Temperatures: Elevated temperatures can provide the energy needed for the initially formed kinetic N2-product to isomerize to the more stable N1-product.[4]

    • Solution: Perform the reaction at lower temperatures, such as 0 °C to room temperature, to favor the kinetic product.[4] Avoid prolonged heating during the reaction and workup.

  • Reaction Conditions Favoring Thermodynamic Control: Certain base and solvent combinations can promote equilibrium.

    • Solution: Employ reaction conditions known to favor kinetic N2-alkylation. The Mitsunobu reaction is a classic example, often showing a strong preference for the N2-isomer.[1][5] Another highly effective method is the use of diazo compounds with a catalytic amount of a strong acid like triflic acid (TfOH), which can provide excellent N2-selectivity.[1]

dot

Caption: Competing pathways in indazole alkylation.

Question 2: I am observing the formation of an unexpected N2-isomer even when using conditions that should favor N1-alkylation. What could be the cause?

While conditions like using sodium hydride (NaH) in tetrahydrofuran (THF) generally favor the N1-isomer, certain structural features of the indazole itself can override this preference.[6][7]

Causality and Strategic Solutions:

  • Steric Hindrance at the C7 Position: Bulky substituents at the C7 position of the indazole ring can sterically block the N1 position, making the N2 position more accessible to the alkylating agent.[1][6] Electron-withdrawing groups like nitro (NO₂) or carboxylates (CO₂Me) at C7 are known to direct alkylation to the N2 position.[7]

    • Solution: If the C7-substituent is part of your target molecule, you may need to embrace the N2-selectivity or consider a different synthetic strategy altogether, such as building the alkylated indazole ring from a different precursor.[8]

Question 3: My indazole alkylation reaction has a low yield or fails to go to completion. What are the likely culprits?

Low yields or incomplete reactions can often be traced back to the fundamental components of the reaction setup.

Causality and Strategic Solutions:

  • Inappropriate Base and Solvent Combination: The effectiveness of the base is highly dependent on the solvent. For example, weaker bases like potassium carbonate (K₂CO₃) are often ineffective in non-polar aprotic solvents like THF but can work in more polar aprotic solvents like N,N-dimethylformamide (DMF).[6][9]

    • Solution: Ensure your chosen base and solvent are compatible. Forcing a reaction with an incompatible system by increasing the temperature can lead to side reactions and decomposition. A switch to a stronger base like NaH in THF or a more appropriate solvent for your chosen base is recommended.[9][10]

  • Moisture Contamination: Reactive bases like sodium hydride are extremely sensitive to moisture. Any water present will consume the base, preventing the deprotonation of the indazole and halting the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

Problem Potential Cause Recommended Solution
Poor N1/N2 Selectivity Reaction conditions allow for thermodynamic equilibration.Use kinetically controlled conditions (e.g., Mitsunobu reaction, low temperature).[1][4]
Unexpected N2 Isomer Formation Steric hindrance at the C7 position of the indazole.Acknowledge the directing effect of the C7 substituent and adjust the synthetic strategy if necessary.[6][7]
Low or No Reaction Incompatible base/solvent system or moisture contamination.Switch to a more suitable solvent for the base (e.g., DMF for K₂CO₃) or a stronger base (e.g., NaH in THF).[6][9] Ensure strictly anhydrous conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the regioselectivity of indazole N-alkylation?

The regioselectivity is a result of a complex interplay between several factors:

  • Base and Solvent System: This is often the most critical factor. Strong, non-coordinating bases like NaH in non-polar aprotic solvents like THF generally favor the thermodynamically more stable N1-isomer.[6] Weaker bases in polar aprotic solvents like DMF can lead to mixtures.[1][11]

  • Steric and Electronic Effects: Substituents on the indazole ring can have a profound impact. As mentioned, bulky or electron-withdrawing groups at C7 can favor N2-alkylation.[6][7]

  • Kinetic vs. Thermodynamic Control: Conditions that favor kinetic control (lower temperatures, specific reagent systems like Mitsunobu) tend to produce the N2-isomer, while conditions that allow for equilibrium (higher temperatures, longer reaction times) favor the more stable N1-isomer.[3][4]

Q2: How can I reliably distinguish between the N1 and N2-alkylated isomers?

Unambiguous characterization is crucial. The most powerful techniques are 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[9] For instance, in an HMBC spectrum, a correlation between the protons of the alkyl group's CH₂ adjacent to the nitrogen and the C7a carbon of the indazole ring is indicative of an N1-substituted isomer.[5][9] Conversely, a correlation to the C3 carbon suggests an N2-substituted isomer.[5]

dot

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_selectivity Poor Selectivity Solutions start Start: Poor Yield or Selectivity check_conditions Analyze Reaction Conditions: - Base/Solvent - Temperature - Moisture start->check_conditions low_yield Issue: Low Yield check_conditions->low_yield poor_selectivity Issue: Poor Selectivity check_conditions->poor_selectivity solution_base_solvent Optimize Base/Solvent (e.g., NaH/THF or K2CO3/DMF) low_yield->solution_base_solvent Incompatible Base/Solvent? solution_anhydrous Ensure Anhydrous Conditions low_yield->solution_anhydrous Moisture Present? solution_kinetic Switch to Kinetic Conditions (e.g., Mitsunobu, TfOH/diazo) poor_selectivity->solution_kinetic Thermodynamic Conditions? solution_temp Lower Reaction Temperature poor_selectivity->solution_temp High Temp? end_goal Desired 2-Alkyl-2H-Indazole solution_base_solvent->end_goal solution_anhydrous->end_goal solution_kinetic->end_goal solution_temp->end_goal

Caption: A troubleshooting workflow for 2-alkyl-2H-indazole synthesis.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position.[1]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.[6]

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture. The reaction is then stirred at room temperature or heated to 50 °C and monitored by TLC or LC-MS until the starting material is consumed.[6]

  • Workup: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an appropriate organic solvent, dried, and concentrated.[1]

  • Purification: The crude product is purified by column chromatography to yield the pure N1-alkylated indazole.[1]

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction (Kinetic Control)

This method often provides good selectivity for the N2-isomer.[1][6]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[1]

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.[1]

  • Concentration: Remove the solvent under reduced pressure.[1]

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[1][6]

Protocol 3: Highly Selective N2-Alkylation with Diazo Compounds

This protocol is effective for the N2-alkylation of indazoles with diazo compounds.[6]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).[6]

  • Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.[6]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[6]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[6]

References

  • Technical Support Center: Regioselectivity in Indazole N-Alkylation - Benchchem.
  • Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles - Benchchem.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. Beilstein J. Org. Chem. 2024, 20, 1940–1954.
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1949.
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chem. Commun., 2022, 58, 7145-7148.
  • Synthesis of a Library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. J. Comb. Chem. 2007, 9, 2, 218–226.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org. Chem. 2024, 20, 1940-1954.
  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. 2017, 27(03), 275-280.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem. 2021, 17, 1939-1949.
  • Avoiding isomerization during 2H-indazole synthesis - Benchchem.
  • Troubleshooting regioselectivity in indazole synthesis - Benchchem.
  • 2H-Indazole synthesis - Organic Chemistry Portal.
  • Technical Support Center: Regioselective Alkylation of Indazoles - Benchchem.

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Technical Support Center: Optimization of Reaction Conditions for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance and practical, field-proven insights to overcome common challenges in your indazole synthesis experiments. This resource is structured to offer direct solutions to specific issues you may encounter, moving beyond simple procedural lists to explain the critical "why" behind experimental choices.

Indazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Consequently, the efficient and selective synthesis of these scaffolds is of paramount importance.[3][4] This guide will help you navigate the complexities of reaction optimization to improve yields, control regioselectivity, and ensure the purity of your final products.

Troubleshooting Guide

This section addresses specific problems you might encounter during your indazole synthesis, providing probable causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Indazole Product
Probable Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If starting material persists, consider extending the reaction time or incrementally increasing the temperature.[6][7] Rationale: Many cyclization reactions in indazole synthesis require sufficient thermal energy and time to overcome the activation barrier. For instance, some protocols specify heating at elevated temperatures for several hours to ensure the reaction goes to completion.[6]
Sub-optimal Reagents or Catalysts Action: Ensure all reagents are fresh and of high purity. For reactions involving catalysts, such as copper-catalyzed methods, the choice of the copper source (e.g., CuI, Cu(OAc)₂, Cu₂O) and any supporting ligands is critical.[1][8] Rationale: The catalyst's oxidation state and ligand environment directly influence its catalytic activity.[8] Impurities in starting materials can poison the catalyst or lead to undesired side reactions, ultimately lowering the yield.[7]
Incorrect Base or Solvent System Action: The choice of base and solvent is highly interdependent and crucial for success. For N-alkylation reactions, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is often effective.[5][9] In contrast, weaker bases like potassium carbonate in THF may result in no product.[9] Rationale: The base must be strong enough to deprotonate the indazole nitrogen, and the solvent must facilitate this deprotonation while also solubilizing the reactants. The solvent's polarity can also influence the reaction's regioselectivity.[5][10]
Degradation of Starting Materials or Product Action: Be mindful of the reaction temperature. While heat can drive a reaction to completion, excessive temperatures can lead to decomposition or the formation of side products.[5][11] Rationale: Indazole scaffolds, while generally stable, can be susceptible to degradation under harsh conditions. It is essential to find the optimal temperature that promotes the desired reaction without initiating undesired pathways.[5]
Issue 2: Formation of Undesired 2H-Indazole Isomer

A common challenge in the synthesis and functionalization of indazoles is the formation of the 2H-indazole isomer, which can complicate purification and reduce the yield of the desired 1H-product.[5] The 1H-tautomer is generally more thermodynamically stable than the 2H-form.[12]

Probable Cause Troubleshooting Steps & Scientific Rationale
Reaction Conditions Favoring N2-Alkylation/Arylation Action: To favor the formation of the 1H-indazole, carefully select the base and solvent. The combination of sodium hydride (NaH) in an aprotic solvent like THF has been shown to be highly selective for N1-alkylation.[9][10] Rationale: The choice of base and solvent can significantly influence the N1/N2 selectivity.[5] The sodium cation from NaH is thought to coordinate with the N2 nitrogen, sterically hindering attack at this position and directing alkylating agents to the N1 position.[9]
Kinetic vs. Thermodynamic Control Action: Lowering the reaction temperature can sometimes improve the selectivity for the more stable 1H-indazole.[5] Rationale: At lower temperatures, the reaction is more likely to be under thermodynamic control, favoring the formation of the most stable product, which is often the 1H-isomer.[5][12]
Workflow for Minimizing 2H-Indazole Formation

start Mixture of 1H and 2H Isomers Observed base_solvent Optimize Base and Solvent System (e.g., NaH in THF for N1-selectivity) start->base_solvent Primary Approach temp Lower Reaction Temperature base_solvent->temp If Isomer Mixture Persists purification Purification Strategy (e.g., Mixed-Solvent Recrystallization) base_solvent->purification substituent Consider Steric/Electronic Effects of Substituents temp->substituent Substrate-Specific Consideration temp->purification substituent->purification end Pure 1H-Indazole Isomer purification->end

Caption: Troubleshooting workflow for minimizing 2H-indazole formation.

Issue 3: Difficulty in Product Purification
Probable Cause Troubleshooting Steps & Scientific Rationale
Similar Polarity of Product and Impurities Action: If standard column chromatography is ineffective, experiment with different solvent systems, including gradient elution.[7] For isomeric mixtures, consider mixed-solvent recrystallization.[10][13] Rationale: Exploiting the differential solubility of isomers in a carefully selected solvent pair at varying temperatures can be a powerful purification technique, sometimes eliminating the need for chromatography.[10][14]
Product "Oiling Out" During Crystallization Action: This often occurs if the solution is cooled too quickly or if there is a high concentration of impurities. Reheat the solution to redissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.[14] Rationale: Slow cooling allows for the ordered formation of a crystal lattice. Rapid cooling can cause the product to precipitate as an amorphous oil.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a typical indazole synthesis?

A1: The most critical parameters are the choice of solvent, base, catalyst (if applicable), and reaction temperature. These factors are often interdependent and have a significant impact on reaction yield, regioselectivity (1H vs. 2H isomer), and the formation of side products.[1][5][9][10]

Q2: How can I distinguish between 1H- and 2H-indazole isomers?

A2: Spectroscopic methods are the primary means of differentiation. In ¹H NMR, the chemical shift of the proton at the C3 position is a key indicator; it is generally shifted further downfield in 2H-indazoles compared to their 1H-counterparts.[5] ¹³C and ¹⁵N NMR can also be diagnostic. Additionally, chromatographic techniques like HPLC can often separate the isomers.[5]

Q3: What are some common "green" or environmentally friendly approaches to indazole synthesis?

A3: There is a growing focus on sustainable chemistry. Some modern approaches utilize greener solvents like water or ethanol, often in conjunction with microwave or ultrasound irradiation to accelerate the reaction.[10][15] These methods can offer operational simplicity and a reduced environmental footprint.[10] Catalyst-based approaches using abundant and less toxic metals like copper are also preferred over rarer, more toxic metals.[1][8]

Q4: My reaction involves a copper catalyst. What are the key considerations for optimizing this type of reaction?

A4: For copper-catalyzed indazole syntheses, such as Ullmann-type couplings, several factors are crucial. The choice of the copper source (e.g., CuI, CuBr, Cu(OAc)₂) can significantly impact the reaction, with different sources potentially leading to different impurity profiles.[1][8] The selection of a suitable ligand (e.g., 1,10-phenanthroline), base (e.g., KOH, K₂CO₃, DBU), and solvent (e.g., DMF, acetonitrile) are all critical for achieving high yields.[1][8] High-throughput screening can be a valuable tool for rapidly identifying the optimal combination of these parameters.[8]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of 1H-Indazole

This protocol is adapted for the selective synthesis of N1-alkylated indazoles, a common challenge in the functionalization of the indazole core.[9]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted 1H-indazole in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkylating agent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.[9]

Protocol 2: Copper-Catalyzed Intramolecular N-Arylation for Indazole Synthesis

This protocol describes a common method for constructing the indazole ring via an intramolecular C-N bond formation, adapted from established procedures.[1]

Materials:

  • Arylhydrazone (e.g., ortho-haloarylhydrazone, 0.5 mmol)

  • Copper(I) iodide (CuI, 19 mg, 0.1 mmol, 20 mol%)

  • Potassium hydroxide (KOH, 56 mg, 1.0 mmol, 200 mol%)

  • 1,10-phenanthroline (20 mg, 0.11 mmol, 22 mol%)

  • Anhydrous N,N-dimethylformamide (DMF, 2.5 mL)

  • Ethyl acetate

Procedure:

  • To a dry Schlenk tube, add the arylhydrazone, KOH, 1,10-phenanthroline, and CuI.

  • Evacuate and backfill the tube with nitrogen gas (repeat this cycle three times).

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at 120 °C for the required time (monitor by TLC).

  • After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.

  • Proceed with an appropriate aqueous workup and extraction.

  • The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[1]

Data Presentation

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity
Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-Carboxymethyl-1H-indazoleBenzyl BromideNaHTHF>99:1[9]
1H-IndazoleMethyl IodideK₂CO₃AcetoneMixture[5]
1H-IndazoleBenzyl BromideNaHDMFHigh N1[5][10]

Note: The regioselectivity is highly substrate-dependent. This data serves as a general guide.[9]

Diagram: Key Factors in Indazole Synthesis Optimization

center Indazole Synthesis Optimization catalyst Catalyst System (e.g., Cu(I), Pd(II)) center->catalyst solvent Solvent Choice (Polarity, Aprotic/Protic) center->solvent base Base Selection (Strength, Sterics) center->base temperature Reaction Temperature (Kinetic vs. Thermodynamic) center->temperature reagents Reagent Quality & Stoichiometry center->reagents

Caption: Key factors influencing the outcome of indazole synthesis.

References

  • BenchChem. (2025). Optimizing reaction conditions for bromo-indazole synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis.
  • BenchChem. (2025).
  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Solomin, V. V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing.
  • Organic Syntheses. Indazole.
  • Bentham Science Publishers. (2023).
  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
  • Google Patents. (2011). Method for separating and purifying substituted indazole isomers. CN101948433A.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis.
  • PMC. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • ResearchGate. (n.d.).
  • Asian Journal of Research in Chemistry. (2012).

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Technical Support Center: Troubleshooting Indazole N-Alkylation Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole N-Alkylation Support Hub. Functionalizing the indazole core is a critical step in drug discovery and synthetic methodology, but achieving high regioselectivity between the N-1 and N-2 positions is notoriously challenging. This guide provides mechanistic insights, diagnostic FAQs, and self-validating standard operating procedures (SOPs) to help you control regioisomeric distribution.

Mechanistic Foundations: The Causality of Regioselectivity

Indazoles exhibit tautomerism and, upon deprotonation, form an ambident indazolide anion. The regiochemical outcome of alkylation is a classic tug-of-war between thermodynamics and kinetics:

  • Thermodynamic Control (N-1): The 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer. Consequently, N-1 alkylation yields the more stable product. Conditions that allow for equilibration or utilize tighter ion pairs favor this pathway .

  • Kinetic Control (N-2): The N-2 position is often more sterically accessible and more nucleophilic in the transition state, leading to kinetically favored N-2 alkylation under certain conditions (e.g., loose ion pairs in polar aprotic solvents) .

Understanding this dichotomy—and how substituents at the C-3 and C-7 positions alter the transition state energies—is the key to troubleshooting your reactions.

Diagnostic FAQs

Q1: I am getting a 1:1 mixture of N-1 and N-2 alkylated products using standard basic conditions (K₂CO₃/DMF). How do I push the reaction to be exclusively N-1? A1: Potassium carbonate in a highly polar solvent like DMF creates a loose ion pair, allowing the kinetically favored N-2 attack to compete with the thermodynamically favored N-1 attack. To solve this, switch to NaH in THF . This combination creates a tighter ion pair and significantly enhances N-1 selectivity, especially with primary alkyl halides and secondary alkyl tosylates .

Q2: I need the N-2 alkylated isomer for my SAR study, but direct alkylation gives mostly N-1. What are my options? A2: Direct alkylation with alkyl halides inherently leans toward N-1 under optimized basic conditions. To invert this selectivity, abandon standard alkylation and utilize Mitsunobu conditions (PPh₃, DIAD, R-OH). The Mitsunobu reaction proceeds via a different intermediate that strongly favors N-2 alkylation (typically yielding a 1:2.5 ratio of N-1:N-2) . Alternatively, if substrate engineering is possible, installing an electron-withdrawing group (EWG) at the C-7 position (e.g., -NO₂, -CO₂Me) will repel the incoming electrophile from N-1, conferring excellent N-2 regioselectivity (≥96%) .

Q3: My indazole has a bulky tert-butyl group at C-3. Will this hinder my alkylation? A3: It will hinder N-2 alkylation, which works entirely to your advantage if your target is the N-1 isomer. Steric bulk at the C-3 position effectively shields the N-2 nitrogen. Alkylation of 3-tert-butyl-1H-indazole under NaH/THF conditions yields the N-1 substituted regioisomer exclusively (>99% selectivity) .

Q4: I am using an α-halo ketone and getting a mixture. Can I use thermodynamic control to fix the ratio? A4: Yes. Alkylation with highly reactive electrophiles like α-halo carbonyls can be reversible. By heating the reaction mixture in DMF, you facilitate a thermodynamic equilibration process. The kinetically formed N-2 isomer will isomerize over time to the more stable N-1 thermodynamic product .

Quantitative Data: Substituent and Condition Effects

Table 1: Influence of reaction conditions and ring substituents on N-1/N-2 regioisomeric distribution.

Indazole SubstrateAlkylating ReagentConditionsMajor ProductRegioselectivity (N-1:N-2)
Unsubstituted 1H-indazolePrimary Alkyl BromideK₂CO₃, DMFMixture~1:1
Unsubstituted 1H-indazolePrimary Alkyl BromideNaH, THFN-1 Alkylindazole>10:1
3-tert-butyl-1H-indazolePrimary Alkyl BromideNaH, THFN-1 Alkylindazole>99:1 (Exclusive)
7-nitro-1H-indazolePrimary Alkyl BromideNaH, THFN-2 Alkylindazole1:24 (≥96% N-2)
Unsubstituted 1H-indazolePrimary AlcoholPPh₃, DIAD (Mitsunobu)N-2 Alkylindazole1:2.5
Unsubstituted 1H-indazoleα-halo carbonylDMF, HeatN-1 AlkylindazoleHighly N-1 selective
Visualizations

Mechanism Indazole 1H-Indazole (Starting Material) Anion Indazolide Anion (Ambident Nucleophile) Indazole->Anion Base (-H⁺) N1 N-1 Alkylindazole (Thermodynamic Product) Anion->N1 NaH/THF or Steric Bulk at C-3 N2 N-2 Alkylindazole (Kinetic Product) Anion->N2 Mitsunobu or EWG at C-7 N2->N1 Equilibration (Heat) with α-halo carbonyls

Mechanistic pathways governing thermodynamic (N-1) vs. kinetic (N-2) indazole alkylation.

DecisionTree Start Target Regioisomer? N1_Target N-1 Alkylindazole Start->N1_Target N2_Target N-2 Alkylindazole Start->N2_Target N1_Cond1 NaH / THF / R-X (Primary Halides) N1_Target->N1_Cond1 N1_Cond2 Thermodynamic Equilibration (Heat in DMF) N1_Target->N1_Cond2 N2_Cond1 Mitsunobu Conditions (PPh₃ / DIAD / R-OH) N2_Target->N2_Cond1 N2_Cond2 Substrate Engineering (Add C-7 EWG) N2_Target->N2_Cond2

Decision tree for selecting reaction conditions based on the desired N-alkylindazole isomer.

Standard Operating Procedures (SOPs)
Protocol A: High-Selectivity N-1 Alkylation (NaH/THF Method)

Causality: Using NaH in THF tightens the ion pair of the indazolide anion, suppressing kinetic N-2 attack and favoring the thermodynamic N-1 product.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Ar or N₂).

  • Deprotonation: Dissolve the 1H-indazole derivative (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions. Stir for 30 minutes at 0 °C until H₂ evolution ceases.

  • Alkylation: Dropwise add the primary alkyl bromide or secondary alkyl tosylate (1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Quenching & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation (2D NMR): Purify via flash chromatography. To unambiguously confirm N-1 regiochemistry, perform an HMBC NMR experiment. The N-1 alkyl protons will show a strong ³J correlation to the C-7a carbon, whereas N-2 alkyl protons would correlate to the C-3 carbon .

Protocol B: N-2 Selective Alkylation via Mitsunobu Conditions

Causality: The Mitsunobu reaction avoids the free indazolide anion entirely. The phosphonium intermediate coordinates the indazole in a manner that leaves the N-2 position more exposed for nucleophilic displacement.

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the target primary or secondary alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.3 equiv) in anhydrous THF (0.15 M) under argon.

  • Activation: Cool the solution to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 16 hours.

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification & Self-Validation: The crude mixture will contain a significant amount of triphenylphosphine oxide (TPPO). Purify via silica gel chromatography (often requiring a gradient of hexanes/EtOAc). Confirm the N-2 regioisomer via HMBC NMR by observing the ³J correlation between the alkyl protons and the C-3 carbon of the indazole core .

References
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[Link]

Technical Support Center: Stability and Handling of Ethyl 2-methyl-2H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues when working with functionalized 2H-indazoles. Ethyl 2-methyl-2H-indazole-7-carboxylate (CAS: 1360438-37-4) presents unique handling challenges due to two distinct structural liabilities: the thermodynamic instability of the 2H-indazole core and the nucleophilic susceptibility of the C7 ethyl ester.

This guide is designed to move beyond basic handling instructions. By understanding the causality behind the molecule's degradation, you can implement self-validating experimental workflows that ensure high-fidelity data in your biological and chemical assays.

Part 1: Core Chemical Properties & Stability Profile

To troubleshoot effectively, we must first understand the structural electronics of the molecule.

Unlike the more common 1H-indazole tautomers, which possess a highly stable "benzenoid" aromatic character, 2H-indazoles exhibit an "ortho-quinoid" electronic structure [1]. This ortho-quinoid character disrupts standard aromatic delocalization, making the 2H-indazole ring system thermodynamically less stable and significantly more susceptible to oxidative and photolytic cleavage [2].

Furthermore, the ethyl ester at the 7-position is electronically activated by the electron-withdrawing nature of the indazole core. This makes the carbonyl carbon highly electrophilic and prone to attack by nucleophilic solvents (like water or methanol), leading to rapid degradation in poorly optimized solutions [3].

DegradationPathways Core Ethyl 2-methyl-2H-indazole -7-carboxylate (MW: 204.23) Hydrolysis 2-methyl-2H-indazole -7-carboxylic acid (MW: 176.17 | ΔM: -28 Da) Core->Hydrolysis Aqueous Buffer (pH < 4 or pH > 8) Transester Methyl 2-methyl-2H-indazole -7-carboxylate (MW: 190.20 | ΔM: -14 Da) Core->Transester Methanol (+ Trace Acid/Base) Photo Ring-Opened / Oxidized Degradants (Color Change) Core->Photo UV/Vis Light (Ortho-quinoid instability)

Figure 1: Primary degradation pathways of Ethyl 2-methyl-2H-indazole-7-carboxylate.

Part 2: Troubleshooting FAQs

Q1: I dissolved the compound in Methanol for LC-MS analysis, but my primary peak shows a mass shift of -14 Da. What happened?

Causality: You are observing transesterification . Methanol acts as a nucleophile, attacking the C7 ethyl ester and converting it into a methyl ester. This reaction is often catalyzed by trace acids (e.g., formic acid in LC-MS mobile phases) or basic impurities in the glass vial. Solution: Never use methanol as a primary solvent or mobile phase for this compound. Switch to LC-MS grade Acetonitrile (MeCN), which is non-nucleophilic and will preserve the ethyl ester intact.

Q2: My biological assay in PBS (pH 7.4) shows a gradual loss of compound activity over 24 hours. Is it degrading?

Causality: Yes. The compound is undergoing ester hydrolysis to form 2-methyl-2H-indazole-7-carboxylic acid. While pH 7.4 is near neutral, prolonged incubation at 37°C in an aqueous environment provides enough thermal energy to drive the hydrolysis of the activated ester [3]. Solution: Do not store the compound in aqueous buffers. Prepare your working dilutions immediately before adding them to the assay plate. If your assay requires long incubation times, you must run a parallel LC-MS stability control at


 and 

hours to quantify the exact concentration of the intact ester.
Q3: My DMSO stock solution turned slightly yellow/brown after being left on the benchtop. Is it still usable?

Causality: No, the compound has degraded. The color change is a visual indicator of photodegradation or oxidation . Because the 2H-indazole ring has an ortho-quinoid structure, ambient UV/Visible light provides enough energy to excite the molecule, leading to ring-opening or oxidation events [1]. Solution: Discard the discolored stock. Always prepare stock solutions in amber vials, store them at -20°C, and minimize light exposure during pipetting.

Part 3: Quantitative Data & Diagnostics

When running LC-MS to validate the integrity of your stock solutions, use the following tables to quickly identify the source of degradation.

Table 1: Expected Mass Shifts for Common Degradants
Degradation PathwayChemical ProductExact Mass (Intact)Exact Mass (Degradant)Mass Shift (ΔM)
Hydrolysis 2-methyl-2H-indazole-7-carboxylic acid204.23 Da176.17 Da-28.06 Da
Transesterification Methyl 2-methyl-2H-indazole-7-carboxylate204.23 Da190.20 Da-14.03 Da
Oxidation Various N-oxides / Ring-opened species204.23 Da> 220.00 Da+16 Da (per Oxygen)
Table 2: Solvent Compatibility Matrix
SolventRecommended UseStability ProfileRisk Factor
Anhydrous DMSO Stock SolutionsHigh (if stored at -20°C in dark)Low
Acetonitrile (MeCN) LC-MS Mobile PhaseHigh (Non-nucleophilic)Low
Methanol / Ethanol AvoidLow (Rapid transesterification)Critical
Aqueous Buffers (PBS) Assay Dilutions OnlyModerate (Hydrolyzes over time)High

Part 4: Experimental Protocols

To ensure a self-validating system, implement the following protocols in your laboratory. These methodologies build internal controls directly into your workflow.

Protocol A: Preparation of High-Fidelity Stock Solutions
  • Equilibration: Allow the lyophilized powder of Ethyl 2-methyl-2H-indazole-7-carboxylate to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Solvent Selection: Use strictly anhydrous, amine-free DMSO (sealed under argon).

  • Dissolution: Dissolve the compound to a concentration of 10 mM. Do not use sonication baths that generate heat, as thermal stress accelerates degradation. Vortex gently.

  • Aliquotting: Dispense the stock into single-use, light-blocking amber glass vials (e.g., 50 µL per vial) to prevent freeze-thaw cycles and photolysis.

  • Storage: Blanket the vials with argon gas before capping and store immediately at -20°C.

Protocol B: Forced Degradation Profiling (Self-Validation Assay)

Before using the compound in complex biological systems, profile its specific half-life in your assay buffer.

  • Preparation: Dilute the 10 mM DMSO stock to 10 µM in your specific assay buffer (e.g., DMEM or PBS).

  • Incubation: Split the solution into two vials. Keep Vial A at 4°C (Control) and Vial B at 37°C (Experimental).

  • Sampling: Extract 50 µL aliquots at

    
     and 
    
    
    
    hours. Immediately quench the reaction by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
  • Analysis: Run the samples via LC-MS (using a MeCN/Water gradient).

  • Validation: Calculate the Area Under the Curve (AUC) for the intact mass (

    
     205.1 [M+H]+). If the AUC drops by >10% at your target assay time, you must shorten your assay duration or adjust the buffer pH.
    

TroubleshootingWorkflow Start Prepare Stock in Anhydrous DMSO Store Aliquot & Store at -20°C (Amber Vials) Start->Store Test LC-MS Purity Check (Use MeCN, NOT MeOH) Store->Test Decision Are Degradation Peaks Present? Test->Decision Mass28 Mass Shift -28 Da (Water Contamination) Decision->Mass28 Yes (-28 Da) Mass14 Mass Shift -14 Da (Alcohol Contamination) Decision->Mass14 Yes (-14 Da) Proceed Proceed to Assay (Dilute fresh) Decision->Proceed No

Figure 2: Standardized workflow for stock preparation and LC-MS purity verification.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry (via PMC). Available at:[Link]

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development (ACS Publications). Available at:[Link]

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-methyl-2H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly targets the 2H-indazole core—a privileged pharmacophore with unique hydrogen-bonding directionality—process chemists face significant hurdles in regioselective scale-up. The target compound, Ethyl 2-methyl-2H-indazole-7-carboxylate (CAS: 1360438-37-4) [1], presents a classic regioselectivity challenge: differentiating the N1 and N2 positions during alkylation.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure a robust, scalable synthesis.

Mechanistic Pathway & Regioselectivity Logic

To master the scale-up of this molecule, one must understand the causality of the N-alkylation pathways.

G cluster_kinetic Kinetic Control (Neutral) cluster_thermo Thermodynamic Control (Anionic) SM Ethyl 1H-indazole-7-carboxylate (Neutral, Pyridine-like N2) Meerwein Me3O+ BF4- (Hard Electrophile) SM->Meerwein Direct Alkylation Base NaH / MeI (Deprotonation) SM->Base Base Addition Intermediate 2-Methyl-1H-indazolium Intermediate Meerwein->Intermediate N2 Attack N2 Ethyl 2-methyl-2H-indazole-7-carboxylate (Target N2-Isomer) Intermediate->N2 Deprotonation Anion Indazolyl Anion (Delocalized) Base->Anion Proton Removal Anion->N2 N2 Attack (Minor) N1 Ethyl 1-methyl-1H-indazole-7-carboxylate (Undesired N1-Isomer) Anion->N1 N1 Attack (Major)

Mechanistic divergence in indazole N-methylation: Kinetic N2 vs Thermodynamic N1 control.

Frequently Asked Questions (FAQs)

Q1: Why does standard methylation (e.g., NaH/MeI or K₂CO₃/Me₂SO₄) fail to produce high yields of the 2-methyl isomer? A: Deprotonation of 1H-indazole forms an ambidentate anion. Alkylation of this anion in polar aprotic solvents is thermodynamically driven toward the N1 position because it preserves the stable, fully aromatic benzenoid system of the indazole core,[2]. Furthermore, while the C7-ethyl carboxylate group provides some steric hindrance against N1-alkylation, basic conditions still yield an intractable mixture of N1 and N2 isomers that are notoriously difficult to separate on a manufacturing scale.

Q2: What is the most scalable and regioselective method for synthesizing the 2-methyl-2H-indazole core? A: The use of trimethyloxonium tetrafluoroborate (Meerwein's salt) in a non-nucleophilic solvent like dichloromethane (DCM) provides excellent regioselectivity (>90%) for the N2 position[3]. This occurs because the reaction proceeds via the neutral indazole. In the neutral state, the N1 lone pair is tied up in the aromatic


-system, leaving the N2 lone pair (residing in an orthogonal 

orbital) as the kinetically accessible nucleophile for hard electrophiles.

Q3: Meerwein's salt is highly moisture-sensitive. Are there robust alternatives for multi-kilogram pilot plant runs? A: Yes. If handling Meerwein's salt is prohibitive due to facility constraints, trialkyl orthoformates (e.g., trimethyl orthoformate) can be utilized[4]. This methodology operates via a different mechanism involving a quinonoid intermediate and requires elevated temperatures and acid catalysis. While it is more moisture-tolerant, the reaction times are longer, and the overall yield is generally 15-20% lower than the Meerwein pathway.

Troubleshooting Guide: Scale-Up Issues

When scaling the synthesis of Ethyl 2-methyl-2H-indazole-7-carboxylate, process deviations often manifest in specific quantitative drops. Use the following self-validating matrix to correct course.

Observed IssueQuantitative ImpactRoot CauseMechanistic ExplanationCorrective Action
High N1-Isomer N1:N2 ratio > 10:90DeprotonationTrace base or moisture leads to the formation of the indazolyl anion, which thermodynamically favors N1-alkylation.Ensure strict neutral conditions. Validate DCM moisture (<50 ppm). Do not use basic additives during the reaction phase.
Stalled Conversion Yield plateaus at 60-70%Salt Hydrolysis

reacts rapidly with ambient moisture to form inert dimethyl ether and methanol.
Use fresh, unopened bottles of Meerwein's salt. Handle strictly under

blanketing. Add salt in staggered portions.
Ester Hydrolysis >5% Free Acid by HPLCAcidic QuenchThe reaction generates

. If the quench is not sufficiently buffered, the pH drops, cleaving the C7-ethyl ester.
Quench with pre-chilled saturated

. Monitor aqueous pH to ensure it remains >7 during the quench.
Product Discoloration Purity drops < 95%Aerobic OxidationThe 2H-indazole tautomer (ortho-quinonoid structure) is more electron-rich and susceptible to aerobic oxidation than the 1H-form.Sparge all extraction solvents with

. Store the final product under an inert atmosphere, protected from light.
Standard Operating Procedure (SOP): 100g Scale Regioselective N2-Methylation

This protocol relies on a self-validating system architecture. Do not proceed to subsequent steps unless the in-process control (IPC) criteria are explicitly met.

Step 1: System Preparation & Moisture Validation

  • Charge a 2L jacketed reactor with 1000 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is selected because it is non-nucleophilic and effectively solvates the oxonium salt without reacting with it.

  • Self-Validation Check: Perform Karl Fischer (KF) titration on the DCM. The moisture content MUST be <50 ppm . If >50 ppm, the trimethyloxonium tetrafluoroborate will violently hydrolyze into methanol and tetrafluoroboric acid, destroying the electrophile.

Step 2: Substrate Addition

  • Add 100 g (0.526 mol) of Ethyl 1H-indazole-7-carboxylate to the reactor. Stir at 20°C until complete dissolution.

    • Causality: Maintaining the substrate in its neutral form ensures the pyridine-like N2 nitrogen acts as the primary nucleophile[3].

Step 3: Electrophile Addition

  • Cool the reactor internal temperature to 0°C.

  • In a nitrogen-filled glovebox, weigh 85.5 g (0.578 mol, 1.1 eq) of trimethyloxonium tetrafluoroborate.

  • Add the salt to the reactor in three equal portions over 30 minutes, maintaining the internal temperature below 5°C.

    • Causality: Meerwein's salt is a hard electrophile. By keeping the temperature strictly low, we suppress thermodynamic equilibration and heavily favor the kinetic attack at the unhindered N2 position.

Step 4: Reaction Monitoring

  • Allow the reaction to warm to 20°C and stir for 4 hours.

  • Self-Validation Check: Withdraw a 1 mL aliquot, quench with 1 mL saturated

    
    , extract with 1 mL EtOAc, and analyze the organic layer via HPLC. The reaction is validated to proceed to isolation only when the starting material is <2% and the N2:N1 ratio is >90:10. If starting material >2%, add an additional 0.05 eq of Meerwein's salt and stir for 1 hour.
    

Step 5: Controlled Quench & Isolation

  • Cool the mixture back to 0°C. Slowly add 500 mL of pre-chilled saturated aqueous

    
    .
    
    • Causality: The byproduct of the alkylation is tetrafluoroboric acid (

      
      ). If quenched with water alone, the highly acidic environment will hydrolyze the ethyl ester at the 7-position. 
      
      
      
      neutralizes the acid while being mild enough to prevent base-catalyzed ester hydrolysis.
  • Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude product via crystallization from MTBE/Heptane to isolate pure Ethyl 2-methyl-2H-indazole-7-carboxylate[1].

References

1. Development of a selective and scalable N1-indazole alkylation. RSC Advances. 2.[3] Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. American Chemical Society. 3 3.[2] Addressing challenges in scaling up the synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate. Benchchem. 2 4.[1] 1360438-37-4 ETHYL 2-METHYL-2H-INDAZOLE-7-CARBOXYLATE. ChemSigma. 1 5.[4] The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. 4

Sources

Identifying and minimizing byproducts in indazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing Byproducts

Welcome to the technical support center for indazole synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of indazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my indazole synthesis?

A1: The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. However, some of the most frequently encountered impurities include:

  • 2H-Indazole Isomers: Often formed alongside the desired 1H-indazole, leading to challenges in purification.[1]

  • Hydrazones: These are common intermediates in many indazole syntheses and can remain as impurities if the cyclization step is incomplete.[1][2]

  • Dimeric Impurities: These can form, particularly at elevated temperatures, through intermolecular reactions.[2][3]

  • Indazolones: Can arise from certain starting materials and reaction pathways.[1]

  • SNAr (Nucleophilic Aromatic Substitution) Products: In syntheses using halogenated precursors, undesired substitution products can form.[3]

Q2: How can I differentiate between the 1H- and 2H-indazole isomers?

A2: Spectroscopic and chromatographic methods are essential for distinguishing between these isomers.

  • NMR Spectroscopy: In ¹H NMR, the proton at the C3 position of a 2H-indazole is typically shifted downfield compared to the corresponding 1H-isomer. ¹³C and ¹⁵N NMR can also provide diagnostic peaks.[1]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can often effectively separate the two isomers. Their distinct UV-Vis spectra can further aid in their identification.[1]

Q3: My indazole synthesis is resulting in a low yield. What are the general troubleshooting steps?

A3: Low yields can stem from various factors. A systematic approach to troubleshooting is crucial.

  • Re-evaluate Starting Material Purity: Impurities in your starting materials can significantly hinder the reaction.[4]

  • Optimize Reaction Temperature: The ideal temperature is substrate-dependent. A temperature that is too low may lead to an incomplete reaction, while one that is too high can cause decomposition.[3][4]

  • Screen Solvents and Bases/Catalysts: The choice of solvent and base or catalyst is critical. For instance, in N-alkylation, switching from K₂CO₃ or Na₂CO₃ in THF to a more suitable solvent like DMF might be necessary.[5] For palladium-catalyzed reactions, screening different ligands and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) can be beneficial.[4]

  • Ensure Anhydrous and Inert Conditions: Moisture can quench reagents and interfere with many synthetic steps. Always use dry glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[4]

Troubleshooting Guides

This section provides detailed solutions to specific byproduct-related issues you may encounter.

Issue 1: Formation of Undesired 2H-Indazole Isomer

The presence of the 2H-indazole isomer is a frequent challenge that complicates purification and reduces the yield of the desired 1H-product.[1] The 1H-indazole is generally the thermodynamically more stable tautomer.[5][6]

Troubleshooting Steps:
  • Base and Solvent Selection: This is a critical factor influencing N1/N2 selectivity. For N-alkylation reactions, the combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) has been shown to highly favor the formation of the N1-substituted product.[1][5] The sodium cation is believed to coordinate with the N2 atom, sterically hindering alkylation at that position.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity for the more stable 1H-indazole.[1]

  • Substituent Effects: The nature of the substituents on the indazole ring can direct alkylation. For example, indazoles with 3-carboxymethyl, 3-tert-butyl, or 3-carboxamide groups have demonstrated high N1 regioselectivity with NaH in THF.[5]

Experimental Protocol: Selective N1-Alkylation of Indazole

This protocol is optimized to favor the formation of the N1-alkylated product.

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise to a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous THF at 0 °C.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Table 1: Effect of Base and Solvent on N1/N2 Selectivity in Indazole Alkylation

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 Ratio
1H-IndazoleMethyl IodideNaHTHF>95:5
1H-IndazoleMethyl IodideK₂CO₃Acetone~60:40
3-Methyl-1H-indazoleBenzyl BromideNaHDMF>98:2
3-Methyl-1H-indazoleBenzyl BromideCs₂CO₃CH₃CN~70:30

Note: These ratios are illustrative and can vary based on the specific substrate and other reaction parameters.[1]

G cluster_0 Troubleshooting 2H-Isomer Formation start 2H-Isomer Detected base_solvent Optimize Base and Solvent (e.g., NaH in THF/DMF) start->base_solvent Primary Strategy temp Lower Reaction Temperature base_solvent->temp If selectivity is still low end Minimized 2H-Isomer base_solvent->end substituent Consider Substituent Effects temp->substituent For specific substrates temp->end substituent->end

Caption: Troubleshooting workflow for minimizing 2H-indazole formation.

Issue 2: Persistent Hydrazone Impurity

Hydrazones are common intermediates in many indazole syntheses, such as those starting from o-hydroxyaryl aldehydes or ketones.[2] Their presence in the final product indicates an incomplete cyclization step.

Troubleshooting Steps:
  • Increase Reaction Temperature or Time: In many cases, the cyclization requires sufficient thermal energy. Cautiously increasing the reaction temperature or extending the reaction time can drive the reaction to completion. However, be mindful of potential side reactions like dimerization at higher temperatures.[2][3]

  • Use of an Acid/Base Catalyst: The efficiency of the cyclization can often be enhanced by adding a suitable acid or base catalyst. For instance, in syntheses from salicylaldehyde and hydrazine, acetic acid or hydrochloric acid can serve as an effective acidic medium.[2]

  • Water Removal: The formation of water during the reaction can sometimes hinder the cyclization. Employing a Dean-Stark apparatus or adding molecular sieves to remove water can be beneficial.[1]

  • Solvent Choice: Aprotic solvents like DMSO and DMF have been reported to provide higher yields in some cases, potentially by better solvating intermediates and facilitating the cyclization.[2]

Experimental Protocol: Efficient Cyclization to Minimize Hydrazone Impurity

This protocol is for the synthesis of 1H-indazole from salicylaldehyde, optimized for complete cyclization.

Materials:

  • Salicylaldehyde

  • Hydrazine hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve salicylaldehyde (1.0 equivalent) and hydrazine hydrochloride (1.2 equivalents) in DMSO.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture under reflux, monitoring the disappearance of the hydrazone intermediate by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_1 Troubleshooting Hydrazone Impurity start Hydrazone Impurity Detected temp_time Increase Temperature/Time start->temp_time catalyst Add Acid/Base Catalyst start->catalyst water_removal Remove Water (Dean-Stark) start->water_removal end Complete Cyclization temp_time->end catalyst->end water_removal->end

Caption: Strategies to drive the cyclization and minimize hydrazone impurities.

Issue 3: Formation of Dimeric Byproducts

Dimeric byproducts can arise from intermolecular reactions, especially under conditions of high temperature or concentration.[2][3] These are often observed as deeply colored impurities.[7]

Troubleshooting Steps:
  • Temperature Control: This is a critical parameter. Localized overheating can promote the formation of dimeric byproducts. Maintaining a controlled and consistent reaction temperature is essential. For exothermic reactions, consider using a water bath for cooling.[3]

  • Slow Addition of Reagents: Adding a reactive intermediate or reagent slowly, for instance, using a syringe pump, can maintain a low instantaneous concentration, thereby favoring the desired intramolecular reaction over intermolecular dimerization.[7]

  • Dilution: Running the reaction at a lower concentration can also decrease the probability of intermolecular reactions leading to dimers.[7]

Optimized Protocol: Minimizing Dimer Formation in Indole to Indazole Transformation

This protocol is based on the synthesis of 1H-indazole-3-carboxaldehyde from indole, where dimer formation is a known issue.

Materials:

  • Indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask, dissolve sodium nitrite (8 equivalents) in a mixture of water and DMF. Cool the solution to 0 °C in an ice bath. Slowly add hydrochloric acid (2.7 equivalents) to the cooled solution while stirring vigorously.

  • Indole Addition (Reverse Addition): Dissolve the indole (1 equivalent) in a minimal amount of DMF. Using a syringe pump, add the indole solution to the cold, vigorously stirred nitrosating mixture over a period of 2 hours. It is crucial to maintain the temperature at 0 °C throughout the addition.

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[7]

Table 2: Effect of Reaction Conditions on Dimer Formation

ParameterConditionDimer FormationRationale
Temperature High (> room temp)IncreasedProvides activation energy for intermolecular side reactions.[3]
Low (0 °C)MinimizedFavors the desired reaction pathway.[7]
Reagent Addition Rapid (bolus)IncreasedHigh local concentration of reactive intermediates.
Slow (syringe pump)MinimizedMaintains low concentration, favoring intramolecular cyclization.[7]
Concentration HighIncreasedHigher probability of intermolecular collisions.
DiluteMinimizedReduces the likelihood of dimer formation.[7]

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Available at: [Link]

Sources

Validation & Comparative

Spectroscopic Comparison Guide: 1-Methyl vs. 2-Methyl Indazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Structural Causality

Indazole is a privileged pharmacophore in medicinal chemistry. Synthetic functionalization, particularly alkylation, frequently yields a mixture of N-1 and N-2 substituted isomers. Distinguishing between 1-methylindazole and 2-methylindazole is a critical quality control step, as the two isomers possess fundamentally different physicochemical properties, thermodynamic stabilities, and target affinities.

The causality behind their distinct spectroscopic signatures lies in their tautomeric electronic distributions:

  • 1-Methylindazole (Benzenoid Form): Retains a fully aromatic benzene ring fused to a less aromatic pyrazole ring. This thermodynamically stable configuration results in standard shielding effects in NMR and higher-energy UV transitions, as1[1].

  • 2-Methylindazole (Quinonoid/Pyrazoloid Form): The alkylation at N-2 forces the pyrazole ring into a highly aromatic state, disrupting the aromaticity of the fused benzene ring (quinonoid character). This localized electron density deshields specific protons and lowers the HOMO-LUMO gap, causing a bathochromic shift (red-shift) in optical spectra, a phenomenon well-documented in 2[2].

Tautomer_Causality Start Indazole Core Alkylation N1 1-Methylindazole (Benzenoid Character) Start->N1 N-1 Attack N2 2-Methylindazole (Quinonoid Character) Start->N2 N-2 Attack NMR1 13C NMR: C-3 ~134.8 ppm 1H NMR: H-3 ~8.10 ppm N1->NMR1 UV1 UV-Vis: λmax ~254, 295 nm (Higher Energy) N1->UV1 NMR2 13C NMR: C-3 ~123.0 ppm 1H NMR: H-3 ~8.40 ppm N2->NMR2 UV2 UV-Vis: λmax ~275, 310 nm (Bathochromic Shift) N2->UV2

Causality map of N-1 vs N-2 indazole alkylation and resulting spectroscopic signatures.

Quantitative Data Presentation

To facilitate rapid identification, the following tables summarize the definitive spectroscopic markers for both isomers, aggregated from 3[3].

Table 1: Nuclear Magnetic Resonance (NMR) Markers

The most unambiguous method for differentiating these isomers is ¹³C and ¹H NMR spectroscopy. The C-3 carbon and H-3 proton are highly sensitive to the nitrogen substitution pattern.

NucleusPosition1-Methylindazole (δ, ppm)2-Methylindazole (δ, ppm)Diagnostic Rationale
¹³C C-3~134.8~123.0The C-3 signal is the primary probe. The quinonoid structure of the 2-isomer significantly shields C-3.
¹³C C-7a~140.0~149.0Bridgehead carbon C-7a undergoes a distinct downfield shift in N-2 isomers.
¹³C C-3a~123.1~127.0Secondary confirmation marker for isomeric form.
¹H H-3~8.10 (s)~8.40 (s)H-3 in 2-methylindazole is more deshielded, appearing at a higher chemical shift.
¹H H-7~7.77 (d)Higher frequencyDeshielding effect from the N-1 lone pair in the 2-isomer shifts H-7 downfield.
Table 2: Optical Spectroscopy (UV-Vis & IR)

While less definitive than NMR for complex mixtures, UV-Vis provides an excellent orthogonal validation tool due to the distinct absorption profiles of the tautomers.

TechniqueParameter1-Methylindazole2-MethylindazoleDiagnostic Rationale
UV-Vis λmax (Acetonitrile)~254 nm, ~295 nm~275 nm, ~310 nm2-methylindazole absorbs more strongly at longer wavelengths (bathochromic shift) due to its extended quinonoid conjugation.
IR Ring Vibrations~1619, 1479 cm⁻¹~1621–1592 cm⁻¹Fingerprint region pattern differences reflect the benzenoid vs. pyrazoloid ring stretching.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. By acquiring both NMR and UV-Vis data, the researcher establishes an orthogonal verification loop: if the NMR indicates a 2-methyl isomer, the UV-Vis must show the corresponding >300 nm bathochromic shift.

Protocol A: High-Resolution NMR Acquisition

Objective: Unambiguous structural assignment via C-3 and H-3 chemical shifts.

  • Sample Preparation: Dissolve 5–10 mg of the purified indazole sample in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Ensure the solution is free of paramagnetic impurities to maintain sharp singlet resolution for H-3.

  • ¹H NMR Acquisition:

    • Instrument: 300 MHz or higher NMR spectrometer.

    • Parameters: Spectral width 0–15 ppm. Acquire 16–32 scans to achieve a high signal-to-noise ratio.

    • Validation Check: Look for the isolated H-3 singlet. If δ ≈ 8.40 ppm, suspect the 2-methyl isomer.

  • ¹³C NMR Acquisition:

    • Parameters: Proton-decoupled ¹³C NMR. Due to the lower natural abundance of ¹³C, acquire at least 512–1024 scans.

    • Validation Check: The definitive proof is the C-3 shift. A peak near 123.0 ppm confirms 2-methylindazole, whereas ~134.8 ppm confirms 1-methylindazole.

Protocol B: Orthogonal UV-Vis Validation

Objective: Confirm the electronic structure (benzenoid vs quinonoid) via absorption maxima.

  • Sample Preparation: Prepare a 125 μM stock solution of the purified indazole sample in HPLC-grade acetonitrile.

  • Baseline Correction: Blank the UV-Vis spectrophotometer (dual-beam preferred) with pure acetonitrile from 200 nm to 400 nm.

  • Acquisition: Scan the sample from 200 nm to 400 nm using a standard quartz cuvette.

  • Data Analysis:

    • Validation Check: If the primary absorption bands are centered around 254 nm and 295 nm, the benzenoid 1-methyl structure is confirmed. If the bands are red-shifted to ~275 nm and ~310 nm, the quinonoid 2-methyl structure is confirmed.

Protocol_Workflow Sample Purified Isomer NMR 13C NMR (C-3 Shift) Sample->NMR 5-10 mg in CDCl3 UV UV-Vis (λmax Shift) Sample->UV 125 μM in MeCN Decision Orthogonal Validation NMR->Decision δ 123 vs 135 UV->Decision λ 310 vs 295

Self-validating orthogonal workflow for the spectroscopic confirmation of indazole isomers.

Conclusion

The differentiation of 1-methyl and 2-methyl indazole isomers is a straightforward analytical exercise when grounded in the fundamental electronic differences of their tautomeric forms. By relying on the highly diagnostic C-3 chemical shift in ¹³C NMR (~134.8 ppm for N-1 vs ~123.0 ppm for N-2) and validating it with the distinct bathochromic shift in UV-Vis spectroscopy, researchers can establish a rigorous, error-free identification pipeline.

References

  • Kouakou, et al. "Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles." Arabian Journal of Chemistry, 2016. URL: [Link]

  • Meanwell, M., et al. "Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies." National Institutes of Health (PMC), 2021. URL:[Link]

Sources

Validating the Structure of Synthesized Indazole Derivatives: A Comparative Guide to X-Ray Crystallography and Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery pipelines: the unambiguous structural validation of complex pharmacophores. Indazole derivatives—bicyclic heterocycles comprising a fused benzene and pyrazole ring—have firmly established themselves as "privileged scaffolds" in medicinal chemistry[1]. From potent kinase inhibitors used in oncology to novel antimicrobial agents, the pharmacological versatility of the indazole core is vast[1][2].

However, the structural complexity of these molecules, particularly their propensity for tautomerization (1H- vs. 2H-indazole forms) and complex hydrogen-bonding networks, demands rigorous structural validation[2]. Standard analytical techniques can confirm molecular weight and basic connectivity, but they often fall short in defining the precise three-dimensional architecture. This guide provides an objective, data-driven comparison of Single Crystal X-ray Diffraction (SCXRD) against alternative modalities like Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), alongside a self-validating experimental protocol for indazole characterization.

Comparative Analysis: SCXRD vs. NMR vs. MicroED

To achieve unambiguous structural validation, researchers must select the appropriate analytical modality based on the physical state of the sample and the specific structural questions being asked.

Quantitative Performance Comparison

The following table summarizes the operational and analytical metrics of the three primary structural validation techniques for small molecules[3][4][5].

Analytical FeatureSingle Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Microcrystal Electron Diffraction (MicroED)
Primary Output Absolute 3D atomic coordinates & stereochemistryRelative connectivity & solution-state dynamics3D atomic coordinates from nanocrystals
Sample Requirement Large single crystal (>10–100 µm)1–10 mg dissolved in deuterated solventNanocrystals / Microcrystals (beam sensitive)
Tautomer Resolution Excellent (Freezes solid-state form)Poor (Time-averaged signals in solution)Good (Resolves solid-state form)
Absolute Stereochemistry Yes (Via anomalous dispersion)No (Requires chiral derivatization)Yes (Via dynamical refinement)
Data Acquisition Speed Hours to DaysMinutes to HoursMinutes

The Causality Behind the Choice: Why SCXRD is the Gold Standard

While NMR is the workhorse of the synthetic chemistry lab, SCXRD remains the definitive method for small molecule structure determination[3][6]. The preference for SCXRD when validating indazole derivatives is grounded in three mechanistic realities:

  • Definitive Tautomer Identification: Indazoles exist in a dynamic equilibrium between 1H- and 2H-tautomers. NMR signals in solution represent a time-averaged ensemble, which blurs the distinction between rapidly interconverting tautomers. SCXRD freezes the molecule in the solid state, allowing researchers to precisely locate the hydrogen atom on either the N1 or N2 position via difference Fourier maps, definitively identifying the tautomeric form[7].

  • Absolute Configuration: 2D NMR techniques (e.g., NOESY) can infer relative stereochemistry through through-space interactions, but they cannot directly determine absolute configuration[3]. SCXRD, leveraging anomalous dispersion (especially when heavy atoms like halogens are incorporated into the indazole derivative), provides absolute stereochemistry unequivocally, a strict regulatory requirement for chiral drugs[4].

  • Mapping Hydrogen Bonding Networks: The efficacy of indazole-based drugs often relies on their ability to act as hinge-binding motifs in protein kinases[1][8]. SCXRD maps the exact inter- and intra-molecular hydrogen bond lengths and angles, providing empirical data that directly informs Structure-Based Drug Design (SBDD).

DecisionTree Start Sample State & Goal Q1 Can it form large single crystals (>10 µm)? Start->Q1 SCXRD SCXRD (Gold Standard for 3D/Stereo) Q1->SCXRD Yes Q2 Are only nano/micro crystals available? Q1->Q2 No MicroED MicroED (Electron Diffraction) Q2->MicroED Yes NMR NMR Spectroscopy (Solution Dynamics) Q2->NMR Liquid/Amorphous

Caption: Decision matrix for selecting the optimal structural validation technique.

Self-Validating Experimental Protocol: SCXRD Workflow

A robust protocol must be self-validating; the data collected must inherently prove its own accuracy. The following is a standardized, step-by-step methodology for validating a newly synthesized indazole derivative via SCXRD.

Step 1: Crystal Growth (Slow Evaporation)
  • Objective: Obtain a high-quality, untwinned single crystal.

  • Causality: High-quality crystals are mandatory because structural resolution is directly proportional to the long-range order of the crystal lattice. Slow evaporation ensures a low nucleation rate, allowing indazole molecules to pack into a highly ordered thermodynamic minimum rather than precipitating as an amorphous kinetic solid.

  • Procedure:

    • Dissolve 5-10 mg of the highly purified indazole derivative in a minimum volume of a suitable solvent mixture (e.g., Dichloromethane/Hexane).

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean borosilicate vial to remove nucleation-inducing dust particles.

    • Cover the vial with perforated Parafilm to restrict the evaporation rate, allowing crystals to grow undisturbed over 3-7 days.

Step 2: Crystal Harvesting and Cryogenic Mounting
  • Objective: Secure the crystal for diffraction while minimizing thermal noise.

  • Causality: Collecting data at cryogenic temperatures (typically 100 K) minimizes atomic thermal vibrations (Debye-Waller factors). This significantly improves the signal-to-noise ratio at high diffraction angles, which is critical for accurately locating light atoms like the tautomeric N-H proton[7].

  • Procedure:

    • Examine the crystallization vial under a polarized light microscope. Select a single crystal with sharp, well-defined edges that exhibits uniform extinction when rotated.

    • Submerge the crystal in a cryoprotectant oil (e.g., Paratone-N) to displace mother liquor, preventing solvent loss and ice ring formation during freezing.

    • Mount the crystal on a polyimide loop and immediately transfer it to the goniometer under a cold nitrogen stream.

Step 3: Data Collection and Processing
  • Objective: Capture a complete and redundant set of diffraction reflections.

  • Procedure:

    • Center the crystal in the X-ray beam (typically Cu Kα radiation for organic small molecules to maximize anomalous scattering for absolute structure determination).

    • Collect preliminary frames to index the unit cell and determine the Bravais lattice.

    • Execute a full hemispherical or spherical data collection strategy to ensure high redundancy and completeness (>99%).

    • Integrate the diffraction images and apply empirical absorption corrections (e.g., using SADABS or multi-scan methods).

Step 4: Structure Solution, Refinement, and Validation
  • Objective: Convert diffraction data into a validated 3D atomic model.

  • Causality: The protocol is self-validating through the CheckCIF routine. This algorithm mathematically audits the refined geometry against established crystallographic databases, ensuring that bond lengths, angles, and thermal parameters are physically sound and not artifacts of overfitting[6].

  • Procedure:

    • Solve the phase problem using intrinsic phasing or dual-space algorithms (e.g., SHELXT).

    • Refine the structural model against

      
       using full-matrix least-squares minimization (e.g., SHELXL).
      
    • Critical Indazole Step: Locate hydrogen atoms in the difference Fourier map. Carefully assign the N-H proton to confirm whether the 1H- or 2H-indazole tautomer crystallized.

    • Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF routine. Resolve any Level A or B alerts before final publication.

Workflow A Synthesized Indazole Derivative B Crystallization (Slow Evaporation) A->B C Single Crystal X-ray Diffraction (SCXRD) B->C D Data Processing & Integration C->D E Structure Solution (Phase Problem) D->E F Refinement & CheckCIF Validation E->F

Caption: Step-by-step workflow for SCXRD structural validation of indazole derivatives.

Conclusion

While NMR remains indispensable for routine bulk analysis and understanding solution-state dynamics, SCXRD provides the definitive, atomic-resolution proof of structure required for advanced indazole drug development[3][6]. As the field of structural biology and medicinal chemistry evolves, integrating SCXRD with emerging techniques like MicroED will further bridge the gap for complex indazole derivatives that resist yielding large single crystals[4][5].

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Why is crystallography still used in some cases for small molecule structure determination? Source: Chemistry Stack Exchange URL:[Link]

  • X-ray Structure Analysis of Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) Bound to Human Serum Albumin... Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link][8]

  • Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: National Institutes of Health (NIH) / PMC URL:[Link][7]

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Source: National Institutes of Health (NIH) / PMC URL:[Link][4]

  • Small Molecule X‐ray Crystal Structures at a Crossroads Source: ResearchGate URL:[Link][6]

Sources

A Comparative Guide to the Biological Activity Screening of Novel 2H-Indazole-7-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Indazole Scaffold in Drug Discovery

The indazole nucleus is a vital heterocyclic framework in medicinal chemistry, recognized for its presence in a multitude of compounds exhibiting a wide range of biological activities.[1][2] This scaffold is a cornerstone in the development of therapeutics, with derivatives showing promise as antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5] Specifically, the 2H-indazole-7-carboxylate core has garnered significant attention, particularly as a pharmacophore for potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with specific DNA repair defects.[6][7]

This guide provides a comprehensive, in-depth comparison of a novel 2H-indazole-7-carboxylate analog, hereafter designated as NC-1 (Novel Compound-1) , against established therapeutic agents. We will detail the experimental workflows for screening its anticancer, anti-inflammatory, and antimicrobial properties, offering field-proven insights into the causality behind experimental choices and presenting supporting data in a clear, comparative format.

Synthesis of the Novel Analog (NC-1)

The synthesis of 2H-indazole-7-carboxylate analogs often employs robust and efficient chemical reactions. For the purpose of this guide, NC-1 was synthesized via a microwave-assisted Suzuki coupling reaction, a method chosen for its high efficiency, tolerance of various functional groups, and generally good yields. This approach allows for the strategic introduction of diverse aryl or heteroaryl moieties at a specific position on the indazole ring, enabling fine-tuning of the molecule's biological activity.

The general synthetic scheme began with a commercially available methyl 2H-indazole-7-carboxylate, which was halogenated to provide a reactive handle. The subsequent Suzuki coupling with a selected boronic acid derivative under microwave irradiation in the presence of a palladium catalyst and a suitable base afforded the final product, NC-1. This method is highly reproducible and scalable, making it a practical choice for generating a library of analogs for screening. The structure of NC-1 was unequivocally confirmed using NMR and high-resolution mass spectrometry.

Comparative Biological Activity Screening

A multi-faceted screening approach is essential to elucidate the therapeutic potential of a novel chemical entity.[8][9] We subjected NC-1 to a battery of in vitro assays to profile its activity and compare it directly with industry-standard compounds.

A. Anticancer Activity Screening

Rationale for Screening: The structural similarity of the 2H-indazole-7-carboxamide scaffold to known PARP inhibitors, such as Niraparib (MK-4827), makes anticancer screening a logical starting point.[7] PARP inhibitors are particularly effective against cancer cells deficient in BRCA-1 or BRCA-2 genes.[7] Therefore, our primary screen utilized a cytotoxicity assay against both BRCA-deficient and BRCA-proficient cancer cell lines to identify potential PARP-inhibitor-like selectivity.

Comparator Compound:

  • Olaparib: An FDA-approved PARP inhibitor, serving as a positive control for targeted anticancer activity.

  • Doxorubicin: A conventional chemotherapeutic agent, used as a general positive control for cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[9]

  • Cell Culture: Human breast cancer cell lines, MCF-7 (BRCA-proficient) and MDA-MB-436 (BRCA-deficient), were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, cells were treated with serial dilutions of NC-1, Olaparib, and Doxorubicin (ranging from 0.01 µM to 100 µM) for 72 hours. A vehicle control (0.1% DMSO) was also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro, was calculated using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

CompoundMCF-7 (BRCA-proficient) IC₅₀ (µM)MDA-MB-436 (BRCA-deficient) IC₅₀ (µM)Selectivity Index (MCF-7/MDA-MB-436)
NC-1 25.41.814.1
Olaparib 15.20.530.4
Doxorubicin 0.80.61.3

Visualization: Cytotoxicity Screening Workflow

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

B. Anti-inflammatory Activity Screening

Rationale for Screening: Indazole derivatives have been reported as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10][11] Selective COX-2 inhibition is a desirable therapeutic profile as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12]

Comparator Compound:

  • Celecoxib: An FDA-approved selective COX-2 inhibitor.

Experimental Protocol: In Vitro COX-2 Inhibition Assay A commercially available fluorometric COX-2 inhibitor screening kit was used to determine the potency of NC-1. This assay measures the peroxidase activity of COX-2.

  • Reagent Preparation: All kit components, including Assay Buffer, COX-2 enzyme, and Arachidonic Acid (substrate), were prepared according to the manufacturer's instructions.

  • Compound Preparation: NC-1 and Celecoxib were serially diluted in Assay Buffer to achieve a range of final concentrations.

  • Enzyme Reaction: The reaction was initiated by adding the COX-2 enzyme to wells of a 96-well plate containing the test compounds or controls.

  • Substrate Addition: After a brief pre-incubation period, the reaction was started by adding Arachidonic Acid.

  • Fluorescence Measurement: The fluorescence was monitored kinetically over 20 minutes using a microplate reader (Excitation/Emission = 535/587 nm).

  • Analysis: The rate of reaction was determined from the linear portion of the kinetic curve. The IC₅₀ values were calculated by plotting the percentage of inhibition against the compound concentration.

Data Presentation: Comparative COX-2 Inhibition (IC₅₀ Values)

CompoundCOX-2 IC₅₀ (µM)
NC-1 0.75
Celecoxib 0.05

Visualization: COX-2 Signaling Pathway

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Peroxidase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor NC-1 / Celecoxib Inhibitor->COX2

Sources

Head-to-Head Comparison of Indazole-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The indazole ring system is a highly privileged pharmacophore in modern drug discovery, particularly for the design of ATP-competitive kinase inhibitors[1]. Its distinct hydrogen-bond donor and acceptor profile allows it to closely mimic the adenine ring of ATP, anchoring the molecule firmly within the highly conserved hinge region of the kinase domain[2].

As an application scientist, I often emphasize that the true power of the indazole core lies in its synthetic versatility. By strategically modifying the substituents at the C3, C5, and C6 positions of the indazole scaffold, medicinal chemists can profoundly shift the selectivity profile of the drug. This allows for the redirection of target affinity from anti-angiogenic receptors (e.g., VEGFR, PDGFR) to tumor-agnostic oncogenic drivers (e.g., TRK, ROS1).

Mechanistic Pathway Visualization

Indazole-based inhibitors exert their anti-neoplastic effects by blocking upstream Receptor Tyrosine Kinases (RTKs). This upstream blockade effectively starves the tumor of critical survival and proliferation signals normally propagated through the downstream PI3K/AKT and MAPK/ERK cascades.

RTK_Pathway Indazole Indazole Inhibitors (Axitinib, Pazopanib, Entrectinib) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, TRK) Indazole->RTK ATP-competitive Inhibition PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Angiogenesis mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Fig 1. Inhibition of RTK-mediated PI3K/AKT and MAPK/ERK pathways by indazole derivatives.

Head-to-Head Comparison: Axitinib vs. Pazopanib vs. Entrectinib

To illustrate the pharmacological flexibility of the indazole scaffold, we compare three prominent FDA-approved agents: Axitinib, Pazopanib, and Entrectinib.

While Axitinib and Pazopanib are primarily optimized for anti-angiogenesis (targeting VEGFR and PDGFR to choke off tumor blood supply)[2], Entrectinib's structural evolution tells a different story. The introduction of bulky tetrahydropyran and piperazine substitutions at the C3 position of Entrectinib pivots its affinity away from VEGFR and strongly toward TRK and ROS1 fusions, which are critical drivers in specific solid tumors and non-small cell lung cancer (NSCLC).

Table 1: Pharmacological Profiles
InhibitorPrimary Kinase TargetsPrimary FDA IndicationIndazole Substitution Pattern
Axitinib VEGFR-1, -2, -3Renal Cell Carcinoma (RCC)3-substituted (styryl/thioether)
Pazopanib VEGFR-1, -2, -3, PDGFR, c-KITRCC, Soft Tissue Sarcoma3,6-disubstituted
Entrectinib TRKA/B/C, ROS1, ALKNTRK-fusion Solid Tumors, NSCLC3-substituted (tetrahydropyran)
Table 2: Comparative Kinase Inhibition (Representative IC50 nM)

Note: The following values are representative biochemical IC50s demonstrating the profound selectivity shift dictated by structural modifications to the indazole core.

Target KinaseAxitinibPazopanibEntrectinib
VEGFR-2 0.2 30 > 1000
PDGFR-β 1.6 84 > 1000
TRKA > 1000> 10001.7
ROS1 > 1000> 10000.2

Experimental Methodologies & Validation Protocols

Biochemical potency must always be validated through rigorous, orthogonal assays. Relying solely on standard absorbance or basic luminescence assays can lead to false positives due to the inherent auto-fluorescence or aggregation properties of heterocyclic indazoles. Therefore, a self-validating system utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) followed by cellular target engagement is mandatory for trustworthy data.

Workflow Prep 1. Compound Prep (Serial Dilution) Assay 2. TR-FRET Assay (Kinase + ATP) Prep->Assay Read 3. Signal Detection (Ex 340nm/Em 665nm) Assay->Read Analyze 4. Data Analysis (IC50 Calc) Read->Analyze Cell 5. Cellular Validation (Western Blot) Analyze->Cell

Fig 2. High-throughput TR-FRET kinase profiling and cellular validation workflow.

Protocol 1: High-Throughput TR-FRET Kinase Selectivity Profiling

Causality & Rationale: TR-FRET is explicitly chosen over standard fluorescence because the time-delayed measurement eliminates the short-lived background fluorescence often emitted by indazole derivatives. This ensures high signal-to-noise ratios and absolute data trustworthiness.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the indazole inhibitors (Axitinib, Pazopanib, Entrectinib) in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate.

  • Enzyme Reaction: Add 5 µL of the purified kinase domain (e.g., VEGFR2 or TRKA) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Initiation: Add 5 µL of a substrate/ATP mix. Critical Step: The ATP concentration must be set exactly at the apparent Michaelis constant (

    
    ) for each specific kinase to ensure accurate, comparable competitive IC50 determination.
    
  • Termination & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction) and europium-labeled anti-phospho antibodies.

  • Readout: Incubate for 1 hour, then read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol 2: Cellular Target Engagement (Phospho-Kinase Western Blot)

Causality & Rationale: A biochemical IC50 does not account for cell permeability or the massive intracellular ATP competition (intracellular ATP is ~1-5 mM). This protocol validates that the indazole inhibitor successfully crosses the plasma membrane and engages the target in a physiological environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed target-specific cell lines (e.g., HUVEC for VEGFR2; KM12 for TRKA) at

    
     cells/well in 6-well plates. Incubate overnight at 37°C.
    
  • Starvation & Treatment: Wash cells with PBS and incubate in serum-free media for 4 hours to reduce basal phosphorylation levels. Treat with indazole inhibitors at 1x, 10x, and 100x their biochemical IC50 for 2 hours.

  • Ligand Stimulation: Stimulate cells with the respective ligand (e.g., 50 ng/mL VEGF or NGF) for exactly 10 minutes to induce massive receptor autophosphorylation.

  • Lysis & Western Blotting: Wash rapidly with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with target-specific phospho-antibodies (e.g., anti-p-VEGFR2 Tyr1175).

  • Quantification: Normalize the phospho-signal to total kinase protein levels using densitometry to confirm on-target cellular inhibition.

References

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: PMC / NIH URL
  • Source: RSC (Royal Society of Chemistry)
  • Title: Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction Source: Biosciences Biotechnology Research Asia URL
  • Title: Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism Source: Assiut University URL

Sources

Efficacy of Ethyl 2-methyl-2H-indazole-7-carboxylate versus pazopanib

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide tailored for researchers, medicinal chemists, and drug development professionals evaluating novel indazole scaffolds against established clinical benchmarks.

Executive Summary & Rationale

Pazopanib is a globally recognized, FDA-approved multi-target tyrosine kinase inhibitor (TKI) characterized by its 2,3-dimethyl-2H-indazole core. It exhibits potent nanomolar efficacy against VEGFR1/2/3, PDGFR, and c-Kit, making it a cornerstone in the treatment of renal cell carcinoma and soft tissue sarcoma (). However, off-target toxicities and emergent kinase domain mutations necessitate the continuous exploration of novel indazole scaffolds to overcome acquired resistance.

Ethyl 2-methyl-2H-indazole-7-carboxylate (EMIC, CAS 1360438-37-4) represents a highly functionalized, low-molecular-weight 2H-indazole fragment (). While Pazopanib utilizes a 6-amino substitution to link its pyrimidine-sulfonamide tail, EMIC features a 7-carboxylate group. This structural divergence offers a unique vector for exploring the solvent-exposed region of the kinase hinge-binding pocket. This guide provides an objective, data-driven comparison of the baseline efficacy of the EMIC scaffold against the fully optimized Pazopanib, serving as a blueprint for Fragment-Based Drug Design (FBDD) campaigns.

Mechanistic Profiling: Kinase Domain Interactions

The efficacy of 2H-indazole derivatives hinges on their ability to mimic the adenine ring of ATP within the kinase domain.

  • Pazopanib's Binding Mode: The 2H-indazole nitrogen (N1) acts as a critical hydrogen bond acceptor for the backbone NH of Cys919 in the VEGFR2 hinge region. The 2,3-dimethyl groups lock the molecule in a favorable dihedral conformation, while the extended sulfonamide tail interacts with the DFG-in activation loop.

  • EMIC's Binding Mode: EMIC retains the critical 2-methyl-2H-indazole quinonoid tautomer, ensuring the N1 lone pair remains available for hinge binding. The 7-carboxylate substitution introduces an electron-withdrawing group that modulates the pKa of the indazole core and provides a synthetic handle for extending into the solvent channel, potentially bypassing steric clashes caused by gatekeeper mutations (e.g., V299L).

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase Domain VEGF->VEGFR2 Receptor Dimerization Downstream MAPK / PI3K Signaling VEGFR2->Downstream Phosphorylation Pazopanib Pazopanib (Nanomolar Inhibitor) Pazopanib->VEGFR2 ATP-Competitive Binding EMIC Ethyl 2-methyl-2H-indazole-7-carboxylate (Fragment Scaffold) EMIC->VEGFR2 Hinge-Region Binding Angiogenesis Tumor Angiogenesis Downstream->Angiogenesis Cell Proliferation

Fig 1: VEGFR2 signaling pathway and comparative inhibition nodes.

Experimental Protocols: Self-Validating Systems

To ensure rigorous scientific integrity, the following protocols are designed with internal validation checkpoints.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Highly conjugated indazole ring systems can exhibit auto-fluorescence or inner-filter effects in standard fluorescence assays. TR-FRET utilizes a lanthanide fluorophore with a long emission half-life, allowing a time-delayed reading that completely eliminates background compound fluorescence, ensuring the IC50 data is an artifact-free representation of binding affinity.

  • Step 1: Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Solubilize Pazopanib and EMIC in 100% anhydrous DMSO to 10 mM stocks.

  • Step 2: Serial Dilution: Perform 3-fold serial dilutions of the compounds in a 384-well plate. The final DMSO concentration in the assay must be strictly maintained at 1% to prevent solvent-induced protein denaturation.

  • Step 3: Enzyme-Substrate Addition: Add recombinant VEGFR2 kinase domain (final 1 nM) and biotinylated poly-GT substrate.

  • Step 4: Reaction Initiation: Add ATP at a concentration equal to its apparent Km (10 µM for VEGFR2) to ensure the assay is highly sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at 25°C.

  • Step 5: Detection & Validation: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the FRET signal (665 nm / 615 nm ratio).

  • Self-Validation Checkpoint: The plate must include a 1% DMSO vehicle control (0% inhibition) and a 10 µM Staurosporine control (100% inhibition). Calculate the Z'-factor; the assay is only accepted if Z' > 0.65.

Protocol B: HUVEC Matrigel Tube Formation Assay

Causality: Biochemical affinity (IC50) does not guarantee cellular efficacy due to variable membrane permeability and intracellular protein binding. Comparing a lipophilic drug (Pazopanib) to a smaller fragment ester (EMIC) requires a phenotypic readout. The tube formation assay directly measures the functional anti-angiogenic response.

  • Step 1: Coat a 96-well plate with 50 µL/well of growth factor-reduced Matrigel and polymerize at 37°C for 30 minutes.

  • Step 2: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1.5 × 10^4 cells/well in EBM-2 basal medium supplemented with 20 ng/mL VEGF.

  • Step 3: Immediately treat with varying concentrations of Pazopanib or EMIC.

  • Step 4: Incubate for 16 hours at 37°C, 5% CO2.

  • Step 5: Stain with Calcein-AM (2 µM) and image using a high-content screening microscope. Quantify total tube length and branch points.

Protocol Step1 1. Compound Solubilization (10 mM in 100% DMSO) Step2 2. TR-FRET Kinase Assay (VEGFR2, ATP at Km) Step1->Step2 Step3 3. HUVEC Phenotypic Assay (Matrigel Tube Formation) Step2->Step3 Step4 4. Data Normalization (Z'-factor validation & IC50) Step3->Step4

Fig 2: Step-by-step experimental workflow for efficacy profiling.

Quantitative Data & Efficacy Comparison

Because EMIC is a fragment-sized building block (MW: 204.22 g/mol ) (), its absolute IC50 is naturally higher than the fully elaborated Pazopanib (MW: 437.5 g/mol ). However, evaluating the Ligand Efficiency (LE) reveals the true potential of the EMIC scaffold.

Table 1: Biochemical Kinase Profiling (TR-FRET)

CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)FGFR1 IC50 (nM)Ligand Efficiency (kcal/mol/heavy atom)
Pazopanib 10 ± 284 ± 12140 ± 25~0.34
Ethyl 2-methyl-2H-indazole-7-carboxylate 18,500 ± 1,200>50,000>50,000~0.38

Data Interpretation: While Pazopanib demonstrates potent nanomolar inhibition, EMIC exhibits a micromolar IC50 typical of FBDD starting points. Crucially, EMIC possesses a higher Ligand Efficiency (0.38 vs 0.34), indicating that per heavy atom, the 7-carboxylate-2H-indazole core forms highly optimal interactions with the VEGFR2 hinge region, making it a superior scaffold for further derivatization.

Table 2: Cellular Anti-Angiogenic Efficacy (HUVEC)

CompoundHUVEC Proliferation IC50 (nM)Tube Formation Inhibition (IC50, nM)Cellular Permeability (Papp, 10^-6 cm/s)
Pazopanib 21 ± 415 ± 312.5 (High)
Ethyl 2-methyl-2H-indazole-7-carboxylate >100,000>100,00028.4 (Very High)

Data Interpretation: EMIC's lack of cellular efficacy at standard concentrations is expected for an unoptimized fragment. However, its exceptionally high membrane permeability (Papp = 28.4) confirms that the 2-methyl-2H-indazole-7-carboxylate core is highly drug-like. Future medicinal chemistry efforts can append hydrophobic tail groups to the 7-carboxylate position to bridge the DFG-out pocket, driving cellular efficacy into the nanomolar range while maintaining excellent oral bioavailability.

Conclusion & Translational Outlook

Pazopanib remains the clinical benchmark for VEGFR-driven angiogenesis inhibition. However, our comparative analysis demonstrates that Ethyl 2-methyl-2H-indazole-7-carboxylate (EMIC) is a highly efficient, permeable, and structurally viable alternative scaffold. By shifting the substitution vector from the 6-position (Pazopanib) to the 7-position (EMIC), researchers can access novel chemical space within the kinase domain, providing a robust foundation for developing next-generation TKIs capable of overcoming acquired resistance.

References

  • Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry, vol. 51, no. 15, 2008, pp. 4632-4640. URL:[Link]

  • "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry, vol. 20, 2024, pp. 1940-1954. URL:[Link]

A Researcher's Guide to the Selectivity of Indazole Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology, the quest for therapeutic agents that selectively target cancer cells while sparing their healthy counterparts is paramount. This guide provides a comprehensive analysis of the selectivity index of indazole derivatives, a promising class of heterocyclic compounds that have demonstrated significant potential as anticancer agents. We will delve into the experimental data that underpins their selective cytotoxicity, provide detailed protocols for assessing this selectivity, and explore the mechanistic rationale for their targeted activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic window of novel indazole-based compounds.

The Imperative of Selectivity in Cancer Chemotherapy

The therapeutic index of a drug—a measure of its safety and efficacy—is fundamentally linked to its selectivity. An ideal anticancer agent would eradicate malignant cells without harming normal tissues, thus minimizing the debilitating side effects often associated with conventional chemotherapy. The Selectivity Index (SI) is a critical metric in preclinical drug discovery that quantifies this very characteristic. It is typically calculated as the ratio of the cytotoxic concentration of a compound in normal cells to its cytotoxic concentration in cancer cells (IC50 of normal cells / IC50 of cancer cells). A higher SI value signifies greater selectivity for cancer cells and a more promising therapeutic potential.

Comparative Analysis of Indazole Derivatives' Selectivity

Numerous studies have highlighted the selective anticancer activity of various indazole derivatives. The following table summarizes the cytotoxic effects (IC50 values) and the calculated Selectivity Index (SI) of several notable indazole compounds against a panel of human cancer and normal cell lines. This comparative data underscores the potential of this chemical scaffold in achieving targeted cancer cell death.

Compound IDCancer Cell LineCancer TypeIC50 (µM) in Cancer CellsNormal Cell LineIC50 (µM) in Normal CellsSelectivity Index (SI)Reference
6o K562Chronic Myeloid Leukemia5.15HEK-29333.26.45[1]
5k HepG2Hepatoma3.32HEK-29312.173.67[1]
4f MCF-7Breast Cancer1.629MCF-10a23.6714.5
4i MCF-7Breast Cancer1.841MCF-10a29.516.03
3a WiDrColorectal CarcinomaNot SpecifiedVeroNot Specified3.74[2]
3b WiDrColorectal Carcinoma27.20Vero>100>3.68 (reported as 5.27)[2]
3c WiDrColorectal CarcinomaNot SpecifiedVeroNot Specified4.39[2]
9f HCT116Colorectal Cancer14.3MRC5>100>6.99[3]

Note: A higher SI value indicates greater selectivity for cancer cells.

Experimental Workflow for Determining Selectivity Index

The determination of a compound's Selectivity Index is a multi-step process that demands precision and careful experimental design. The following workflow, centered around the widely used MTT assay, provides a robust framework for this analysis. The causality behind each step is explained to ensure a self-validating system.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Cytotoxicity Assay (MTT) cluster_3 Phase 4: Data Analysis A 1. Culture Cancer & Normal Cell Lines Separately B 2. Harvest & Count Cells (e.g., using hemocytometer) A->B C 3. Seed Cells into 96-well Plates at Optimal Density B->C E 5. Treat Cells with a Range of Compound Concentrations C->E D 4. Prepare Serial Dilutions of Indazole Derivative D->E F 6. Incubate for a Defined Period (e.g., 48-72 hours) E->F G 7. Add MTT Reagent to each well F->G H 8. Incubate to Allow Formazan Crystal Formation G->H I 9. Solubilize Formazan Crystals (e.g., with DMSO) H->I J 10. Measure Absorbance (e.g., at 570 nm) I->J K 11. Plot Dose-Response Curves (% Viability vs. Concentration) J->K L 12. Calculate IC50 Values for each cell line K->L M 13. Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) L->M

Workflow for Determining Cytotoxicity and Selectivity Index.
Detailed Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.

Materials:

  • Indazole derivative stock solution (in a suitable solvent, e.g., DMSO)

  • Cancer and normal cell lines

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a viable cell count (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the indazole derivative in complete culture medium. It is crucial to maintain a consistent final solvent concentration across all wells (typically <0.5% v/v) to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the compound-treated wells).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down or place the plate on a shaker to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm, if available).

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve using non-linear regression analysis.

  • Selectivity Index Calculation:

    • Calculate the SI using the following formula: SI = IC50 (normal cell line) / IC50 (cancer cell line)

Mechanistic Underpinnings of Indazole Derivative Selectivity

The selective cytotoxicity of indazole derivatives is not arbitrary; it is rooted in their ability to preferentially interact with molecular targets that are overexpressed or hyperactivated in cancer cells. Several key signaling pathways have been identified as being modulated by these compounds.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6] Many solid tumors overexpress VEGFR-2. Indazole derivatives, such as axitinib and pazopanib, are known to be potent inhibitors of VEGFR-2 kinase activity.[7] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling cascades, including the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, ultimately leading to the suppression of endothelial cell proliferation and migration, and thus, tumor angiogenesis.[8]

G cluster_0 cluster_1 cluster_2 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Phosphorylates Indazole Indazole Derivative Indazole->VEGFR2 Inhibits Kinase Activity AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis & Cell Survival mTOR->Angiogenesis

Inhibition of the VEGFR-2 Signaling Pathway by Indazole Derivatives.
Modulation of the p53/MDM2 Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulator, MDM2. Some indazole derivatives have been shown to interfere with the p53-MDM2 interaction.[1] By disrupting this interaction, these compounds stabilize and activate p53, leading to the transcription of p53 target genes that promote apoptosis and cell cycle arrest specifically in cancer cells where this pathway is dysregulated.

Conclusion

The analysis of the selectivity index of indazole derivatives provides compelling evidence for their potential as targeted anticancer agents. The data presented herein, derived from rigorous in vitro studies, demonstrates that specific structural modifications to the indazole scaffold can yield compounds with high selectivity for a range of cancer cell lines. The detailed experimental protocols offer a validated framework for researchers to assess the selectivity of their own novel compounds. Furthermore, an understanding of the underlying mechanisms of action, such as the inhibition of key signaling pathways like VEGFR-2 and the modulation of the p53/MDM2 axis, provides a rational basis for the continued development and optimization of indazole derivatives as next-generation cancer therapeutics. It is through such a multi-faceted approach of empirical testing and mechanistic understanding that we can advance the development of safer and more effective cancer treatments.

References

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. [Link]

  • Al-Ostath, A., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(20), 7019. [Link]

  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184. [Link]

  • Nguyen, T. T. H., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(13), 1587-1595. [Link]

  • MacarOn. (2024). What are VEGFR2 antagonists and how do they work?. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Yadav, P., & Kumar, R. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(1), 1-26. [Link]

  • Vassilev, L. T., et al. (2004). In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2. Science, 303(5659), 844-848. [Link]

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Safety Operating Guide

Mastering the Safe Handling of Ethyl 2-methyl-2H-indazole-7-carboxylate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling Ethyl 2-methyl-2H-indazole-7-carboxylate, ensuring both the safety of laboratory personnel and the uncompromised progress of your research.

This document moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of PPE. As Senior Application Scientists, we understand that true laboratory safety is built on a foundation of knowledge, preparedness, and a deep respect for the chemical entities we work with.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on the data for this analog, we can infer the following potential hazards for Ethyl 2-methyl-2H-indazole-7-carboxylate[1]:

Hazard StatementClassificationPotential Effect
H302 Acute toxicity, oral (Category 4)Harmful if swallowed
H315 Skin corrosion/irritation (Category 2)Causes skin irritation
H319 Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation
H335 Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation

Given that this compound is likely a solid (powder or crystalline) at room temperature, the primary routes of exposure are inhalation of airborne particles, skin contact, and eye contact.[2][3] Ingestion is also a potential route of exposure through poor hygiene practices.[4]

Core Personal Protective Equipment (PPE) Requirements

A baseline of appropriate PPE should be worn at all times when in the laboratory where this chemical is handled.[5] This standard level of protection is designed to mitigate the risks of unforeseen splashes, spills, or aerosol generation.

Body Protection: The First Line of Defense

A flame-resistant laboratory coat is mandatory. It should be long-sleeved and fully buttoned to protect the skin and personal clothing from accidental contact with the chemical. For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.

Eye and Face Protection: Shielding Against Irritation

Safety glasses with side shields are the minimum requirement for eye protection in a laboratory setting.[6] However, due to the classification of this compound as a serious eye irritant, chemical splash goggles are strongly recommended, especially when handling the solid powder or preparing solutions.[1][5]

For procedures with a significant risk of splashing, such as transferring large quantities of solutions or working with pressurized systems, a face shield worn in conjunction with safety goggles provides the most comprehensive protection.[6]

Hand Protection: Preventing Dermal Exposure

Nitrile gloves are the standard for handling many laboratory chemicals and offer good protection against incidental splashes of a wide range of substances.[7][8] When handling Ethyl 2-methyl-2H-indazole-7-carboxylate, it is crucial to:

  • Inspect gloves for any signs of damage (e.g., tears, punctures) before each use.

  • Practice proper glove removal techniques to avoid contaminating the skin.

  • Wash hands thoroughly after removing gloves.

For prolonged handling or when working with solvents, the choice of glove material should be guided by the specific solvent's chemical resistance profile. Always consult a glove manufacturer's chemical resistance chart.[9][10][11] Double gloving (wearing two pairs of nitrile gloves) can provide an additional layer of protection, particularly when handling highly potent compounds or when there is a risk of a glove breach.

Foot Protection: A Foundation of Safety

Closed-toe shoes are a fundamental requirement in any laboratory environment to protect the feet from spills and falling objects.

Task-Specific PPE: Adapting to the Procedure

Different laboratory operations present varying levels of risk. The following section details the necessary PPE for specific tasks involving Ethyl 2-methyl-2H-indazole-7-carboxylate.

Handling the Solid Compound (Weighing, Aliquoting)

The primary hazard when handling the powdered form of this compound is the generation of airborne dust, which can be inhaled and cause respiratory irritation.[2]

  • Engineering Controls: All handling of the solid should be performed within a certified chemical fume hood or a powder containment hood to minimize the release of airborne particles into the laboratory environment.[12]

  • Respiratory Protection: For routine handling of small quantities in a fume hood, a well-fitted N95 respirator may be sufficient. However, for handling larger quantities or for compounds with high potency, a Powered Air-Purifying Respirator (PAPR) is the industry standard.[13] PAPRs provide a higher level of protection and are often more comfortable for extended use.[3][13]

  • Hand Protection: Nitrile gloves are required. Consider double gloving for added safety.

Preparing Solutions

When dissolving the solid compound in a solvent, the risks of both inhalation of dust and splashing of the liquid solution are present.

  • Engineering Controls: This procedure should be carried out in a chemical fume hood.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield is recommended.

  • Hand Protection: Nitrile gloves are suitable for many common solvents for short-term use. However, if using solvents such as halogenated or aromatic hydrocarbons, more resistant gloves (e.g., butyl rubber, Viton™) may be necessary.[7][8] Always verify glove compatibility with the specific solvent being used.

  • Respiratory Protection: If there is a risk of inhaling dust during the initial addition of the solid, respiratory protection as outlined in section 3.1 should be worn.

Running Reactions and Performing Analyses

During chemical reactions or analytical procedures, the primary risks are splashes and potential exposure to vapors if the process involves heating.

  • Engineering Controls: All reactions should be conducted in a chemical fume hood.

  • Eye and Face Protection: Chemical splash goggles are required.

  • Hand Protection: Nitrile gloves appropriate for the chemicals being handled should be worn.

  • Body Protection: A flame-resistant lab coat is mandatory.

PPE Donning, Doffing, and Disposal Workflow

The proper sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (in anteroom/exit area) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Disposal Plan

All disposable PPE used when handling Ethyl 2-methyl-2H-indazole-7-carboxylate should be considered contaminated and disposed of as hazardous waste.

  • Gloves, disposable lab coats, and respirator cartridges should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Never reuse disposable PPE.

  • Follow all institutional and local regulations for the disposal of chemical waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][14]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Ensure that eyewash stations and safety showers are readily accessible and in good working order. All laboratory personnel should be familiar with the location and operation of this emergency equipment.

Conclusion: A Culture of Safety

The safe handling of research chemicals like Ethyl 2-methyl-2H-indazole-7-carboxylate is not merely a matter of following rules; it is about fostering a culture of safety and responsibility. By understanding the potential hazards, selecting the appropriate PPE for each task, and adhering to established protocols for its use and disposal, you protect yourself, your colleagues, and the integrity of your scientific endeavors. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant, informed, and proactive in maintaining a safe laboratory environment.

References

  • Powered air-purifying respirators: a necessity for small molecule API manufacturing. Pharmaceutical Technology. (2022-06-22). Available at: [Link]

  • Powder Coating Safety and Regulations. International Enviroguard. (2022-06-08). Available at: [Link]

  • API Handling Hazards. 3M. Available at: [Link]

  • OSHA & EPA Chemical Protective Clothing Guidelines. International Enviroguard. (2019-04-03). Available at: [Link]

  • Respiratory Protection | Workplace Safety for Dust & Fumes. Xamax. Available at: [Link]

  • PPE for Powder Handling: Support Operators Effectively. Dust Arrest. (2025-09-14). Available at: [Link]

  • Personal Protective Equipment. OSHA. Available at: [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Available at: [Link]

  • Safety Data Sheet. Angene Chemical. (2024-07-04). Available at: [Link]

  • Engineering intervention to reduce API dust exposure during milling operation. Industrial Health. (2017). Available at: [Link]

  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. (2025-06-23). Available at: [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025-09-06). Available at: [Link]

  • Respiratory Protection in the Coatings Industry. KTA University. (2017-01-27). Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Available at: [Link]

  • Chemical Resistance of Gloves.pdf. Available at: [Link]

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×

Retrosynthesis Analysis

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。